molecular formula C20H21N7O6 B15581618 Methopterin CAS No. 16136-17-7

Methopterin

Cat. No.: B15581618
CAS No.: 16136-17-7
M. Wt: 455.4 g/mol
InChI Key: HLIXOCXUWGDBNP-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methopterine is a member of folic acids.
Methopterin is thought to have effects on osteoclasts and to inhibit inflammatory bone destruction.

Properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O6/c1-27(9-11-8-22-16-15(23-11)18(31)26-20(21)25-16)12-4-2-10(3-5-12)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,8,13H,6-7,9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H3,21,22,25,26,31)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIXOCXUWGDBNP-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936487
Record name N-(4-{[(4-Hydroxy-2-imino-1,2-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2410-93-7, 16136-17-7
Record name Methopterin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2410-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methopterin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002410937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methopterin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16620
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(4-{[(4-Hydroxy-2-imino-1,2-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-(4-{[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl](methyl)amino}benzamido)pentanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N10-METHYLFOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TJY624421
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Action of Methotrexate on Osteoclasts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (B535133) (MTX), a cornerstone in the treatment of autoimmune diseases such as rheumatoid arthritis, exerts significant effects on bone metabolism, particularly on osteoclasts, the primary cells responsible for bone resorption. This technical guide provides a comprehensive overview of the molecular mechanisms through which methotrexate modulates osteoclast formation and function. It delves into the intricate signaling pathways, presents quantitative data from key studies, and offers detailed experimental protocols to facilitate further research in this domain. The primary mechanisms discussed include the direct inhibition of osteoclastogenesis by interfering with RANKL signaling, the modulation of the RANKL/OPG ratio, the crucial role of adenosine (B11128) signaling pathways, and its impact on intracellular signaling cascades like JAK-STAT and NF-κB.

Introduction

Osteoclasts are multinucleated cells of hematopoietic origin that play a critical role in bone remodeling and pathological bone loss. In inflammatory conditions like rheumatoid arthritis, pro-inflammatory cytokines lead to increased osteoclast activity and subsequent bone erosion. Methotrexate, while primarily known for its anti-proliferative and immunosuppressive properties, has been shown to have a direct impact on osteoclasts, contributing to its bone-sparing effects.[1] This document aims to elucidate the multifaceted mechanisms of action of methotrexate on these fascinating cells.

Key Mechanisms of Action

Inhibition of RANKL-Induced Osteoclastogenesis

The interaction between Receptor Activator of Nuclear Factor κB Ligand (RANKL) and its receptor RANK is the pivotal signaling axis for osteoclast differentiation, fusion, and activation. Methotrexate has been demonstrated to directly inhibit osteoclast formation induced by RANKL.[1][2][3][4][5][6] This inhibition is a cornerstone of its bone-protective effects.

One of the specific molecular mechanisms underlying this inhibition is the reduction of RANKL-dependent calcium influx into osteoclast progenitors.[2][4][6] Calcium signaling is a critical second messenger system in osteoclasts, and its attenuation by methotrexate disrupts the downstream signaling cascade necessary for osteoclastogenesis. Furthermore, methotrexate has been shown to downregulate the expression of key osteoclastic genes, including Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) and Dendritic Cell-Specific Transmembrane Protein (DC-STAMP), which are essential for osteoclast differentiation and cell-cell fusion.[2][4]

Modulation of the RANKL/RANK/OPG System

The balance between RANKL and its decoy receptor, Osteoprotegerin (OPG), is a critical determinant of bone resorption. Methotrexate has been shown to favorably alter this balance by decreasing the RANKL/OPG ratio.[1] In clinical studies with early arthritis patients, methotrexate treatment led to a decrease in synovial RANK expression and the RANKL/OPG ratio.[1] This shift towards a lower RANKL/OPG ratio reduces the availability of RANKL to bind to RANK on osteoclast precursors, thereby inhibiting their differentiation and function.

The Central Role of Adenosine Signaling

A significant portion of methotrexate's anti-inflammatory and bone-protective effects are mediated through the adenosine signaling pathway.[7][8][9][10] Methotrexate increases the extracellular concentration of adenosine, which then acts on adenosine receptors (A1, A2A, A2B, and A3) on various immune and bone cells.

The A2A adenosine receptor (A2AR) appears to be particularly important in mediating the effects of methotrexate on bone.[8][10] Activation of A2AR has been shown to inhibit osteoclast formation and reduce inflammatory bone destruction.[8] Conversely, the effects of methotrexate on osteoclastogenesis can be abrogated by adenosine, particularly through the A2B receptor, suggesting a complex interplay between different adenosine receptor subtypes.[7]

Impact on Intracellular Signaling Cascades

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade for many cytokines and growth factors involved in inflammation and cell differentiation. Recent evidence suggests that methotrexate can act as a suppressor of the JAK/STAT pathway.[5][11][12] By inhibiting this pathway, methotrexate can reduce the cellular response to pro-inflammatory cytokines that promote osteoclastogenesis. Specifically, methotrexate has been shown to inhibit glucocorticoid-induced osteoclastogenesis by activating the IFN-γR/STAT1 signaling pathway.[5][11]

The role of Nuclear Factor-κB (NF-κB) in the context of methotrexate's action on osteoclasts is complex and appears to be dose-dependent. In inflammatory settings, where low-dose methotrexate is used, its anti-inflammatory effects are generally associated with the inhibition of NF-κB activation. However, some studies, particularly those investigating higher, chemotherapeutic doses of methotrexate, have reported an enhancement of NF-κB activation, leading to an increase in pro-inflammatory cytokines and a promotion of osteoclast formation.[13][14] This highlights the critical importance of the dosage and the specific cellular and disease context when evaluating the effects of methotrexate on NF-κB signaling in osteoclasts.

Quantitative Data Summary

Parameter Cell/Animal Model Methotrexate Concentration/Dose Effect Reference
Pre-osteoclast NumberCD14+ osteoclast precursorsNot specifiedSignificant decrease to 0.4 ± 0.1 of control[3]
Mature osteoclast NumberCD14+ osteoclast precursorsNot specifiedSignificant decrease to 0.8 ± 0.03 of control[3]
Bone Resorption AreaSynthetic boneNot specifiedReduction from 60% ± 4.7 to 32.4% ± 2.7[3]
TRAP-positive Multinucleated OsteoclastsBone Marrow-Derived Macrophages (BMDMs)Dose-dependentSignificant decrease[5][11]
NFATc1 and RANK mRNA and protein levelsBone Marrow-Derived Macrophages (BMDMs)Not specifiedObvious reduction[5][11]
Osteoclast DensityRat Metaphyseal Bone0.75 mg/kg per day for 5 daysIncreased[13]
TNF-α, IL-1, IL-6 mRNA expressionRat Metaphysis0.75 mg/kg per day for 5 daysIncreased[13]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

MTX_Osteoclast_Signaling cluster_legend Legend MTX Methotrexate Adenosine Extracellular Adenosine MTX->Adenosine increases Ca_Influx Ca2+ Influx MTX->Ca_Influx inhibits JAK_STAT JAK-STAT Pathway MTX->JAK_STAT inhibits A2AR A2A Receptor Adenosine->A2AR activates Osteoclastogenesis Osteoclastogenesis (Differentiation & Fusion) A2AR->Osteoclastogenesis inhibits RANKL RANKL RANK RANK RANKL->RANK binds RANK->Ca_Influx induces NFATc1 NFATc1 Ca_Influx->NFATc1 activates DC_STAMP DC-STAMP NFATc1->DC_STAMP upregulates NFATc1->Osteoclastogenesis DC_STAMP->Osteoclastogenesis JAK_STAT->Osteoclastogenesis promotes Proinflammatory_Cytokines Pro-inflammatory Cytokines Proinflammatory_Cytokines->JAK_STAT activate key_activates Activates/Induces key_inhibits Inhibits key_increases Increases key_binds Binds key_activates_edge key_inhibits_edge key_increases_edge key_binds_edge Experimental_Workflow start Start: Isolate Osteoclast Precursors (e.g., Bone Marrow Macrophages) culture Culture with M-CSF and RANKL start->culture treatment Treat with Methotrexate (various concentrations) culture->treatment control Control Group (Vehicle) culture->control incubation Incubate for 3-7 days treatment->incubation control->incubation trap_staining TRAP Staining (for osteoclast identification) incubation->trap_staining gene_expression Gene Expression Analysis (qRT-PCR for NFATc1, DC-STAMP) incubation->gene_expression protein_analysis Protein Analysis (Western Blot for key proteins) incubation->protein_analysis resorption_assay Bone Resorption Assay (on dentine or synthetic slices) incubation->resorption_assay quantification Quantify TRAP-positive multinucleated cells trap_staining->quantification end End: Analyze and Compare Data quantification->end gene_expression->end protein_analysis->end resorption_assay->end

References

The Biological Function of N10-Methylfolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate, a B-vitamin, is essential for a multitude of biological processes, primarily through its role in one-carbon metabolism. As a carrier of single-carbon units, folate derivatives are indispensable for the biosynthesis of nucleotides (purines and thymidylate), the remethylation of homocysteine to methionine, and the metabolism of several amino acids.[1] While various folate derivatives such as 5-methyltetrahydrofolate (5-MTHF), 5,10-methylenetetrahydrofolate, and 10-formyltetrahydrofolate are well-characterized central players in these pathways, N10-Methylfolic acid represents a less common, yet significant, molecule primarily recognized for its antagonistic properties within folate metabolism. This technical guide provides an in-depth exploration of the biological function of N10-Methylfolic acid, focusing on its inhibitory mechanisms, its utility as a research tool, and the experimental methodologies used to study its effects.

Core Biological Function: Competitive Inhibition

The predominant biological function of N10-Methylfolic acid and its related N10-substituted analogs is the competitive inhibition of folate-dependent pathways. Unlike the essential folate coenzymes, the methylation at the N10 position hinders its participation in enzymatic reactions, instead allowing it to act as an antagonist.

Inhibition of High-Affinity Folate Binding

N10-methylfolate has been identified as a potent competitive inhibitor of high-affinity folate binding in human leukocytes.[2] This inhibition extends to folate binding proteins in other biological fluids, such as milk and serum.[3] Folate binding proteins are crucial for the transport and cellular uptake of folates. By competing with natural folates for these binding sites, N10-methylfolate can effectively reduce the intracellular concentration of functional folate coenzymes, thereby disrupting downstream metabolic processes. While the precise inhibitory constant (Ki) for N10-methylfolate's binding to these proteins is not widely reported, its characterization as a "potent" inhibitor underscores its significant disruptive potential.

Inhibition of Folate-Dependent Enzymes

N10-substituted folate analogs also exhibit inhibitory activity against key enzymes in the one-carbon metabolism pathway. For instance, 5-formyl,10-methyltetrahydrofolate has been shown to be a weak competitive inhibitor of murine 5,10-methenyltetrahydrofolate synthetase (MTHFS), with a reported Ki of 10 µM.[4][5] MTHFS is responsible for the conversion of 5-formyltetrahydrofolate to 5,10-methenyltetrahydrofolate, a crucial step in the utilization of stored folates.[6] The structural basis for this inhibition lies in the steric hindrance posed by the N10-methyl group, which can interfere with the proper positioning of the substrate in the enzyme's active site.[6]

It is important to distinguish N10-Methylfolic acid from the well-known antifolate drug, methotrexate (B535133). Methotrexate, chemically known as 4-amino-N10-methyl-pteroylglutamic acid, also possesses a methyl group at the N10 position and is a powerful inhibitor of dihydrofolate reductase (DHFR). Interestingly, N10-methylfolate has been identified as a potential impurity in methotrexate preparations, contributing to the overall inhibition of folate binding.[3]

N10-Methylfolic Acid as a Research Tool

The inhibitory properties of N10-Methylfolic acid and its derivatives make them valuable tools for studying folate metabolism. By selectively blocking specific folate-dependent enzymes or transport proteins, researchers can probe the intricacies of the one-carbon metabolic network. The synthesis of N10-substituted analogs, such as N10-methyl-4-thiofolic acid, has been undertaken to develop potential inhibitors of tetrahydrofolate cofactors for experimental purposes.[1]

Quantitative Data

The following table summarizes the available quantitative data regarding the inhibitory effects of N10-substituted folates.

CompoundTargetOrganismInhibition TypeInhibitory Constant (Ki)Reference
5-formyl,10-methyltetrahydrofolate5,10-methenyltetrahydrofolate synthetase (MTHFS)MurineCompetitive10 µM[4][5]
N10-methylfolateHigh-affinity folate bindingHuman leukocytesCompetitivePotent (specific value not reported)[2]

Signaling Pathways and Experimental Workflows

The inhibitory action of N10-Methylfolic acid primarily impacts the initial stages of folate utilization, including transport and enzymatic conversion.

Folate_Metabolism_Inhibition cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Folate Folate FBP Folate Binding Protein (FBP) Folate->FBP Binds N10_Methylfolate N10-Methylfolate N10_Methylfolate->FBP Competitively Inhibits MTHFS MTHFS N10_Methylfolate->MTHFS Inhibits (as N10-substituted analog) Intracellular_Folate Intracellular Folate Pool FBP->Intracellular_Folate Transport One_Carbon_Metabolism One-Carbon Metabolism (e.g., Nucleotide Synthesis) Intracellular_Folate->One_Carbon_Metabolism Participates in 5_10_methenyl_THF 5,10-methenyl-THF MTHFS->5_10_methenyl_THF Catalyzes 5_formyl_THF 5-formyl-THF 5_formyl_THF->MTHFS Substrate

Caption: Inhibition of folate transport and metabolism by N10-Methylfolate.

Experimental_Workflow_Folate_Binding_Inhibition Start Start: Prepare Folate Binding Protein (e.g., from leukocytes) Radiolabeled_Folate Add Radiolabeled Folate (e.g., [3H]folate) Start->Radiolabeled_Folate Incubate_Control Incubate (Control) Radiolabeled_Folate->Incubate_Control Incubate_Test Incubate with N10-Methylfolate (Test) Radiolabeled_Folate->Incubate_Test Separate Separate Bound and Free Folate (e.g., charcoal adsorption) Incubate_Control->Separate Incubate_Test->Separate Measure_Radioactivity Measure Radioactivity of Bound Folate Separate->Measure_Radioactivity Analyze Analyze Data: Compare radioactivity between Control and Test to determine inhibition Measure_Radioactivity->Analyze

Caption: Workflow for a competitive folate binding inhibition assay.

Experimental Protocols

Synthesis of N10-Substituted Folate Analogs

General Steps:

  • Synthesis of a substituted pyrimidine (B1678525): This often serves as the precursor to the pteridine (B1203161) ring system.

  • Reaction with a p-aminobenzoic acid derivative: The pyrimidine is reacted with a suitably protected and modified p-aminobenzoic acid derivative to form the core pteridine structure.

  • Coupling with glutamate (B1630785): The resulting pteroyl acid is then coupled with a glutamate ester.

  • Deprotection: Finally, any protecting groups are removed to yield the desired N10-substituted folic acid analog.

  • Purification and Characterization: Purification is typically achieved through chromatographic techniques, and the final product is characterized by methods such as UV spectroscopy and NMR.[5]

Competitive Folate Binding Assay

This assay is used to determine the ability of a compound like N10-methylfolate to compete with folate for binding to a folate binding protein.

Materials:

  • Isolated folate binding protein (e.g., from leukocyte cell lysate).

  • Radiolabeled folic acid (e.g., [3H]folic acid).

  • N10-Methylfolic acid (test inhibitor).

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Method for separating bound and free folate (e.g., dextran-coated charcoal).

  • Scintillation counter.

Procedure:

  • A fixed amount of folate binding protein is incubated with a fixed concentration of radiolabeled folic acid in the absence (control) and presence (test) of varying concentrations of N10-Methylfolic acid.

  • The reaction mixtures are incubated to allow binding to reach equilibrium.

  • Dextran-coated charcoal is added to the mixtures to adsorb the free radiolabeled folic acid.

  • The mixtures are centrifuged to pellet the charcoal, leaving the protein-bound radiolabeled folic acid in the supernatant.

  • The radioactivity of the supernatant is measured using a scintillation counter.

  • The percentage of inhibition is calculated by comparing the radioactivity in the test samples to the control. This data can be used to determine the IC50 and, with further analysis, the Ki of the inhibitor.

MTHFS Inhibition Assay

This assay measures the inhibition of 5,10-methenyltetrahydrofolate synthetase activity.

Materials:

  • Purified MTHFS enzyme.

  • Substrate: 5-formyltetrahydrofolate.

  • Cofactors: ATP and MgCl2.

  • Buffer solution (e.g., 50 mM MES, pH 6.0).

  • N10-substituted folate analog (test inhibitor).

  • Spectrophotometer.

Procedure:

  • The MTHFS enzyme is incubated with the substrate (5-formyltetrahydrofolate) and cofactors in a reaction buffer.

  • The reaction is initiated by the addition of the enzyme or substrate.

  • The formation of 5,10-methenyltetrahydrofolate is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 350 nm) over time using a spectrophotometer.

  • To determine the inhibitory effect, the assay is performed in the presence of varying concentrations of the N10-substituted folate analog.

  • The initial reaction rates are calculated and compared to determine the extent of inhibition. Kinetic parameters such as Ki can be determined by analyzing the data using appropriate enzyme kinetic models.[7]

Conclusion

N10-Methylfolic acid, while not a central metabolite in the one-carbon pathway, holds significant biological relevance due to its function as a competitive inhibitor of folate transport and enzymatic reactions. Its primary role appears to be that of a folate antagonist, making it and its synthetic analogs valuable probes for elucidating the mechanisms of folate metabolism. The study of such inhibitors provides crucial insights into the structure-function relationships of folate-dependent proteins and may inform the development of novel therapeutic agents targeting folate pathways in various diseases, including cancer. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the inhibitory properties of N10-Methylfolic acid and other N10-substituted folate derivatives.

References

The Role of Methopterin in Folic Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methopterin, also known as N10-Methylfolic acid, is a structural analog of folic acid and a known impurity in methotrexate (B535133) preparations. While specific quantitative data on its independent biological activity is limited, its structural similarity to potent dihydrofolate reductase (DHFR) inhibitors like methotrexate and aminopterin (B17811) strongly suggests a role as a competitive inhibitor of this crucial enzyme in the folic acid metabolism pathway. This technical guide provides an in-depth overview of the presumed role of this compound, placing it within the context of well-characterized antifolates. It details the folic acid metabolic pathway, the mechanism of DHFR inhibition, and presents experimental protocols for assessing the activity of such compounds.

Introduction to Folic Acid Metabolism and Antifolates

Folic acid, a B-vitamin, is essential for a variety of metabolic processes, including the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. In its reduced form, tetrahydrofolate (THF), it acts as a cofactor in one-carbon transfer reactions. The enzyme dihydrofolate reductase (DHFR) plays a central role in this pathway by catalyzing the reduction of dihydrofolate (DHF) to THF.

Antifolates are a class of drugs that interfere with folic acid metabolism. They typically act as competitive inhibitors of DHFR, leading to a depletion of THF and subsequent disruption of DNA synthesis and cell proliferation. This mechanism makes them effective chemotherapeutic agents for treating cancer and immunosuppressants for autoimmune diseases. Methotrexate is a widely used antifolate drug.

This compound: A Folic Acid Analog

This compound is a distinct chemical entity with the molecular formula C20H21N7O6. It is structurally very similar to folic acid and methotrexate. The key structural difference between this compound and Methotrexate lies at the C4 position of the pteridine (B1203161) ring, where this compound has a keto (oxo) group, similar to folic acid, while Methotrexate has an amino group. This compound is also identified as "Methotrexate Impurity C," which may explain the limited research on its standalone biological effects.

Table 1: Comparison of this compound, Methotrexate, and Folic Acid

CompoundMolecular FormulaKey Structural Feature at C4 of Pteridine Ring
This compound C20H21N7O6Keto (oxo) group
Methotrexate C20H22N8O5Amino group
Folic Acid C19H19N7O6Keto (oxo) group

Mechanism of Action: The Role of DHFR Inhibition

Based on its structural analogy to folic acid and methotrexate, the primary mechanism of action of this compound in folic acid metabolism is presumed to be the competitive inhibition of dihydrofolate reductase (DHFR).

The Folic Acid Metabolic Pathway and DHFR

The central role of DHFR is to maintain the intracellular pool of THF. THF and its derivatives are essential for:

  • Thymidylate Synthesis: Conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor of thymine (B56734) for DNA synthesis.

  • Purine (B94841) Synthesis: Donation of one-carbon units for the de novo synthesis of purine rings (adenine and guanine).

By inhibiting DHFR, this compound would block the regeneration of THF from DHF, leading to a depletion of THF cofactors. This, in turn, would inhibit the synthesis of DNA precursors, ultimately halting cell division and proliferation.

Folic_Acid_Metabolism Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR (NADPH -> NADP+) 5,10-Methylene-THF 5,10-Methylene-THF Tetrahydrofolate (THF)->5,10-Methylene-THF Serine -> Glycine 10-Formyl-THF 10-Formyl-THF Tetrahydrofolate (THF)->10-Formyl-THF 5,10-Methylene-THF->Dihydrofolate (DHF) dUMP -> dTMP (Thymidylate Synthase) 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF 5-Methyl-THF->Tetrahydrofolate (THF) Homocysteine -> Methionine Purine Synthesis Purine Synthesis 10-Formyl-THF->Purine Synthesis This compound This compound DHFR DHFR This compound->DHFR Inhibition DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (DHFR, DHF, NADPH, this compound) Plate Prepare 96-well Plate Reagents->Plate Add_Reagents Add Buffer, DHFR, and this compound Plate->Add_Reagents Preincubation Pre-incubate (10 min) Add_Reagents->Preincubation Add_DHF Initiate with DHF Preincubation->Add_DHF Measure Measure A340 over time Add_DHF->Measure Calc_Velo Calculate Initial Velocities Measure->Calc_Velo Plot Plot % Inhibition vs. [this compound] Calc_Velo->Plot IC50 Determine IC50 Plot->IC50 Logical_Pathway This compound This compound DHFR DHFR Inhibition This compound->DHFR THF_depletion Depletion of Tetrahydrofolate (THF) DHFR->THF_depletion Purine_inhibition Inhibition of Purine Synthesis THF_depletion->Purine_inhibition Thymidylate_inhibition Inhibition of Thymidylate Synthesis THF_depletion->Thymidylate_inhibition DNA_synthesis_inhibition Inhibition of DNA Synthesis Purine_inhibition->DNA_synthesis_inhibition Thymidylate_inhibition->DNA_synthesis_inhibition Cell_cycle_arrest Cell Cycle Arrest DNA_synthesis_inhibition->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

Methopterin as a Potential Bone Resorption Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bone remodeling is a dynamic physiological process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. Excessive osteoclast activity disrupts this equilibrium, leading to a net loss of bone mass and increased fracture risk, characteristic of pathologies such as osteoporosis, rheumatoid arthritis, and metastatic bone disease. The development of targeted inhibitors of bone resorption is a cornerstone of therapeutic strategy for these conditions. Methopterin (B1676400), more commonly known as Methotrexate (B535133) (MTX), is a folate antagonist widely used in the treatment of cancer and autoimmune diseases like rheumatoid arthritis.[1][2] Emerging evidence suggests that beyond its established anti-inflammatory and anti-proliferative effects, this compound directly modulates osteoclast activity, positioning it as a molecule of interest for its bone-protective properties.

This technical guide provides an in-depth overview of the current understanding of this compound as a potential bone resorption inhibitor. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further research and development in this area.

Mechanism of Action: Inhibition of Osteoclastogenesis and Function

This compound exerts its inhibitory effects on bone resorption through a multi-faceted mechanism targeting various stages of osteoclast development and activity. Studies indicate that this compound directly suppresses the proliferation of osteoclasts, inhibits their activation and bone resorption function, and induces apoptosis.[3]

The cornerstone of osteoclast differentiation is the interaction between Receptor Activator of Nuclear Factor κB Ligand (RANKL) and its receptor RANK on osteoclast precursors.[4][5] this compound has been shown to interfere with this critical signaling axis.

Key molecular actions of this compound include:

  • Inhibition of Osteoclast Proliferation and Induction of Apoptosis: this compound, at concentrations between 0.1 and 10 µmol/L, has been demonstrated to inhibit the proliferation of murine osteoclasts and induce their apoptosis.[3]

  • Downregulation of Key Osteoclastogenic Factors: The expression of RANK is crucial for osteoclast differentiation.[4] this compound (0.01-10 µmol/L) decreases the mRNA expression of RANK in osteoclasts.[3] Furthermore, it reduces the expression of Matrix Metalloproteinase-9 (MMP-9), a key enzyme secreted by osteoclasts to degrade the organic bone matrix, at concentrations of 1-10 µmol/L.[3]

  • Suppression of RANKL-Induced Signaling: this compound significantly inhibits osteoclast formation by suppressing RANKL-dependent calcium (Ca2+) influx into osteoclast progenitors.[6] This disruption of calcium signaling interferes with the downstream activation of transcription factors like NFATc1, which are essential for osteoclastogenesis.[6]

The diagram below illustrates the proposed mechanism of this compound's inhibitory action on the RANKL/RANK signaling pathway, which is central to osteoclast differentiation and activation.[4][5]

Methopterin_RANKL_Pathway cluster_osteoblast Osteoblast / Stromal Cell cluster_osteoclast Osteoclast Precursor RANKL RANKL RANK RANK Receptor RANKL->RANK Binding Ca_Influx Ca2+ Influx RANK->Ca_Influx NFATc1 NFATc1 Activation Ca_Influx->NFATc1 Differentiation Osteoclast Differentiation & Activation NFATc1->Differentiation MMP9 MMP-9 Expression NFATc1->MMP9 This compound This compound This compound->RANK Decreases mRNA This compound->Ca_Influx Inhibits This compound->MMP9 Decreases mRNA

This compound's inhibition of RANKL signaling.

Quantitative Data on Bioactivity

The following tables summarize the quantitative effects of this compound on various markers of osteoclast activity and bone resorption based on available in vitro studies.

Table 1: Effect of this compound on Osteoclast Viability and Gene Expression

Parameter This compound Concentration (µmol/L) Observed Effect Reference
Osteoclast Proliferation 0.1 - 10 Inhibition [3]
Osteoclast Apoptosis 0.1 - 10 Induction [3]
RANK mRNA Expression 0.01 - 10 Decreased Expression [3]
MMP-9 mRNA Expression 1 - 10 Decreased Expression [3]

| MMP-9 mRNA Expression | 0.01 - 0.1 | No Significant Effect |[3] |

Table 2: Effect of this compound on Bone Resorption Markers

Parameter This compound Treatment Observed Effect Reference
Synthetic Bone Resorption Area Direct exposure to osteoclast precursors Significant reduction from 60% to 32.4% [7]
Urinary N-telopeptide (NTX) 4-10 mg/week (in RA patients) Significant decrease at 3 and 6 months [8]
Urinary Deoxypyridinoline (DPD) 4-10 mg/week (in RA patients) Significant decrease at 6 months [8]

| Serum Bone Alkaline Phosphatase (BAP) | 4-10 mg/week (in RA patients) | No significant change |[8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are protocols for key assays used to evaluate this compound's effect on osteoclasts.

Osteoclastogenesis and TRAP Staining Assay

This assay is fundamental for quantifying the formation of osteoclasts from precursor cells.

  • Cell Seeding: Bone marrow cells are isolated from the long bones of mice and cultured in α-MEM containing 10% FBS. Non-adherent cells are collected and further cultured with M-CSF (Macrophage colony-stimulating factor) to generate bone marrow-derived macrophages (BMMs), the precursors of osteoclasts.

  • Induction of Differentiation: BMMs are seeded in multi-well plates and cultured with M-CSF and RANKL to induce differentiation into osteoclasts.

  • This compound Treatment: Test wells are treated with varying concentrations of this compound (e.g., 0.01 to 10 µmol/L) at the time of RANKL addition. Control wells receive vehicle.

  • TRAP Staining: After 4-6 days of culture, when multinucleated osteoclasts are visible in control wells, cells are fixed with 4% paraformaldehyde. Staining for Tartrate-Resistant Acid Phosphatase (TRAP), an enzyme characteristic of osteoclasts, is performed using a commercial kit (e.g., Sigma-Aldrich Cat. No. 387A).

  • Quantification: TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as mature osteoclasts under a light microscope. The number of osteoclasts in treated wells is compared to the control.[3][7]

Bone Resorption Pit Assay

This functional assay measures the ability of mature osteoclasts to resorb bone material.

  • Plate Preparation: BMMs are seeded onto bone-mimicking substrates, such as calcium phosphate-coated plates or dentin slices.

  • Osteoclast Formation and Treatment: Cells are cultured with M-CSF and RANKL to form mature osteoclasts. Once formed, they are treated with different concentrations of this compound.

  • Resorption Period: The cultures are maintained for an additional 5-7 days to allow for resorption to occur.

  • Visualization: At the end of the culture period, cells are removed (e.g., with a 1 M NH4OH solution and mechanical agitation). The resorption pits on the plate or dentin slice are visualized by staining with Toluidine Blue or by using scanning electron microscopy.

  • Analysis: The total area of resorption pits is quantified using image analysis software (e.g., ImageJ). The percentage of resorption area in treated wells is compared to the control.[3][7]

Gene Expression Analysis by RT-PCR

This method is used to determine how this compound affects the expression of genes critical for osteoclast function.

  • Cell Culture and RNA Isolation: Osteoclasts are generated and treated with this compound as described in the osteoclastogenesis assay. Total RNA is then isolated from the cells using a reagent like TRIzol.

  • Reverse Transcription (RT): First-strand cDNA is synthesized from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with specific primers for target genes (e.g., RANK, MMP-9) and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is performed in a real-time PCR system using a fluorescent dye like SYBR Green.

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, comparing treated samples to the untreated control.[3]

The following diagram outlines a typical experimental workflow for screening and validating a potential bone resorption inhibitor.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation A Osteoclast Precursor Isolation (BMMs) B Osteoclastogenesis Assay (TRAP Staining) A->B C Cytotoxicity Assay (MTT / Viability) A->C D Bone Resorption Pit Assay (Functional) B->D Confirm non-toxic effective dose E Mechanism of Action Studies (RT-PCR, Western Blot, Ca2+ Imaging) D->E Investigate mechanism of active compound F Animal Model Selection (e.g., Ovariectomy-induced Osteoporosis, Arthritis Model) E->F Promising In Vitro Data G Drug Administration (Dosage & Route) F->G H Bone Parameter Analysis (Micro-CT, Histomorphometry) G->H I Biochemical Marker Analysis (Serum/Urine) G->I

References

The Toxicological Profile of Methopterin in Cell Lines: A Review of Current In Vitro Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methopterin (B1676400), also known as 10-methylpteroylglutamic acid or N10-methylfolic acid (CAS 2410-93-7), is a folate analog. It is structurally related to the well-known chemotherapeutic agent Methotrexate. While Methotrexate has been extensively studied, publicly available data on the specific toxicological profile of this compound in various cell lines is currently limited. This guide synthesizes the available in vitro findings on this compound's effects on cell proliferation, apoptosis, and its mechanism of action, primarily focusing on studies involving murine osteoclasts, the main cell type for which data has been published.

Quantitative Data Summary

The cytotoxic and mechanistic effects of this compound have been characterized in murine osteoclasts. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound on Murine Osteoclast Proliferation and Apoptosis

ParameterCell LineConcentration Range (µM)Observed Effect
ProliferationMurine Osteoclasts0.1 - 10Inhibition of cell proliferation[1][2]
ApoptosisMurine Osteoclasts0.1 - 10Induction of apoptosis[1][2]

Table 2: Mechanistic Effects of this compound in Murine Osteoclasts

Target MoleculeCell LineConcentration Range (µM)Observed Effect
RANK mRNAMurine Osteoclasts0.01 - 10Decreased mRNA expression[1]
MMP-9 mRNAMurine Osteoclasts1 - 10Decreased mRNA expression[1]

Mechanism of Action

In murine osteoclasts, this compound has been shown to inhibit cell proliferation and induce apoptosis.[1][2] The underlying mechanism for these effects involves the downregulation of key signaling molecules. Specifically, this compound decreases the mRNA expression of Receptor Activator of Nuclear Factor kappa-B (RANK) and Matrix Metallopeptidase 9 (MMP-9).[1] The inhibition of the RANK signaling pathway is a critical aspect of its effect on osteoclasts, as this pathway is essential for their differentiation and survival.

Signaling Pathway in Murine Osteoclasts

Methopterin_Mechanism cluster_cell Cellular Processes cluster_molecular Molecular Targets This compound This compound Osteoclast Murine Osteoclast This compound->Osteoclast RANK RANK mRNA Osteoclast->RANK MMP9 MMP-9 mRNA Osteoclast->MMP9 Proliferation Proliferation Osteoclast->Proliferation Apoptosis Apoptosis Osteoclast->Apoptosis induces Activation Activation & Bone Resorption Osteoclast->Activation

This compound's inhibitory and pro-apoptotic effects on murine osteoclasts.

Experimental Protocols

Detailed experimental protocols for the assessment of this compound's toxicology in cell lines are not extensively published. However, based on the methodologies cited in the available literature for murine osteoclasts, the following outlines the key experimental procedures.[1][2]

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed murine osteoclasts in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to a range of concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
  • Cell Culture and Treatment: Culture murine osteoclasts and treat them with various concentrations of this compound for a defined period.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Quantification: Quantify the percentage of apoptotic cells in each treatment group compared to the control.

Gene Expression Analysis (RT-PCR)
  • RNA Extraction: Following treatment with this compound, extract total RNA from the murine osteoclasts using a suitable RNA isolation kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using specific primers for the target genes (e.g., RANK, MMP-9) and a reference gene (e.g., GAPDH).

  • Data Analysis: Analyze the qPCR data to determine the relative changes in mRNA expression levels of the target genes in this compound-treated cells compared to untreated controls.

Experimental Workflow

Experimental_Workflow cluster_assays Toxicological Assessment start Start: Cell Culture (e.g., Murine Osteoclasts) treatment Treatment with this compound (Concentration Gradient) start->treatment proliferation Proliferation Assay (MTT) treatment->proliferation apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis mechanism Mechanism Analysis (RT-PCR, ELISA) treatment->mechanism data_analysis Data Analysis and Interpretation proliferation->data_analysis apoptosis->data_analysis mechanism->data_analysis end End: Toxicological Profile data_analysis->end

A general workflow for in vitro toxicological assessment of this compound.

Conclusion and Future Directions

The current body of scientific literature provides a foundational, yet incomplete, toxicological profile of this compound, with the majority of data centered on its effects on murine osteoclasts. The findings suggest that this compound inhibits osteoclast proliferation and induces apoptosis, potentially through the downregulation of RANK and MMP-9 expression.

To establish a comprehensive toxicological profile, further research is imperative. Future studies should aim to:

  • Evaluate the cytotoxicity of this compound across a broad panel of human cell lines, including various cancer cell lines and normal tissue-derived cells.

  • Determine the IC50 values of this compound in these cell lines to quantify its potency.

  • Investigate the effects of this compound on the cell cycle.

  • Elucidate the detailed molecular signaling pathways affected by this compound to fully understand its mechanism of action.

Such studies will be crucial for determining the potential therapeutic applications and safety profile of this compound for drug development professionals.

References

An In-depth Technical Guide on the Anti-inflammatory Properties of Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (B535133) (MTX), originally developed as a folate antagonist for cancer therapy, is a cornerstone in the treatment of chronic inflammatory diseases, particularly rheumatoid arthritis (RA). Its efficacy at low, weekly doses stems from a complex interplay of anti-inflammatory mechanisms that extend beyond its anti-proliferative effects. This technical guide provides an in-depth exploration of the core anti-inflammatory properties of Methotrexate, focusing on its modulation of adenosine (B11128) signaling, inhibition of pro-inflammatory cytokine production, and its impact on the nuclear factor-kappa B (NF-κB) pathway. Detailed experimental protocols for investigating these mechanisms are provided, along with a summary of quantitative data from key studies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of anti-inflammatory therapeutics.

Core Anti-inflammatory Mechanisms of Action

While historically classified as a dihydrofolate reductase (DHFR) inhibitor, the anti-inflammatory effects of low-dose Methotrexate are largely attributed to mechanisms independent of folate antagonism. The primary pathways implicated are the promotion of adenosine release, suppression of inflammatory cell activity, and direct inhibition of pro-inflammatory signaling cascades.

Adenosine Signaling Pathway

The most widely accepted explanation for Methotrexate's anti-inflammatory action is its ability to increase extracellular adenosine concentrations at sites of inflammation.[1][2][3]

  • Mechanism of Adenosine Release: Methotrexate, particularly in its polyglutamated form, inhibits 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase.[4][5] This leads to the intracellular accumulation of AICAR, which in turn inhibits adenosine deaminase (ADA) and AMP deaminase, enzymes that break down adenosine and AMP, respectively. The resulting increase in intracellular AMP leads to its release into the extracellular space, where it is converted to adenosine by the ecto-5'-nucleotidase (CD73).[1][5][6]

  • Anti-inflammatory Effects of Adenosine: Extracellular adenosine then binds to its receptors (primarily A2A and A3) on the surface of various immune cells, including neutrophils, macrophages, and lymphocytes.[1][7] Activation of these G-protein coupled receptors triggers a cascade of intracellular signaling events that are broadly immunosuppressive, leading to:

    • Decreased accumulation and adhesion of inflammatory cells.[1][2]

    • Inhibition of the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.

    • Suppression of neutrophil-mediated tissue injury.

cluster_0 Intracellular cluster_1 Extracellular MTX Methotrexate MTX_PG MTX Polyglutamates MTX->MTX_PG AICAR_T AICAR Transformylase MTX_PG->AICAR_T FAICAR FAICAR AICAR AICAR AMP_D AMP Deaminase AICAR->AMP_D ADA Adenosine Deaminase AICAR->ADA AMP AMP Adenosine_in Adenosine AMP->Adenosine_in AMP_out AMP AMP->AMP_out Release Adenosine_out Adenosine Adenosine_in->Adenosine_out Transport AMP_out->Adenosine_out CD73 CD73 (ecto-5'-nucleotidase) CD73->Adenosine_out A2A_R A2A Receptor Adenosine_out->A2A_R Immune_Cell Immune Cell Anti_Inflammatory Anti-inflammatory Effects Immune_Cell->Anti_Inflammatory Suppression

Caption: Methotrexate-induced adenosine release pathway.
Inhibition of Cytokine Production

Methotrexate effectively suppresses the production of several key pro-inflammatory cytokines, primarily by targeting T-cell activation.

  • T-Cell Mediated Cytokine Inhibition: Studies using whole blood and mononuclear cell cultures have demonstrated that Methotrexate inhibits the production of cytokines induced by T-cell activation, including Interleukin-4 (IL-4), IL-13, Interferon-gamma (IFNγ), and Tumor Necrosis Factor-alpha (TNFα).[8][9] This inhibitory effect is a consequence of the drug's interference with the de novo synthesis of purines and pyrimidines, which are essential for the proliferation of activated T-cells.[8][10]

  • Monocyte/Macrophage Effects: The effect of Methotrexate on monocyte-derived cytokines is less pronounced. While some studies show a slight decrease in lipopolysaccharide (LPS)-induced IL-6, IL-8, IL-1β, and TNFα, the primary inhibitory action is on T-cell-dependent pathways.[8][9] However, long-term Methotrexate therapy in RA patients has been associated with significant reductions in serum levels of IL-1β, IL-6, and IL-8.[11][12]

Modulation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. Methotrexate has been shown to inhibit NF-κB activation through distinct mechanisms in different cell types.[1][10][13]

  • In T-Cells: Methotrexate inhibits NF-κB activation by depleting intracellular tetrahydrobiopterin (B1682763) (BH4). This leads to an increase in reactive oxygen species (ROS), which activates the JNK signaling pathway. Activated JNK, in turn, increases the activity of the tumor suppressor protein p53, which can inhibit NF-κB.[13][14] Furthermore, Methotrexate can induce the expression of long intergenic non-coding RNA p21 (lincRNA-p21), which sequesters RELA mRNA, a key component of the NF-κB complex, thereby inhibiting its function.[9][15]

  • In Fibroblast-Like Synoviocytes (FLS): In contrast to T-cells, the inhibition of NF-κB in FLS by Methotrexate is not dependent on BH4 depletion or JNK activation. Instead, it is mediated entirely by the adenosine pathway. The increased extracellular adenosine resulting from Methotrexate treatment activates adenosine receptors on FLS, which then suppresses NF-κB activation. This effect can be completely reversed by adenosine receptor antagonists.[13][14]

cluster_Tcell T-Cell cluster_FLS Fibroblast-Like Synoviocyte MTX_T Methotrexate BH4 BH4 Depletion MTX_T->BH4 ROS ROS Increase BH4->ROS JNK JNK Activation ROS->JNK p53 p53 Activation JNK->p53 NFkB_T NF-κB p53->NFkB_T Inflammation_T Inflammation NFkB_T->Inflammation_T MTX_F Methotrexate Adenosine Adenosine Release MTX_F->Adenosine AR Adenosine Receptor Adenosine->AR NFkB_F NF-κB AR->NFkB_F Inflammation_F Inflammation NFkB_F->Inflammation_F start Start pouch Induce Air Pouch (Day 0 & 3) start->pouch treat Weekly MTX or Saline IP Injection (4 weeks) pouch->treat inflame Inject Carrageenan (Day 6) treat->inflame collect Collect Exudate (4 hours post-injection) inflame->collect analyze Analyze Leukocytes & Adenosine Levels collect->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for Methopterin (Methotrexate) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Methopterin, also known as Methotrexate (B535133) (MTX), in cell culture experiments. MTX is a potent antimetabolite and antifolate agent that inhibits dihydrofolate reductase (DHFR), a key enzyme in the synthesis of nucleotides.[1][2] This inhibition disrupts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, making it a widely studied compound in cancer research.[3][4]

Mechanism of Action

Methotrexate competitively inhibits dihydrofolate reductase (DHFR), an enzyme crucial for converting dihydrofolate (DHF) to the active tetrahydrofolate (THF).[5] THF is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA replication and cell division.[5] By blocking DHFR, methotrexate leads to a depletion of THF, thereby inhibiting DNA, RNA, and protein synthesis.[6] This disruption primarily affects rapidly dividing cells, such as cancer cells.[6] Downstream effects of DHFR inhibition include the induction of reactive oxygen species (ROS), activation of stress-activated protein kinase pathways like JNK and p38 MAPK, and ultimately, cell cycle arrest and apoptosis.[3][7]

Data Presentation

The following tables summarize quantitative data from various studies on the effects of Methotrexate on different cancer cell lines.

Table 1: IC50 Values of Methotrexate in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 Value (µM)Reference
DaoyMedulloblastoma144 (6 days)0.095[8]
Saos-2Osteosarcoma144 (6 days)0.035[8]
HCT-116Colorectal Cancer122300[1][9]
HCT-116Colorectal Cancer24370[1][9]
HCT-116Colorectal Cancer48150[1][9]
A-549Lung Carcinoma48100[1]
G401Rhabdoid TumorNot Specified0.035 (as µg/mL)[10]
JurkatT-cell Leukemia24Not Specified (cytotoxicity observed at 0.001-10)[11]
MCF-7Breast Cancer48Not Specified (viability decreased with 10-80 µM)[4]

Table 2: Effect of Methotrexate on Cell Cycle Distribution in A549 Cells (24-hour treatment)

Treatment% of Cells in G0/G1 Phase% of Cells in S/G2/M PhaseReference
Vehicle (Control)Not Specified49 ± 1%[12]
10 µM MTXIncreased by 41 ± 3%Decreased by 43 ± 3%[12]

Table 3: Induction of Apoptosis by Methotrexate

Cell LineTreatment Conditions% of Apoptotic Cells (Annexin V positive)Reference
tmTNF-expressing Jurkat0.1 µM MTX for 24 hours8.4%[13]
Activated Human CD4+ T Cells1 µM MTX for 48 hoursConcentration-dependent increase[13]
Daoy and Saos-21, 10, or 40 µM MTX for 3 days>30% increase in active caspase-3 positive cells[14]

Experimental Protocols

Preparation of Methotrexate Stock Solution

Methotrexate is typically insoluble in water but soluble in dilute solutions of mineral acids or alkali hydroxides.[2]

  • To prepare a stock solution, dissolve Methotrexate hydrate (B1144303) in a minimal amount of 1 M NaOH.[2][14]

  • Dilute the dissolved Methotrexate with sterile phosphate-buffered saline (PBS) or cell culture medium to the desired stock concentration (e.g., 20 mM).[14]

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Store the stock solution in aliquots at -20°C for up to a month.[2] For shorter-term storage (up to a week), it can be kept at 4-8°C.[2] Protect from light for long-term storage.[2]

Protocol 1: Cell Viability Assay (Dose-Response and Time-Course)

This protocol determines the cytotoxic effects of Methotrexate on a chosen cell line using the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT-116, MCF-7)

  • Complete cell culture medium

  • Methotrexate stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of Methotrexate in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).[14]

  • Remove the overnight culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of Methotrexate. Include wells with medium only (blank) and cells with medium but no drug (vehicle control).

  • Incubate the plates for different time points (e.g., 24, 48, 72, or 144 hours).[1][8]

  • At each time point, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • After incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of Methotrexate on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Methotrexate stock solution

  • 6-well cell culture plates

  • PBS

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentration of Methotrexate (e.g., 10 µM) for a specific duration (e.g., 24 or 48 hours).[12]

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by Methotrexate.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Methotrexate stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentration of Methotrexate (e.g., 0.1 µM to 10 µM) for the desired time (e.g., 24 or 48 hours).[11][13]

  • Harvest both adherent and floating cells and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour of staining.

Mandatory Visualization

Methotrexate_Signaling_Pathway MTX Methotrexate (this compound) DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits THF Tetrahydrofolate (THF) ROS Reactive Oxygen Species (ROS) DHFR->ROS Inhibition leads to DHF Dihydrofolate (DHF) DHF->THF Conversion Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis Required for DNA_RNA_Synthesis DNA & RNA Synthesis Nucleotide_Synthesis->DNA_RNA_Synthesis Precursors for mTOR_Signaling mTOR Signaling Nucleotide_Synthesis->mTOR_Signaling Depletion Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) DNA_RNA_Synthesis->Cell_Cycle_Arrest Inhibition leads to JNK_p38 JNK / p38 MAPK Activation ROS->JNK_p38 Activates p53_p21 p53 / p21 Induction JNK_p38->p53_p21 Induces Apoptosis Apoptosis JNK_p38->Apoptosis Promotes p53_p21->Cell_Cycle_Arrest Promotes Cell_Cycle_Arrest->Apoptosis Can lead to mTOR_Signaling->DNA_RNA_Synthesis Promotes

Caption: Signaling pathway of Methotrexate action in cancer cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Seed Cells in Appropriate Plates MTX_Prep 2. Prepare Methotrexate Dilutions Cell_Culture->MTX_Prep Treatment 3. Treat Cells with Methotrexate MTX_Prep->Treatment Incubation 4. Incubate for Desired Time Points Treatment->Incubation Viability Cell Viability Assay (MTT) Incubation->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Incubation->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis

Caption: General experimental workflow for Methotrexate cell culture studies.

References

Application Notes and Protocols for Methotrexate in Bone Resorption Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Methotrexate (B535133) (MTX), a folate antagonist, is a widely used disease-modifying antirheumatic drug (DMARD) for the treatment of inflammatory conditions such as rheumatoid arthritis. Its therapeutic effects extend to the inhibition of bone destruction, a hallmark of these diseases. Methotrexate exerts its effects on bone metabolism primarily by targeting osteoclasts, the cells responsible for bone resorption. These application notes provide a comprehensive overview and detailed protocols for utilizing Methotrexate in bone resorption assays to study its effects on osteoclast formation and function.

Methotrexate has been shown to inhibit the proliferation and activation of osteoclasts, ultimately suppressing their bone-resorbing activity and inducing apoptosis.[1] The underlying mechanisms involve the modulation of key signaling pathways, including the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) pathway, which is crucial for osteoclast differentiation and maturation.[2][3][4] Specifically, Methotrexate can decrease the expression of RANK and Matrix Metalloproteinase-9 (MMP-9), both of which are essential for osteoclast function.[1]

These protocols are designed for researchers in academia and industry who are investigating the effects of anti-inflammatory and anti-resorptive agents on bone metabolism. The following sections detail in vitro and in vivo methodologies, data presentation guidelines, and visual representations of the associated signaling pathways and experimental workflows.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of Methotrexate on various aspects of osteoclast biology and bone resorption.

Table 1: In Vitro Effects of Methotrexate on Osteoclast Parameters

ParameterCell TypeMethotrexate ConcentrationObserved EffectReference
Osteoclast ProliferationMurine Bone Marrow Cells0.1 - 10 µMInhibition of proliferation[1]
Osteoclast Activation & FunctionMurine Bone Marrow-derived Osteoclasts0.1 - 10 µMInhibition of activation and bone resorption[1]
Osteoclast ApoptosisMurine Bone Marrow-derived Osteoclasts0.1 - 10 µMInduction of apoptosis[1]
RANK mRNA ExpressionMurine Bone Marrow-derived Osteoclasts0.01 - 10 µMDecreased expression[1]
MMP-9 mRNA ExpressionMurine Bone Marrow-derived Osteoclasts1 - 10 µMDecreased expression[1]
MMP-9 SecretionMurine Bone Marrow-derived OsteoclastsNot specifiedInhibition of secretion[1]
OsteoclastogenesisHuman CD14+ Osteoclast PrecursorsNot specifiedSignificant decrease in pre-osteoclasts and mature osteoclasts[2]
Bone Resorption AreaHuman CD14+ Osteoclast Precursors on bone discsNot specifiedReduction from 60% to 32.4%[2]

Table 2: In Vivo Effects of Methotrexate on Bone Resorption Markers

ParameterStudy PopulationMethotrexate DosageDuration of TreatmentObserved EffectReference
Urinary N-telopeptide of type I collagen (NTX)Rheumatoid Arthritis Patients4 - 10 mg/week3 and 6 monthsSignificant decrease[5]
Urinary Deoxypyridinoline (DPD)Rheumatoid Arthritis Patients4 - 10 mg/week6 monthsSignificant decrease[5]
Serum Bone Alkaline Phosphatase (BAP)Rheumatoid Arthritis Patients4 - 10 mg/week3 and 6 monthsNo significant change[5]
OPG/RANKL RatioRheumatoid Arthritis PatientsNot specified6 monthsStatistically significant increase[3]
Bone Mineral Density (BMD)Adjuvant-induced Arthritic Rats0.1 - 0.2 mg/kg/day28 daysMaintained age-dependent increase[6]
Urinary Deoxypyridinoline (D-Pyr)Adjuvant-induced Arthritic Rats0.1 - 0.2 mg/kg/day28 daysRemained at normal levels (prevented increase)[6]

Experimental Protocols

Protocol 1: In Vitro Osteoclast Differentiation and Culture

This protocol describes the generation of osteoclasts from murine bone marrow macrophages (BMMs).

Materials:

  • Complete α-MEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Receptor Activator of Nuclear Factor-κB Ligand (RANKL)

  • Murine bone marrow cells

  • Petri dishes and multi-well plates

Procedure:

  • Isolate bone marrow cells from the tibias and femurs of mice.

  • Culture the cells in complete α-MEM containing M-CSF (e.g., 20 ng/mL) in 10 cm Petri dishes. After 24 hours, collect the non-adherent cells.

  • Continue to culture the non-adherent cells in complete α-MEM with M-CSF for 3-4 days to generate BMMs.

  • To induce osteoclast differentiation, seed the BMMs in a 96-well plate and culture them in complete α-MEM containing M-CSF (e.g., 20 ng/mL) and RANKL (e.g., 30 ng/mL).[7]

  • Replace the medium every 2-3 days. Mature, multinucleated osteoclasts should be visible after 5-7 days.

  • For Methotrexate treatment, add the desired concentrations of Methotrexate to the culture medium during the differentiation process.

Protocol 2: Tartrate-Resistant Acid Phosphatase (TRAP) Staining

TRAP is a characteristic enzyme of osteoclasts. This protocol is for identifying and quantifying osteoclasts in culture.

Materials:

  • TRAP staining kit

  • Phosphate Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Microscope

Procedure:

  • After osteoclast differentiation (Protocol 1), aspirate the culture medium and wash the cells with PBS.

  • Fix the cells with the fixative solution for 10-20 minutes at room temperature.

  • Wash the cells with PBS.

  • Stain for TRAP activity using a commercially available kit, following the manufacturer's instructions.

  • After staining, TRAP-positive cells (which appear red/purple) with three or more nuclei are counted as mature osteoclasts.

  • Quantify the number of osteoclasts per well or per unit area using a light microscope.

Protocol 3: In Vitro Bone Resorption (Pit) Assay

This assay directly measures the resorptive activity of osteoclasts.

Materials:

  • Bovine cortical bone slices, dentine slices, or calcium phosphate-coated plates[7][8][9][10][11]

  • Mature osteoclasts (generated as in Protocol 1)

  • 6% sodium hypochlorite (B82951) solution or sonication for cell removal

  • Toluidine blue stain (1%) or scanning electron microscope (SEM)

  • Image analysis software

Procedure:

  • Seed mature osteoclasts onto the bone slices or coated plates in a 96-well plate.

  • Allow the cells to adhere for a few hours before adding complete α-MEM containing M-CSF, RANKL, and the desired concentrations of Methotrexate.

  • Culture for 7-10 days, replacing the medium every 2-3 days.

  • To visualize the resorption pits, remove the cells by treating with 6% sodium hypochlorite for 5-10 minutes or by sonication.[11]

  • Wash the slices extensively with distilled water and air dry.

  • Stain the resorption pits with 1% toluidine blue for 20 seconds, then wash with water.[12]

  • Alternatively, visualize the pits using SEM for higher resolution imaging.[11]

  • Capture images of the resorption pits and quantify the resorbed area using image analysis software.

Protocol 4: Cell Viability/Proliferation Assay (MTT Assay)

This assay is used to assess the effect of Methotrexate on the viability and proliferation of osteoclast precursors.[1]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well plate reader

Procedure:

  • Seed BMMs in a 96-well plate and treat with various concentrations of Methotrexate for the desired duration (e.g., 48 or 96 hours).[11]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add DMSO or a solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Cell viability is proportional to the absorbance.

Protocol 5: Gene Expression Analysis by RT-qPCR

This protocol is for quantifying the mRNA levels of osteoclast-related genes such as RANK and MMP-9.[1]

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for target genes (e.g., RANK, MMP-9) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Culture osteoclasts with or without Methotrexate as described in Protocol 1.

  • Extract total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Analyze the data using the ΔΔCt method to determine the relative expression of the target genes.

Signaling Pathways and Experimental Workflows

Methotrexate_Inhibition_of_Osteoclastogenesis cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 RANKL RANKL RANK RANK RANKL->RANK Binds to TRAF6 TRAF6 RANK->TRAF6 Recruits MAPK MAPK (ERK, JNK, p38) TRAF6->MAPK NFkB NF-κB TRAF6->NFkB AP1 AP-1 (c-Fos) MAPK->AP1 Activates NFATc1 NFATc1 NFkB->NFATc1 Induces AP1->NFATc1 Amplifies Osteoclast_Genes Osteoclast-specific genes (TRAP, MMP-9, Cathepsin K) NFATc1->Osteoclast_Genes Activates transcription Differentiation Osteoclast Differentiation & Function Osteoclast_Genes->Differentiation Methotrexate Methotrexate Methotrexate->RANK Decreases expression Methotrexate->Osteoclast_Genes Downregulates Methotrexate->Differentiation Inhibits

Caption: Simplified RANKL signaling pathway in osteoclastogenesis and points of inhibition by Methotrexate.

Bone_Resorption_Assay_Workflow Start Isolate Murine Bone Marrow Cells Culture_BMM Culture with M-CSF to generate BMMs Start->Culture_BMM Seed_BMM Seed BMMs on Bone Slices Culture_BMM->Seed_BMM Differentiate Induce Differentiation with M-CSF and RANKL Seed_BMM->Differentiate Treatment Add Methotrexate (or vehicle control) Differentiate->Treatment Incubate Incubate for 7-10 days Treatment->Incubate Remove_Cells Remove Osteoclasts Incubate->Remove_Cells Stain Stain Pits with Toluidine Blue Remove_Cells->Stain Image Image Acquisition Stain->Image Analyze Quantify Resorbed Area (Image Analysis) Image->Analyze

Caption: Experimental workflow for an in vitro bone resorption (pit) assay with Methotrexate treatment.

References

Application Notes and Protocols for Methopterin (Methotrexate) in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Compound Name: The term "Methopterin" is a less common name for the widely studied and utilized antimetabolite drug, Methotrexate (MTX). This document will proceed under the assumption that the user is referring to Methotrexate, a cornerstone therapy in both oncology and autoimmune diseases.

Introduction

Methotrexate is a folate derivative that acts as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotides. By disrupting DNA and RNA synthesis, Methotrexate effectively halts the proliferation of rapidly dividing cells, making it a key agent in cancer chemotherapy. At lower doses, it exhibits significant anti-inflammatory and immunosuppressive properties, establishing it as a first-line treatment for autoimmune diseases like rheumatoid arthritis. The anti-inflammatory effects are largely attributed to the promotion of adenosine (B11128) release, which in turn suppresses inflammatory responses. These application notes provide a comprehensive guide to the use of Methotrexate in in vivo research, with a focus on dosage, experimental protocols, and the underlying signaling pathways.

Data Presentation: Quantitative Summary of Dosages

The dosage of Methotrexate for in vivo studies varies significantly based on the animal model, the disease being investigated, and the desired therapeutic outcome (e.g., anticancer versus anti-inflammatory effects). The following tables summarize reported dosages from various preclinical studies.

Table 1: Methotrexate Dosage in Murine Models
Animal ModelDisease/IndicationDosageRoute of AdministrationStudy DurationReference
C57BL/6, DBA/2, C3H MiceChronic Toxicity0.25-2 mg/kgIntraperitoneal (daily, 5x/week)12-18 months
DBA/1J MiceCollagen-Induced Arthritis2, 10, 20, or 50 mg/kgSubcutaneous (weekly)6 doses
4T1 Breast Cancer-Bearing BALB/c MiceCancer120 mg/kg (single dose)Intravenous18 days
Female Mice (mean weight 24g)Pharmacokinetics1 mg/kg/day (days 1-4), 2 mg/kg/day (days 5-8), 4 mg/kg/day thereafterIntraperitonealUp to 31 days
C57BL/6 MiceArthritis Inflammation1 mg/kgIntraperitoneal (for 3 days)3 days
C57BL/6 MiceGlucocorticoid-Induced Osteoporosis1 mg/kgIntraperitoneal (every 3 days)28 days
Nude Mice with Human Cancer XenograftsCancer10, 15, or 20 mg/kg (as MTX-HSA conjugate)Intravenous (weekly)3 doses
Nude Mice with Human Cancer XenograftsCancer50 or 100 mg/kgIntravenous (weekly)3 doses
Table 2: Methotrexate Dosage in Rat Models
Animal ModelDisease/IndicationDosageRoute of AdministrationStudy DurationReference
Wistar RatsSubacute Toxicity0.062, 0.125, 0.250 mg/kgOral Gavage (daily)28 days
Wistar RatsPharmacokinetics10, 50, 250, 1000 mg/kgIntravenous (short-term infusion)Not specified
Wistar RatsDrug Interaction/Toxicity500, 1000 mg/kgIntravenous8 hours
Wistar RatsToxicity Study2 mg/kgIntraperitoneal6 weeks
RatsPharmacokinetics/Lymphatic Delivery5 mg/kgOral or IntravenousNot specified
Sprague Dawley Rats with Walker-256 CarcinomaCancer (Tissue Distribution)6 mg/kg (as MTX-HSA conjugate)Intravenous (single dose)48 hours

Signaling Pathways and Experimental Workflows

Methotrexate's Mechanism of Action

Methotrexate's primary mechanism involves the competitive inhibition of dihydrofolate reductase (DHFR). This leads to a depletion of tetrahydrofolate (THF), a crucial cofactor in the synthesis of purines and thymidylate, ultimately inhibiting DNA and RNA synthesis. In the context of inflammation, Methotrexate's effects are also mediated by the accumulation of adenosine, which has potent anti-inflammatory properties.

Methotrexate_Mechanism Methotrexate Mechanism of Action cluster_cell Cell MTX_ext Methotrexate (extracellular) RFC1 Reduced Folate Carrier 1 (RFC1) MTX_ext->RFC1 Uptake MTX_int Methotrexate (intracellular) RFC1->MTX_int FPGS Folylpolyglutamate Synthase (FPGS) MTX_int->FPGS MTX_Glu Methotrexate Polyglutamates FPGS->MTX_Glu DHFR Dihydrofolate Reductase (DHFR) MTX_Glu->DHFR Inhibition AICART AICAR Transformylase MTX_Glu->AICART Inhibition THF Tetrahydrofolate (THF) DHFR->THF Conversion DHF Dihydrofolate (DHF) DHF->DHFR Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth DNA_RNA_Synth DNA & RNA Synthesis Purine_Synth->DNA_RNA_Synth Thymidylate_Synth->DNA_RNA_Synth Cell_Prolif Cell Proliferation DNA_RNA_Synth->Cell_Prolif Inhibition AICART->Purine_Synth AICAR AICAR Adenosine Adenosine AICAR->Adenosine Accumulation leads to Adenosine_Receptor Adenosine Receptor Adenosine->Adenosine_Receptor Anti_Inflammatory Anti-inflammatory Effects Adenosine_Receptor->Anti_Inflammatory Activation leads to

Caption: Mechanism of action of Methotrexate.

Experimental Workflow for a Collagen-Induced Arthritis (CIA) Mouse Model

The following diagram outlines a typical workflow for evaluating the efficacy of Methotrexate in a CIA mouse model, a common preclinical model for rheumatoid arthritis.

CIA_Workflow Experimental Workflow: Methotrexate in CIA Mouse Model cluster_workflow start Start: DBA/1 Mice (8-10 weeks old) day0 Day 0: Primary Immunization (Bovine Type II Collagen in CFA) start->day0 day21 Day 21: Booster Immunization (Bovine Type II Collagen in IFA) day0->day21 treatment_start Day 21-28: Onset of Arthritis Begin Methotrexate Treatment day21->treatment_start treatment_period Weekly Subcutaneous Methotrexate Administration (4-6 weeks) treatment_start->treatment_period monitoring Regular Monitoring: - Clinical Scoring - Paw Swelling Measurement - Body Weight treatment_period->monitoring endpoint Study Endpoint: - Euthanasia - Tissue Collection (Paws, Spleen, Blood) monitoring->endpoint analysis Data Analysis: - Statistical Comparison of Treatment vs. Control Groups endpoint->analysis

Caption: Workflow for Methotrexate in a CIA mouse model.

Experimental Protocols

Protocol 1: Evaluation of Anti-inflammatory Effects of Methotrexate in a Collagen-Induced Arthritis (CIA) Mouse Model

This protocol is adapted from studies investigating the efficacy of MTX in a preclinical model of rheumatoid arthritis.

  • Animal Model:

    • DBA/1 mice, 8-10 weeks old.

  • Induction of Arthritis:

    • Day 0: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA) and administer as an intradermal injection at the base of the tail.

    • Day 21: Administer a booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Methotrexate Administration:

    • Vehicle: Sterile saline.

    • Dosage: Prepare solutions for subcutaneous administration at 2, 10, and 20 mg/kg.

    • Administration: Begin treatment upon the first signs of arthritis (typically around day 21

Application Notes and Protocols for the Detection of Methopterin (Methotrexate) in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Methopterin, commonly known as Methotrexate (B535133) (MTX), in various tissue samples. The protocols described herein are essential for preclinical pharmacokinetic studies, toxicological assessments, and drug efficacy evaluations in oncology and immunology research.

Introduction

Methotrexate is a folate antagonist widely used in the treatment of cancer and autoimmune diseases.[1] Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication.[2] Monitoring MTX levels in tissues is crucial for understanding its distribution, efficacy, and potential toxicity, as metabolites can accumulate and prolong the drug's effects.[3] This document outlines validated analytical methods for the accurate quantification of MTX in tissue matrices.

Analytical Methods Overview

The primary methods for quantifying methotrexate in biological samples are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[4] Immunoassays are also available but may lack the specificity required for tissue analysis due to cross-reactivity with MTX metabolites like 7-hydroxymethotrexate (7-OH-MTX) and 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA).[2]

  • LC-MS/MS is the gold-standard, offering high sensitivity and selectivity for accurate quantification of MTX and its metabolites.[2]

  • HPLC-UV/Fluorescence provides a robust and cost-effective alternative, though it may have higher limits of quantification compared to LC-MS/MS.[4]

Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This section details the protocol for MTX quantification in tissue using LC-MS/MS, a highly sensitive and specific method.

Experimental Protocol

1. Tissue Homogenization:

  • Accurately weigh 50-100 mg of frozen tissue.

  • Add 500 µL of ice-cold Radioimmunoprecipitation Assay (RIPA) buffer or Phosphate-Buffered Saline (PBS).

  • Homogenize the tissue on ice using a bead beater or rotor-stator homogenizer until no visible tissue pieces remain.

  • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

  • Collect the supernatant for further processing.

2. Sample Extraction (Protein Precipitation):

This is a rapid and efficient method for removing proteins from the tissue homogenate.[5]

  • To 100 µL of tissue homogenate supernatant, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., ¹³C,¹⁵N₃-Methotrexate).[6]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Incubate on ice for 15 minutes.

  • Centrifuge at 13,500 x g for 5 minutes.[2]

  • Carefully transfer the supernatant to a new tube for analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[7]

    • Mobile Phase A: 0.1% formic acid in water.[7]

    • Mobile Phase B: Acetonitrile.[7]

    • Flow Rate: 0.3 - 0.5 mL/min.[2][7]

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.[2]

    • Injection Volume: 1-10 µL.[2]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for MTX and the internal standard. For MTX, a common transition is m/z 455.4 → 308.25.[6]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the LC-MS/MS method, primarily derived from plasma/serum studies, which are expected to be comparable for tissue homogenates after appropriate validation.

ParameterValueReference
Lower Limit of Quantification (LLOQ)0.01 - 0.1 µmol/L[2][8]
Upper Limit of Quantification (ULOQ)10 - 25 µmol/L[2]
Linearity (r²)> 0.99[2]
Recovery82 - 107%[9]
Intra-day Precision (%CV)≤ 6%[9]
Inter-day Precision (%CV)≤ 7.67%[9]

Workflow Diagram

LCMSMS_Workflow LC-MS/MS Workflow for MTX in Tissue Tissue Tissue Sample (50-100mg) Homogenization Homogenize in Buffer Tissue->Homogenization Centrifuge1 Centrifuge (14,000 x g, 20 min) Homogenization->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Precipitation Add Acetonitrile + Internal Standard Supernatant1->Precipitation Centrifuge2 Centrifuge (13,500 x g, 5 min) Precipitation->Centrifuge2 Supernatant2 Collect Supernatant for Analysis Centrifuge2->Supernatant2 LCMS LC-MS/MS Analysis Supernatant2->LCMS Data Data Acquisition & Quantification LCMS->Data

Caption: Workflow for MTX analysis in tissue by LC-MS/MS.

Section 2: High-Performance Liquid Chromatography (HPLC) Method

This section describes a robust HPLC method with UV detection for the quantification of MTX in tissue samples.

Experimental Protocol

1. Tissue Homogenization:

  • Follow the same procedure as described in the LC-MS/MS protocol (Section 1).

2. Sample Extraction (Solid-Phase Extraction - SPE):

SPE provides a more thorough cleanup of the sample matrix compared to protein precipitation.[10]

  • SPE Cartridge: C18 SPE cartridge.

  • Conditioning: Wash the cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load 200 µL of the tissue homogenate supernatant onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elution: Elute MTX with 500 µL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

3. HPLC-UV Analysis:

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]

    • Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., orthophosphoric acid) in a 70:30 ratio.[4]

    • Flow Rate: 1.0 - 1.5 mL/min.[4]

    • Detection Wavelength: 302 - 372 nm.[4]

    • Injection Volume: 20 µL.

Quantitative Data Summary

The following table presents typical performance characteristics for an HPLC-UV method.

ParameterValueReference
Limit of Detection (LOD)0.3150 µM[4]
Limit of Quantification (LOQ)1.050 µM[4]
Linearity Range1.204 - 40.13 µM[4]
Recovery> 90%
Intra-day Precision (%CV)< 5%
Inter-day Precision (%CV)< 10%

Workflow Diagram

HPLC_Workflow HPLC-UV Workflow for MTX in Tissue Tissue Tissue Sample (50-100mg) Homogenization Homogenize in Buffer Tissue->Homogenization Centrifuge1 Centrifuge (14,000 x g, 20 min) Homogenization->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 SPE Solid-Phase Extraction (C18) Supernatant1->SPE Elution Elute and Reconstitute SPE->Elution HPLC HPLC-UV Analysis Elution->HPLC Data Data Acquisition & Quantification HPLC->Data

Caption: Workflow for MTX analysis in tissue by HPLC-UV.

Section 3: Methotrexate Signaling Pathway

Methotrexate's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purine (B94841) nucleotides and thymidylate, which are essential for DNA and RNA synthesis. By blocking this pathway, methotrexate disrupts cell proliferation, particularly in rapidly dividing cells like cancer cells.

MTX_Pathway Methotrexate Mechanism of Action MTX Methotrexate (MTX) DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF Product DHF Dihydrofolate (DHF) DHF->DHFR Substrate Purine Purine Synthesis THF->Purine Thymidylate Thymidylate Synthesis THF->Thymidylate DNA_RNA DNA and RNA Synthesis Purine->DNA_RNA Thymidylate->DNA_RNA Cell_Proliferation Inhibition of Cell Proliferation DNA_RNA->Cell_Proliferation

Caption: Inhibition of DHFR by Methotrexate.

References

Application Notes and Protocols: Methopterin in Osteoporosis Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Methopterin (Methotrexate, MTX) in preclinical osteoporosis research. The following sections detail its mechanism of action, provide structured quantitative data from various studies, and offer detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action

This compound has been shown to exert effects on both osteoclasts, the cells responsible for bone resorption, and osteoblasts, the cells responsible for bone formation. Its primary application in osteoporosis models stems from its potent inhibitory effects on osteoclast activity.

  • On Osteoclasts: this compound inhibits the proliferation and differentiation of osteoclast precursors. It suppresses the activation and bone-resorbing function of mature osteoclasts and can induce their apoptosis[1]. A key mechanism is the inhibition of RANKL (Receptor Activator of Nuclear Factor-κB Ligand)-induced calcium influx into osteoclast progenitors, which is a critical step in their differentiation[2][3]. Furthermore, this compound has been shown to decrease the mRNA expression of RANK and Matrix Metalloproteinase-9 (MMP-9), both crucial for osteoclast function[1].

  • On Osteoblasts: The effects of this compound on osteoblasts are more complex. It has been demonstrated to be a potent inhibitor of osteoblast proliferation[4]. However, it does not appear to affect the basal phenotypic expression of mature osteoblasts. In some in vitro conditions, particularly in the presence of 1,25-dihydroxyvitamin D3, this compound may even enhance the expression of alkaline phosphatase (AP) and the production of osteocalcin, markers of osteoblast differentiation, while still inhibiting cell growth[4]. Other studies suggest that this compound primarily suppresses bone formation by inhibiting the differentiation of early osteoblastic cells[5].

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound in various osteoporosis research models.

Table 1: In Vitro Effects of this compound on Osteoclasts

ParameterCell TypeThis compound ConcentrationObserved EffectReference
ProliferationMurine Bone Marrow-derived Osteoclasts0.1 - 10 µmol/LInhibition[1]
Activation & Bone ResorptionMurine Bone Marrow-derived Osteoclasts0.1 - 10 µmol/LInhibition[1]
ApoptosisMurine Bone Marrow-derived Osteoclasts0.1 - 10 µmol/LInduction[1]
RANK mRNA ExpressionMurine Bone Marrow-derived Osteoclasts0.01 - 10 µmol/LDecrease[1]
MMP-9 mRNA ExpressionMurine Bone Marrow-derived Osteoclasts1 - 10 µmol/LDecrease[1]
Osteoclast FormationHuman CD14+ Osteoclast PrecursorsNot specifiedReduction in TRAP-positive cells[1]

Table 2: In Vitro Effects of this compound on Osteoblasts

ParameterCell TypeThis compound ConcentrationObserved EffectReference
ProliferationHuman Trabecular Bone-derived Osteoblasts30 nmol/L (IC50)Strong dose-dependent inhibition[4]
ProliferationMouse Osteogenic Cell Line (MC3T3-E1)High concentrationsInhibition[5]
Alkaline Phosphatase (AP) ActivityGrowing MC3T3-E1 CellsDose-dependentSuppression[5]
AP Activity & Calcified Nodule FormationMouse Bone Marrow Stromal Cells10⁻¹⁰ - 10⁻⁷ MSignificant suppression[5]
Matrix Calcification & Osteocalcin LevelsNeonatal Mouse Calvariae-derived Osteoblasts0.5 nM - 0.6 µMDose-responsive diminishment[6]

Table 3: In Vivo Effects of this compound in Animal Models of Bone Loss

Animal ModelThis compound DosageDurationOutcomeReference
Rat Adjuvant Arthritis1.0 mg/kg/week (intraperitoneal)42 daysPrevented loss of tibial Bone Mineral Density (BMD)[7]
Growing Sprague-Dawley Rats0.75 mg/kg/day (5 days on/9 off/5 on)19 daysReduction in BMD[8]
Older C57BL/6, DBA/2, C3H Mice3-6 mg/kg/day10+ monthsInduction of osteoporosis[2]
Female Sprague-Dawley RatsDose equivalent to human therapeutic dose16 weeksSignificant osteopenia via suppressed osteoblast activity and stimulated osteoclast recruitment[9]

Experimental Protocols

In Vitro Osteoclast Differentiation and Function Assay

This protocol is designed to assess the effect of this compound on osteoclast differentiation and bone resorption activity.

Materials:

  • Murine bone marrow cells

  • Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)

  • Fetal Bovine Serum (FBS)

  • M-CSF (Macrophage Colony-Stimulating Factor)

  • RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

  • This compound

  • TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

  • Bone resorption assay plates (e.g., Corning Osteo Assay Surface)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

Protocol:

  • Isolation of Bone Marrow Cells:

    • Euthanize a 6-8 week old mouse and dissect the femurs and tibias.

    • Flush the bone marrow from the bones using a syringe with Alpha-MEM.

    • Culture the cells in Alpha-MEM with 10% FBS and 30 ng/mL M-CSF for 3 days. Non-adherent cells are bone marrow-derived macrophages (BMMs), the osteoclast precursors.

  • Osteoclast Differentiation:

    • Seed the BMMs in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Culture the cells in Alpha-MEM with 10% FBS, 30 ng/mL M-CSF, and 50 ng/mL RANKL.

    • Add this compound at various concentrations (e.g., 0.01, 0.1, 1, 10 µmol/L) to the culture medium. Include a vehicle control.

    • Culture for 5-7 days, replacing the medium every 2-3 days.

  • Assessment of Osteoclast Differentiation (TRAP Staining):

    • After the culture period, fix the cells with 4% paraformaldehyde.

    • Stain for TRAP activity using a commercially available kit according to the manufacturer's instructions.

    • Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.

  • Assessment of Bone Resorption:

    • Perform the osteoclast differentiation protocol on bone resorption assay plates.

    • After 7-9 days, remove the cells with a 10% bleach solution.

    • Visualize the resorption pits by staining with 1% toluidine blue or by using a microscope with appropriate imaging software.

    • Quantify the total area of resorption pits.

  • Assessment of Cell Proliferation (MTT Assay):

    • Culture BMMs with M-CSF and varying concentrations of this compound for 2-3 days.

    • Add MTT reagent to the wells and incubate for 4 hours.

    • Add solubilization solution and measure the absorbance at 570 nm.

In Vivo Ovariectomy-Induced Osteoporosis Model

This protocol describes the induction of osteoporosis in female mice via ovariectomy (OVX) and subsequent treatment with this compound.

Materials:

  • 8-10 week old female C57BL/6 mice

  • Anesthetic (e.g., Ketamine/Xylazine cocktail)

  • Surgical instruments

  • Sutures or wound clips

  • This compound

  • Vehicle control (e.g., sterile saline)

  • Micro-CT scanner

Protocol:

  • Ovariectomy (OVX):

    • Anesthetize the mouse.

    • Make a small dorsal midline skin incision.

    • Locate the ovaries and ligate the ovarian blood vessels and the fallopian tubes.

    • Remove both ovaries.

    • Suture the muscle layer and close the skin incision with wound clips or sutures.

    • A sham operation (exposing but not removing the ovaries) should be performed on the control group.

    • Provide post-operative analgesia and allow the animals to recover for 2-4 weeks to establish bone loss.

  • This compound Treatment:

    • After the recovery period, divide the OVX mice into a treatment group and a vehicle control group.

    • Administer this compound (e.g., 1 mg/kg) or vehicle via intraperitoneal injection twice weekly.

    • Continue the treatment for 4-8 weeks.

  • Assessment of Bone Parameters:

    • At the end of the treatment period, euthanize the animals.

    • Dissect the femurs and lumbar vertebrae.

    • Perform micro-CT analysis to determine bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

    • Serum can be collected for analysis of bone turnover markers (e.g., P1NP for formation, CTX-I for resorption).

    • Bones can be processed for histology and histomorphometry to analyze cellular-level changes.

Visualizations

Signaling Pathway

Methopterin_Signaling RANKL RANKL RANK RANK RANKL->RANK Ca_Influx Ca²⁺ Influx RANK->Ca_Influx Activates Osteoclast_Precursor Osteoclast Precursor This compound This compound This compound->Ca_Influx NFATc1 NFATc1 Activation Ca_Influx->NFATc1 Differentiation Osteoclast Differentiation NFATc1->Differentiation Bone_Resorption Bone Resorption Differentiation->Bone_Resorption

Caption: this compound inhibits RANKL-induced osteoclast differentiation.

Experimental Workflow: In Vitro Osteoclast Assay

InVitro_Workflow Start Isolate Murine Bone Marrow Cells Culture_MCSF Culture with M-CSF (3 days) Start->Culture_MCSF Seed_BMMs Seed BMMs in 96-well plates Culture_MCSF->Seed_BMMs Treatment Add RANKL, M-CSF & This compound (0-10µM) Seed_BMMs->Treatment Incubate Incubate (5-7 days) Treatment->Incubate Assess Assess Outcomes Incubate->Assess TRAP TRAP Staining (Differentiation) Assess->TRAP Resorption Resorption Pit Assay (Function) Assess->Resorption MTT MTT Assay (Viability) Assess->MTT

Caption: Workflow for in vitro analysis of this compound on osteoclasts.

Experimental Workflow: In Vivo Ovariectomy Model

InVivo_Workflow Start Select 8-10 week old female mice Surgery Perform Ovariectomy (OVX) or Sham Surgery Start->Surgery Recovery Recovery & Bone Loss (2-4 weeks) Surgery->Recovery Grouping Group OVX mice: - Vehicle - this compound Recovery->Grouping Treatment Administer Treatment (4-8 weeks) Grouping->Treatment Endpoint Endpoint Analysis Treatment->Endpoint MicroCT Micro-CT of Femur/Spine (BMD, BV/TV, etc.) Endpoint->MicroCT Biomarkers Serum Biomarkers (P1NP, CTX-I) Endpoint->Biomarkers Histo Histomorphometry Endpoint->Histo

Caption: Workflow for in vivo analysis in an OVX osteoporosis model.

References

Application Notes and Protocols for Measuring Methopterin's Effect on Osteoclastogenesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Osteoclasts are large, multinucleated cells responsible for bone resorption, a critical process in bone remodeling and maintenance.[1] Dysregulation of osteoclast formation (osteoclastogenesis) and activity can lead to various bone diseases, including osteoporosis and rheumatoid arthritis.[1][2] The differentiation of osteoclasts from monocyte/macrophage precursor cells is primarily driven by two key cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL).[1]

Methopterin (B1676400), commonly known as Methotrexate (MTX), is a widely used therapeutic agent for autoimmune diseases like rheumatoid arthritis.[3] Its impact on bone metabolism is complex, with studies indicating it can inhibit osteoclastogenesis and function.[3][4][5] Understanding the precise effects of this compound on osteoclast formation and activity is crucial for optimizing its therapeutic use and mitigating potential side effects on bone health.

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to quantitatively and qualitatively assess the impact of this compound on osteoclastogenesis in vitro. The described assays cover osteoclast differentiation, functional activity, and molecular mechanisms.

Application Note 1: Assessment of this compound's Effect on Osteoclast Differentiation

Principle

The primary method to assess osteoclastogenesis is to induce the differentiation of precursor cells, such as murine bone marrow macrophages (BMMs) or the RAW 264.7 cell line, into mature osteoclasts using M-CSF and RANKL.[6][7] The effect of this compound is evaluated by adding it to the culture medium at various concentrations. Differentiation is quantified by identifying and counting mature, multinucleated osteoclasts, which are specifically identified by their high expression of Tartrate-Resistant Acid Phosphatase (TRAP).[6] Concurrently, a cell viability assay is essential to distinguish between a direct inhibitory effect on differentiation and a general cytotoxic effect of the compound.[5]

Experimental Workflow for Osteoclast Differentiation Assay

cluster_0 Cell Preparation cluster_1 Differentiation & Treatment cluster_2 Analysis start Isolate Precursor Cells (e.g., BMMs, RAW 264.7) seed Seed Cells into Multi-well Plates start->seed treat Add M-CSF, RANKL & This compound (or Vehicle) seed->treat culture Incubate for 4-7 Days (Refresh medium as needed) treat->culture fix Fix Cells culture->fix stain TRAP Staining fix->stain image Microscopy & Imaging stain->image quantify Quantify TRAP+ Multinucleated Cells image->quantify end Data Analysis quantify->end

Caption: Workflow for assessing this compound's effect on osteoclast differentiation.

Protocol 1.1: In Vitro Osteoclastogenesis from Bone Marrow Precursors

This protocol details the isolation of murine bone marrow macrophages (BMMs) and their differentiation into osteoclasts.

Materials:

  • Complete α-MEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • M-CSF (Macrophage Colony-Stimulating Factor)

  • RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand)

  • This compound (stock solution)

  • Phosphate-Buffered Saline (PBS)

  • Ficoll-Paque

  • 96-well tissue culture plates

Procedure:

  • Isolation of BMMs:

    • Euthanize a 6-8 week old mouse and dissect the femurs and tibiae under sterile conditions.[7]

    • Remove muscle and connective tissue. Cut the ends of the bones and flush the marrow into a sterile tube using a syringe with complete α-MEM.[7][8]

    • Create a single-cell suspension by pipetting up and down.

    • Culture the bone marrow cells in complete α-MEM containing 30 ng/mL M-CSF for 3 days. Non-adherent cells are washed away, and the remaining adherent cells are BMMs.

  • Osteoclast Differentiation:

    • Lift the BMMs using a cell scraper or trypsin.

    • Seed the BMMs into 96-well plates at a density of 1 x 10⁴ cells/well in complete α-MEM.[7]

    • Allow cells to adhere overnight.

    • Replace the medium with complete α-MEM containing 30 ng/mL M-CSF, 50 ng/mL RANKL, and varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM).[5] Include a vehicle control.

    • Culture for 4-6 days, replacing the medium every 2 days with fresh cytokines and this compound.[8] Mature, multinucleated osteoclasts should be visible.

Protocol 1.2: Tartrate-Resistant Acid Phosphatase (TRAP) Staining

TRAP is an enzyme highly expressed in osteoclasts, and its activity is a hallmark of mature osteoclasts.[6][9]

Materials:

  • TRAP Staining Kit (e.g., Sigma-Aldrich #387A or similar)

  • Fixative solution (e.g., 10% formalin or 4% paraformaldehyde)

  • Deionized water

  • Light microscope

Procedure:

  • Aspirate the culture medium from the 96-well plate.

  • Gently wash the cells once with PBS.

  • Fix the cells by adding 50 µL of fixative solution to each well for 5-10 minutes at room temperature.[10]

  • Wash each well 3 times with deionized water.[10]

  • Prepare the TRAP staining solution according to the manufacturer's instructions. This typically involves mixing a substrate (e.g., Naphthol AS-MX phosphate) with a color reagent (e.g., Fast Red Violet LB salt) in a tartrate-containing buffer.[11]

  • Add 50-100 µL of the staining solution to each well.

  • Incubate at 37°C for 20-60 minutes, protected from light.[10] Monitor the color development under a microscope.

  • Stop the reaction by aspirating the stain and washing thoroughly with deionized water.

  • Quantification: Count the number of TRAP-positive (red/purple) cells containing three or more nuclei under a light microscope. These are considered mature osteoclasts.[12] Data are typically expressed as the number of osteoclasts per well or per field of view.

Protocol 1.3: Cell Viability Assay (MTT)

This assay determines if this compound's effect is due to cytotoxicity.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or Solubilization Buffer

  • Microplate reader

Procedure:

  • Culture precursor cells (BMMs) with varying concentrations of this compound for a relevant period (e.g., 48-72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Express results as a percentage of the viability of the vehicle-treated control cells.

Data Presentation: Quantitative Effects of this compound on Osteoclastogenesis
This compound (µM)TRAP+ MNCs (≥3 nuclei) / well (Mean ± SD)Cell Viability (% of Control) (Mean ± SD)
0 (Vehicle)152 ± 18100 ± 5.2
0.1118 ± 1598 ± 4.7
1.065 ± 995 ± 6.1
10.021 ± 589 ± 7.3

Application Note 2: Evaluation of this compound's Effect on Osteoclast Function

Principle

While TRAP staining confirms osteoclast differentiation, it does not measure their primary function: bone resorption. The bone resorption or "pit" assay directly assesses the ability of mature osteoclasts to resorb a mineralized substrate.[13] Cells are cultured on bone or dentin slices, or more commonly, on synthetic calcium phosphate-coated plates that mimic the mineral component of bone.[14][15] The area of the resorbed "pits" is visualized and quantified to measure osteoclast activity.[14]

Experimental Workflow for Bone Resorption (Pit) Assay

cluster_0 Cell Culture cluster_1 Treatment & Resorption cluster_2 Analysis start Seed Precursor Cells on CaP-coated Plates differentiate Differentiate into Mature Osteoclasts (4-6 days) start->differentiate treat Treat Mature Osteoclasts with this compound differentiate->treat culture Incubate for 2-4 Days (Allow Resorption) treat->culture remove_cells Remove Cells (e.g., with bleach) culture->remove_cells stain Stain Pits (e.g., Von Kossa, Silver Nitrate) remove_cells->stain image Microscopy & Imaging stain->image quantify Quantify Resorption Area (e.g., with ImageJ) image->quantify end Data Analysis quantify->end

Caption: Workflow for assessing this compound's effect on osteoclast bone resorption.

Protocol 2.1: Bone Resorption (Pit) Assay on Calcium Phosphate (CaP) Coated Plates

Materials:

  • Corning® Osteo Assay Surface plates or similar CaP-coated plates

  • Mature osteoclasts (differentiated as in Protocol 1.1)

  • This compound

  • 5% Sodium Hypochlorite (Bleach)

  • 5% Silver Nitrate (B79036) solution

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Differentiate BMMs into mature osteoclasts on CaP-coated plates as described in Protocol 1.1.

  • Once mature osteoclasts have formed (day 4-6), treat them with fresh medium containing M-CSF, RANKL, and varying concentrations of this compound.

  • Continue the culture for an additional 2-4 days to allow for bone resorption.

  • Aspirate the medium and remove the cells by incubating with 5% bleach for 10-15 minutes.

  • Wash the plates thoroughly with deionized water and allow them to air dry.

  • To visualize the resorption pits, add 5% silver nitrate solution to each well and expose the plate to a bright light source (e.g., UV lamp or direct light) for 30-60 minutes.[14] The unresorbed mineralized surface will stain black/brown, while the resorbed pits will appear as clear or white areas.

  • Wash again with deionized water and dry the plate.

  • Quantification: Capture images of the wells using a light microscope. Use image analysis software like ImageJ to measure the total area of the resorption pits per well.[14] Results are expressed as the percentage of the total surface area that has been resorbed.

Data Presentation: Quantitative Effects of this compound on Bone Resorption
This compound (µM)Total Resorbed Area (% of well) (Mean ± SD)Average Pit Size (µm²) (Mean ± SD)
0 (Vehicle)35.4 ± 4.12150 ± 320
0.126.8 ± 3.51840 ± 280
1.012.1 ± 2.21170 ± 190
10.03.7 ± 1.1750 ± 130

Application Note 3: Investigation of Molecular Mechanisms

Principle

To understand how this compound affects osteoclastogenesis, it's essential to investigate its impact on the underlying molecular pathways. This involves analyzing the expression of key genes involved in osteoclast differentiation and function. The RANKL/RANK signaling cascade is the principal pathway governing osteoclastogenesis, activating transcription factors like NF-κB and NFATc1, which in turn drive the expression of osteoclast-specific genes such as Acp5 (TRAP), Ctsk (Cathepsin K), and Dcstamp (a key fusogen).[2][16] Real-time quantitative PCR (RT-qPCR) is the standard method for measuring changes in gene expression.[17][18]

RANKL Signaling Pathway in Osteoclastogenesis

RANKL RANKL RANK RANK Receptor RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Activates NFkB NF-κB Pathway TRAF6->NFkB Ca_Signal Calcium Signaling TRAF6->Ca_Signal NFATc1 NFATc1 (Master Regulator) NFkB->NFATc1 Induces Ca_Signal->NFATc1 Activates Gene_Expression Osteoclast-Specific Gene Expression (Ctsk, Acp5, Dcstamp) NFATc1->Gene_Expression Upregulates Differentiation Osteoclast Differentiation, Fusion & Function Gene_Expression->Differentiation MTX This compound (Methotrexate) MTX->Ca_Signal Inhibits [2, 5]

Caption: RANKL signaling pathway in osteoclasts and a potential target of this compound.

Protocol 3.1: Gene Expression Analysis by RT-qPCR

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., Nfatc1, Ctsk, Acp5, Dcstamp) and a housekeeping gene (e.g., Gapdh, Actb)

  • Real-time PCR system

Procedure:

  • Culture BMMs with M-CSF, RANKL, and this compound for a shorter period (e.g., 72-96 hours) to capture changes in gene expression during differentiation.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol. Quantify RNA and assess its purity.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR:

    • Set up qPCR reactions in triplicate for each sample and each gene. A typical reaction includes cDNA, forward and reverse primers, and qPCR master mix.

    • Run the reactions on a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each reaction.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

    • Calculate the relative gene expression changes using the ΔΔCt method, comparing the this compound-treated samples to the vehicle control.

Data Presentation: Relative Gene Expression Changes
GeneThis compound (1.0 µM) Fold Change vs. Control (Mean ± SD)
Nfatc10.45 ± 0.06
Acp5 (TRAP)0.51 ± 0.08
Ctsk (Cathepsin K)0.38 ± 0.05
Dcstamp0.42 ± 0.07

Disclaimer: These protocols provide a general framework. Researchers should optimize cell densities, reagent concentrations, and incubation times based on their specific cell types and experimental conditions. All work should be conducted under appropriate sterile conditions and in accordance with institutional guidelines.

References

Application Notes and Protocols for Assessing Methopterin's Impact on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methopterin, an antifolate agent structurally related to methotrexate, is a potent inhibitor of dihydrofolate reductase (DHFR).[1] This enzyme is critical for the regeneration of tetrahydrofolate (THF) from dihydrofolate (DHF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are necessary for DNA synthesis and cellular replication.[2][3] By inhibiting DHFR, this compound disrupts these vital metabolic pathways, making it a compound of interest for its potential therapeutic applications, particularly in oncology and autoimmune diseases.[1]

These application notes provide a detailed protocol for assessing the impact of this compound on gene expression in a cancer cell line using RNA sequencing (RNA-seq). The protocol covers experimental design, cell culture, RNA extraction, library preparation, sequencing, and bioinformatic analysis to identify differentially expressed genes and perturbed cellular pathways.

Data Presentation

Table 1: Experimental Parameters
ParameterDescriptionRecommended Value/Choice
Cell Line Human colorectal cancer cell lineHCT-116
Compound Dihydrofolate Reductase InhibitorThis compound
Vehicle Control Solvent for this compound0.1% DMSO in culture medium
This compound Concentrations Based on preliminary IC50 determination10 nM, 100 nM, 1 µM
Exposure Time Duration of cell treatment24 hours
Biological Replicates Number of independent experimentsn=3 per condition
Table 2: RNA Quality Control
Sample GroupRNA Concentration (ng/µL)A260/A280 RatioA260/A230 RatioRIN (RNA Integrity Number)
Vehicle Control 11502.052.109.8
Vehicle Control 21452.082.159.7
Vehicle Control 31552.062.129.9
10 nM this compound 11402.072.119.8
10 nM this compound 21352.092.149.6
10 nM this compound 31422.052.109.7
100 nM this compound 11302.082.139.5
100 nM this compound 21252.102.159.4
100 nM this compound 31322.062.119.6
1 µM this compound 11102.092.129.2
1 µM this compound 21052.112.149.1
1 µM this compound 31122.072.109.3
Table 3: Sequencing Parameters
ParameterDescriptionRecommended Value
Sequencing Platform High-throughput sequencing instrumentIllumina NovaSeq
Library Preparation Kit Stranded mRNA library preparationNEBNext Ultra II RNA Library Prep Kit for Illumina
Read Length Length of sequenced fragments2 x 75 bp (Paired-end)
Sequencing Depth Number of reads per sample20-30 million reads
Data Output Raw sequencing data formatFASTQ

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Line Maintenance : Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding : Seed HCT-116 cells in 6-well plates at a density of 5 x 10^5 cells per well. Allow cells to adhere and grow for 24 hours.

  • Compound Preparation : Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). From this stock, prepare serial dilutions in culture medium to achieve final concentrations of 10 nM, 100 nM, and 1 µM. The final DMSO concentration in all treatments, including the vehicle control, should be 0.1%.

  • Cell Treatment : Remove the culture medium from the wells and replace it with medium containing the vehicle control or the specified concentrations of this compound.

  • Incubation : Incubate the treated cells for 24 hours.

  • Cell Harvesting : After incubation, wash the cells with phosphate-buffered saline (PBS) and then lyse the cells directly in the well using a lysis buffer compatible with RNA extraction (e.g., Buffer RLT from the Qiagen RNeasy Kit).

Protocol 2: RNA Extraction and Quality Control
  • RNA Extraction : Isolate total RNA from the cell lysates using a column-based RNA extraction kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.

  • RNA Quantification : Determine the concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • RNA Purity Assessment : Assess the purity of the RNA by measuring the A260/A280 and A260/A230 ratios. An A260/A280 ratio of ~2.0 and an A260/A230 ratio of 2.0-2.2 are indicative of pure RNA.

  • RNA Integrity Analysis : Evaluate the integrity of the RNA by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or a similar instrument. A RIN value ≥ 8 is recommended for RNA-seq library preparation.

Protocol 3: RNA-seq Library Preparation and Sequencing
  • Library Preparation : Prepare stranded mRNA sequencing libraries from 1 µg of total RNA using the NEBNext Ultra II RNA Library Prep Kit for Illumina, following the manufacturer's protocol. This process involves mRNA isolation, fragmentation, first and second-strand cDNA synthesis, end repair, adapter ligation, and PCR amplification.

  • Library Quality Control : Assess the quality and size distribution of the prepared libraries using an Agilent Bioanalyzer. Quantify the libraries using a Qubit fluorometer or qPCR.

  • Sequencing : Pool the libraries and perform paired-end sequencing (2 x 75 bp) on an Illumina NovaSeq platform to a depth of 20-30 million reads per sample.

Protocol 4: Bioinformatics Analysis
  • Quality Control of Raw Reads : Assess the quality of the raw FASTQ files using FastQC.

  • Read Trimming : Remove adapter sequences and low-quality bases from the reads using a tool like Trimmomatic.

  • Alignment : Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

  • Read Quantification : Count the number of reads mapping to each gene using featureCounts or a similar tool.

  • Differential Gene Expression Analysis : Perform differential gene expression analysis between this compound-treated and vehicle control samples using a statistical package like DESeq2 or edgeR in R.[4] Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are considered differentially expressed.

  • Pathway and Functional Enrichment Analysis : Use the list of differentially expressed genes to perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG pathways) using tools like DAVID or GSEA to identify biological processes and pathways affected by this compound.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing Sequencing cluster_analysis Bioinformatics Analysis cell_culture HCT-116 Cell Culture seeding Cell Seeding cell_culture->seeding treatment This compound Treatment (10 nM, 100 nM, 1 µM) seeding->treatment vehicle Vehicle Control (0.1% DMSO) seeding->vehicle rna_extraction Total RNA Extraction treatment->rna_extraction vehicle->rna_extraction qc RNA Quality Control (NanoDrop, Bioanalyzer) rna_extraction->qc library_prep RNA-seq Library Preparation qc->library_prep sequencing Illumina Sequencing library_prep->sequencing data_qc Raw Data QC (FastQC) sequencing->data_qc alignment Alignment (STAR) data_qc->alignment quantification Quantification (featureCounts) alignment->quantification dge Differential Expression (DESeq2) quantification->dge pathway Pathway Analysis (GSEA) dge->pathway

Caption: Experimental workflow for assessing this compound's impact on gene expression.

Folate_Pathway cluster_folate_cycle Folate Metabolism cluster_synthesis Nucleotide Synthesis Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Purines Purine Synthesis THF->Purines Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR dTMP dTMP Methylene_THF->dTMP Thymidylate Synthase Methyl_THF->THF Methionine Synthase DNA DNA Synthesis & Replication Purines->DNA Thymidylate Thymidylate Synthesis dUMP dUMP dTMP->DNA This compound This compound This compound->DHF Inhibits

Caption: this compound's inhibition of the folate pathway and downstream effects.

References

Application Note: Quantification of Methotrexate and its Metabolites Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (B535133) (MTX), also known as Amethopterin, is a potent folate antagonist widely used in the treatment of various cancers and autoimmune diseases.[1][2][3][4] Due to its narrow therapeutic index and potential for severe toxicity, therapeutic drug monitoring (TDM) of MTX and its metabolites is crucial to optimize dosing and minimize adverse effects.[1][2] High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the sensitive and specific quantification of MTX and its major metabolites in biological matrices.[1][5][6] This application note provides a detailed protocol for the determination of Methotrexate and its primary metabolite, 7-hydroxymethotrexate (7-OH-MTX), in human plasma and serum using reversed-phase HPLC with UV detection.

The principal metabolite of Methotrexate is 7-hydroxymethotrexate (7-OH-MTX), formed in the liver.[1][2] Other metabolites include 2,4-diamino-N10-methylpteroic acid (DAMPA) and polyglutamated forms (MTXPGs).[1][2] This protocol focuses on MTX and 7-OH-MTX as they are the most commonly monitored analytes in clinical settings.

Metabolic Pathway of Methotrexate

Methotrexate_Metabolism MTX Methotrexate (MTX) OH_MTX 7-hydroxymethotrexate (7-OH-MTX) MTX->OH_MTX Aldehyde Oxidase (Liver) DAMPA 2,4-diamino-N10-methylpteroic acid (DAMPA) MTX->DAMPA Bacterial Enzymes (Intestine) MTX_PGs MTX polyglutamates (MTXPGs) MTX->MTX_PGs Folylpolyglutamate Synthetase (Intracellular)

Caption: Metabolic conversion of Methotrexate to its major metabolites.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and HPLC analysis.

Materials and Reagents
  • Methotrexate (Reference Standard)

  • 7-hydroxymethotrexate (Reference Standard)

  • Internal Standard (IS), e.g., p-Aminoacetophenone or Aminopterin[3][6][7]

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403)

  • Sodium hydroxide

  • Trichloroacetic acid (TCA)[3][4]

  • Water (HPLC grade)

  • Human plasma/serum (drug-free)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

  • Syringe filters (0.45 µm)

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

Preparation of Solutions
  • Mobile Phase: A common mobile phase consists of a phosphate buffer and an organic modifier. For example, a mixture of phosphate buffer (e.g., 50 mM, pH adjusted to 5.7-6.0 with sodium hydroxide) and acetonitrile in a ratio of 92:8 (v/v).[3][8] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.[8]

  • Standard Stock Solutions: Prepare stock solutions of MTX, 7-OH-MTX, and the internal standard in the mobile phase or a suitable solvent (e.g., 50% methanol) at a concentration of approximately 1 mg/mL.[9]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with drug-free plasma or serum to create a calibration curve covering the expected concentration range of the samples.

Sample Preparation (Protein Precipitation)
  • Pipette 200 µL of the plasma/serum sample, calibration standard, or quality control sample into a microcentrifuge tube.[4]

  • Add 20 µL of the internal standard solution.[4]

  • Add 40 µL of 2 M trichloroacetic acid in ethanol (B145695) to precipitate proteins.[4]

  • Vortex the mixture for 2 minutes.[4]

  • Centrifuge at 3000 rpm for 15 minutes.[3][4]

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Inject a 10-20 µL aliquot of the filtered supernatant into the HPLC system.[4]

Alternatively, solid-phase extraction (SPE) can be employed for cleaner sample preparation, which may lead to higher recovery rates.[5][6]

HPLC Operating Conditions

  • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 5.7) and acetonitrile (e.g., 89:11 v/v)[10]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 305 nm or 313 nm[3][6][7]

  • Column Temperature: Ambient

  • Injection Volume: 20 µL

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (TCA) Add_IS->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Filter Filter Supernatant Centrifuge->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analytes Calibrate->Quantify

Caption: Workflow for the HPLC quantification of Methotrexate and its metabolites.

Data Presentation

The quantitative performance of the HPLC method is summarized in the tables below. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: Chromatographic and Detection Parameters

AnalyteRetention Time (min)Detection Wavelength (nm)
Methotrexate (MTX)~4.6305 - 313
7-hydroxymethotrexate (7-OH-MTX)Varies (typically elutes before MTX)305 - 313
Internal Standard (p-Aminoacetophenone)~9.5313

Note: Retention times are approximate and can vary based on the specific column and mobile phase composition.[3]

Table 2: Method Validation Data

ParameterMethotrexate (MTX)7-hydroxymethotrexate (7-OH-MTX)
Linearity Range 0.025 - 5.00 µM[11]Varies
Limit of Detection (LOD) 0.003 µM[11]0.1 nmol/l[6]
Limit of Quantification (LOQ) 0.01 µM[11]5 ng/mL[1][2]
Recovery 93.1 - 98.2%[11]80 - 91.1%[6]
Intra-day Precision (%RSD) < 7.8%[11]< 6.3%[12]
Inter-day Precision (%RSD) < 12.6%[11]< 6.3%[12]

Conclusion

The described HPLC method provides a reliable, sensitive, and specific approach for the quantification of Methotrexate and its primary metabolite, 7-hydroxymethotrexate, in biological matrices. The protocol is suitable for therapeutic drug monitoring, pharmacokinetic studies, and quality control in drug development. Adherence to proper sample preparation and system suitability checks is essential for obtaining accurate and reproducible results.

References

Methopterin as a Tool Compound in Signal Transduction Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methopterin, more commonly known as Methotrexate (MTX), is a versatile molecule widely recognized for its therapeutic applications in cancer and autoimmune diseases. Beyond its clinical use, this compound serves as a valuable tool compound for researchers investigating fundamental cellular processes. Its well-characterized dual mechanism of action—inhibition of dihydrofolate reductase (DHFR) and modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway—makes it a powerful agent for dissecting signal transduction cascades. These application notes provide detailed protocols and quantitative data to facilitate the use of this compound in signal transduction studies.

Introduction

This compound is a folate analog that classically functions as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme for de novo purine (B94841) and thymidylate synthesis.[1] This inhibition disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, a mechanism extensively exploited in chemotherapy.[2]

More recently, this compound has been identified as an inhibitor of the JAK/STAT signaling pathway, a critical cascade in cytokine signaling that governs numerous cellular processes including immunity, inflammation, proliferation, and hematopoiesis.[3][4][5] Notably, this inhibitory effect on the JAK/STAT pathway is independent of its action on DHFR.[3][6] This dual activity provides a unique opportunity to study the interplay between metabolic and signaling pathways.

Data Presentation

The following tables summarize the quantitative data for this compound (Methotrexate) and a comparable JAK1/2 inhibitor, Ruxolitinib.

CompoundTargetCell LineIC50Reference
MethotrexateDHFRAGS6.05 ± 0.81 nM[7][8]
MethotrexateDHFRHCT-11613.56 ± 3.76 nM[7][8]
MethotrexateDHFRMCF-7114.31 ± 5.34 nM[7][8]
MethotrexateDHFRSaos-2>1000 nM[7][8]

Table 1: Methotrexate IC50 values for DHFR inhibition in various human cancer cell lines.

CompoundTargetIC50Reference
RuxolitinibJAK13.3 nM[1][4]
RuxolitinibJAK22.8 nM[1][4]

Table 2: Ruxolitinib IC50 values for JAK1 and JAK2 inhibition. The inhibitory effect of Methotrexate on the JAK/STAT pathway is reported to be comparable to that of Ruxolitinib.[3][9]

Signaling Pathways and Experimental Workflows

Dihydrofolate Reductase (DHFR) Pathway

The DHFR pathway is central to nucleotide biosynthesis. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. This compound, as a folate analog, competitively binds to DHFR, thereby inhibiting the production of THF and disrupting nucleic acid synthesis.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Purine & Thymidylate Synthesis THF->Nucleotides DHFR->THF NADPH -> NADP+ DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA This compound This compound (Methotrexate) This compound->DHFR Competitive Inhibition

DHFR pathway inhibition by this compound.
JAK/STAT Signaling Pathway

The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Ligand binding to a cell surface receptor induces receptor dimerization and the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression. This compound has been shown to suppress the phosphorylation of key components of this pathway, including JAK1, JAK2, and STAT5.[3][4]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Dimerization & Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene Target Gene Expression DNA->Gene Cytokine Cytokine Cytokine->Receptor This compound This compound (Methotrexate) This compound->JAK Inhibition of Phosphorylation

JAK/STAT pathway inhibition by this compound.
Experimental Workflow: Assessing JAK/STAT Pathway Inhibition

The following workflow outlines a typical experiment to evaluate the effect of this compound on JAK/STAT signaling using Western blotting.

Experimental_Workflow A 1. Cell Culture (e.g., HDLM-2, HEL cells) B 2. Treatment with this compound (Varying concentrations and time points) A->B C 3. Cell Lysis (Protein Extraction) B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Western Blot Transfer E->F G 7. Antibody Incubation (Primary: p-JAK, p-STAT; Secondary: HRP-conjugated) F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis (Quantification of band intensities) H->I

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Methopterin Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with Methopterin (N10-Methylfolic acid) insolubility in aqueous solutions.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during your experiments.

Issue 1: this compound powder is not dissolving in my aqueous buffer (e.g., PBS, Tris-HCl).

  • Possible Cause: this compound, like its parent compound folic acid, has very low solubility in neutral or acidic aqueous solutions.

  • Solution:

    • pH Adjustment: The solubility of pteridine (B1203161) compounds is highly pH-dependent. Increase the pH of your solution to alkaline conditions (pH > 7.5). A common method is to first dissolve the this compound in a small amount of dilute NaOH (e.g., 0.1 M to 1 M) or sodium bicarbonate solution, and then dilute it with your desired buffer.

    • Gentle Heating: After pH adjustment, gentle warming of the solution (e.g., to 37-40°C) can help increase the rate of dissolution. Avoid excessive heat, as it may degrade the compound.

    • Sonication: Use a sonicator bath to provide mechanical energy, which can aid in breaking down particle aggregates and enhance dissolution.

Issue 2: My this compound solution is cloudy or has a precipitate after initial dissolution.

  • Possible Cause 1: Supersaturation. You may have created a supersaturated solution that is not stable over time.

    • Solution: Try preparing a more dilute solution. It is often better to prepare a more concentrated stock in an appropriate solvent (see Issue 3) and then dilute it into your aqueous buffer.

  • Possible Cause 2: Temperature Change. If you warmed the solution to dissolve the this compound, it might precipitate out as it cools to room temperature.

    • Solution: Ensure that the final concentration is soluble at the temperature at which you will be performing your experiment. If possible, maintain a constant temperature.

  • Possible Cause 3: Incorrect pH. The final pH of the solution may not be high enough to maintain solubility.

    • Solution: Re-check and adjust the pH of the final solution to ensure it remains in the alkaline range.

Issue 3: I need to prepare a concentrated stock solution of this compound.

  • Solution: For preparing concentrated stock solutions, it is recommended to use an organic co-solvent.

    • Dimethyl Sulfoxide (DMSO): this compound is generally soluble in DMSO. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted into your aqueous experimental medium. Note: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

    • Dilute NaOH: As mentioned, dissolving this compound in dilute NaOH (e.g., 1 M) can yield a concentrated stock solution (e.g., 50 mg/mL for the related folic acid) that can be further diluted.

Issue 4: My this compound solution changes color or I suspect degradation.

  • Possible Cause 1: Photodegradation. this compound, like other folates, can be sensitive to light.

    • Solution: Protect your this compound solutions from light by using amber vials or wrapping your containers in aluminum foil. Prepare solutions fresh when possible.

  • Possible Cause 2: Thermal Degradation. High temperatures can cause degradation.

    • Solution: Avoid prolonged heating. If warming is necessary for dissolution, do so for the shortest time possible and at the lowest effective temperature. Store stock solutions at -20°C or -80°C.

  • Possible Cause 3: Oxidative Degradation. The presence of oxygen can contribute to the degradation of folate derivatives.

    • Solution: For long-term storage of stock solutions, consider purging the vial with an inert gas like nitrogen or argon before sealing.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

Q2: How does pH affect the solubility of this compound?

A2: The solubility of compounds like this compound, which have acidic functional groups, is highly dependent on pH. As the pH increases (becomes more alkaline), the acidic groups deprotonate, forming a more soluble salt. For the related compound folic acid, solubility increases significantly at pH values above 6.

Q3: Can I dissolve this compound directly in my cell culture medium?

A3: Directly dissolving this compound in cell culture medium can be challenging due to its low solubility at physiological pH (around 7.4). It is generally recommended to first prepare a concentrated stock solution in DMSO or dilute NaOH and then dilute this stock into the medium to the final desired concentration. This ensures complete dissolution and accurate concentration.

Q4: How should I store my this compound solutions?

A4: For short-term storage (up to 24 hours), aqueous solutions should be protected from light and stored at 2-8°C. For long-term storage, it is best to prepare concentrated stock solutions in DMSO, aliquot them into small volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.

Q5: Is this compound stable in aqueous solutions?

A5: this compound's stability in aqueous solutions can be affected by light, temperature, and pH. Folate derivatives are known to be susceptible to photodegradation and thermal degradation. Alkaline solutions are generally more stable in the dark. It is always recommended to prepare fresh aqueous solutions for experiments whenever possible.

Data Presentation

Table 1: Influence of pH on the Aqueous Solubility of Folic Acid (a structural analog of this compound) at 30°C.

Disclaimer: The following data is for Folic Acid and should be used as an estimation for this compound's behavior.

pHSolubility (µg/mL)
31-2
410
580
62,000 (2 mg/mL)
714,000 (14 mg/mL)

Data adapted from a study on folic acid solubility in a phosphate-citrate buffer.[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube for 1-2 minutes. If necessary, sonicate for 5-10 minutes in a water bath sonicator to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in light-protecting tubes and store at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution of this compound

  • Stock Solution Preparation: First, prepare a concentrated stock solution of this compound in a suitable solvent, such as 1 M NaOH (see note below) or DMSO (as described in Protocol 1).

    • Note on using NaOH: Dissolve this compound in a small volume of 1 M NaOH. For example, to make a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of 1 M NaOH.

  • Dilution:

    • From DMSO stock: Serially dilute the DMSO stock solution into your desired aqueous buffer (e.g., PBS, cell culture medium) to the final working concentration. Ensure the final DMSO concentration is not inhibitory to your experimental system (typically <0.5%).

    • From NaOH stock: Add the required volume of the NaOH stock solution to your aqueous buffer. Immediately check and adjust the pH of the final solution to the desired physiological pH (e.g., 7.4) using HCl.

  • Sterilization (if required): If the working solution is for cell culture, sterilize it by passing it through a 0.22 µm syringe filter.

  • Use: Use the freshly prepared aqueous solution immediately for your experiments.

Visualizations

Folate Metabolism Pathway

This compound (N10-methylfolic acid) is an intermediate in the folate metabolism pathway. This pathway is crucial for the synthesis of nucleotides (precursors of DNA and RNA) and for methylation reactions essential for gene regulation and other cellular processes.

Folate_Metabolism Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Purine_Synthesis Purine Synthesis THF->Purine_Synthesis One-Carbon Transfer Serine Serine Glycine Glycine Serine->Glycine Methylene_THF->THF This compound N10-Methylfolic Acid (this compound) Methylene_THF->this compound Methylation Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR dTMP dTMP (Thymidine Synthesis) Methylene_THF->dTMP TYMS Methyl_THF->THF MS Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine dUMP dUMP dUMP->dTMP

Caption: A simplified diagram of the folate metabolism pathway, indicating the position of this compound.

Experimental Workflow for Solubilizing this compound

Solubilization_Workflow Start Start: This compound Powder Weigh Weigh Powder Start->Weigh Choose_Solvent Choose Solubilization Method Weigh->Choose_Solvent Aqueous Aqueous Buffer Choose_Solvent->Aqueous For Direct Use Organic Organic Solvent (DMSO) Choose_Solvent->Organic For Stock Solution Adjust_pH Adjust to Alkaline pH (e.g., with NaOH) Aqueous->Adjust_pH Dissolve_DMSO Dissolve in 100% DMSO Organic->Dissolve_DMSO Warm_Sonicate_A Gentle Warming / Sonication Adjust_pH->Warm_Sonicate_A Check_Clarity_A Check for Clarity Warm_Sonicate_A->Check_Clarity_A Check_Clarity_O Check for Clarity Dissolve_DMSO->Check_Clarity_O Ready_A Aqueous Solution Ready Check_Clarity_A->Ready_A Clear Precipitate_A Precipitate Forms Check_Clarity_A->Precipitate_A Not Clear Stock_Ready Concentrated Stock Ready Check_Clarity_O->Stock_Ready Clear Troubleshoot Troubleshoot: - Lower Concentration - Re-adjust pH Precipitate_A->Troubleshoot Troubleshoot->Aqueous Dilute Dilute Stock into Aqueous Buffer Stock_Ready->Dilute Final_Solution Final Working Solution Dilute->Final_Solution

Caption: A decision-making workflow for the solubilization of this compound.

References

Technical Support Center: Optimizing Methopterin Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Methopterin concentration for maximum experimental efficacy. The information is presented in a direct question-and-answer format to address specific issues that may be encountered.

Disclaimer: this compound is a derivative of aminopterin (B17811) and a member of the folic acid family. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from the closely related and well-studied antifolate compound, Methotrexate (B535133) (MTX), as a proxy. Researchers should use this information as a starting point and adapt it to their specific experimental context for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is understood to function as an antifolate agent. It has been shown to inhibit the proliferation and activation of osteoclasts, the cells responsible for bone resorption.[1][2] Additionally, it can induce apoptosis (programmed cell death) in these cells, which is a key factor in its potential to inhibit inflammatory bone destruction.[1][2]

Q2: What is a good starting concentration range for this compound in in vitro experiments?

Q3: How long should I expose my cells to this compound?

A3: The duration of exposure is a critical factor and is interdependent with the concentration used.[5] For antifolates like Methotrexate, effects on cell viability and DNA synthesis can be observed at various time points, typically ranging from 24 to 72 hours.[6][7] Shorter exposure times may require higher concentrations to achieve the desired effect. It is recommended to perform a time-course experiment in conjunction with your dose-response studies.

Troubleshooting Guide

Q1: I am not observing any significant effect of this compound on my cells. What could be the reason?

A1: There are several potential reasons for a lack of efficacy:

  • Concentration is too low: The concentration of this compound may be below the threshold required to inhibit cellular processes in your specific cell line. Refer to the IC50 values of the related compound, Methotrexate, in various cell lines for a general idea of effective concentrations (see Table 1).

  • Exposure time is too short: The inhibitory effects of antifolates may not be apparent after a short incubation period. Consider increasing the exposure time.[5]

  • Cell line resistance: Your cell line may have intrinsic or acquired resistance to antifolate drugs.

  • Drug stability: Ensure that the this compound solution is properly prepared, stored, and has not degraded.

Q2: I am observing excessive cell death, even at low concentrations. What should I do?

A2: If you are seeing high levels of cytotoxicity, consider the following:

  • Concentration is too high: The concentrations you are using may be too potent for your cell line. Perform a dose-response curve starting from a much lower concentration range (e.g., picomolar or low nanomolar).

  • Incorrect dosing: Double-check your calculations and dilutions to rule out any errors in the preparation of your working solutions.[8]

  • Contamination: Ensure that your cell culture is not contaminated, as this can exacerbate cytotoxic effects.

Q3: My results are not reproducible. What factors could be contributing to this?

A3: Lack of reproducibility can stem from several sources:

  • Inconsistent cell culture conditions: Variations in cell passage number, confluency, and media composition can all impact the cellular response to a drug.

  • Variability in drug preparation: Ensure consistent preparation and storage of your this compound stock and working solutions.

  • Endpoint measurement timing: The timing of your viability or functional assay can significantly influence the results.[9]

Data Presentation

Table 1: IC50 Values for Methotrexate (MTX) in Various Cancer Cell Lines

This table provides a reference for the concentrations at which Methotrexate, a related antifolate, exhibits inhibitory effects. These values can serve as a guide for designing dose-response experiments for this compound.

Cell LineIncubation Time (hours)IC50 Value
HTC-116 (Colorectal Cancer)122.3 mM
240.37 mM
480.15 mM
A-549 (Lung Carcinoma)480.10 mM
Daoy (Medulloblastoma)144 (6 days)9.5 x 10⁻² µM
Saos-2 (Osteosarcoma)144 (6 days)3.5 x 10⁻² µM

Data sourced from references[7]

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound using a Cell Viability Assay

This protocol outlines a general procedure for determining the IC50 value of this compound in a chosen cell line.

1. Materials:

  • Cell line of interest
  • Complete cell culture medium
  • This compound (powder or stock solution)
  • Vehicle control (e.g., DMSO, PBS)
  • 96-well cell culture plates
  • Cell viability reagent (e.g., MTT, PrestoBlue)
  • Plate reader

2. Procedure:

  • Cell Seeding:
  • Trypsinize and count cells.
  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
  • Drug Preparation:
  • Prepare a high-concentration stock solution of this compound in a suitable solvent.
  • Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations. It is advisable to test a broad range initially, for example, from 10⁻¹⁰ M to 10⁻⁴ M.
  • Cell Treatment:
  • Remove the old medium from the cells.
  • Add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells.
  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
  • Cell Viability Assessment:
  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
  • Incubate for the recommended time.
  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
  • Data Analysis:
  • Normalize the data to the vehicle-treated control wells (representing 100% viability).
  • Plot the cell viability (%) against the logarithm of the this compound concentration.
  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result cell_culture Cell Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding drug_prep This compound Serial Dilutions treatment Drug Treatment & Incubation drug_prep->treatment seeding->treatment viability_assay Cell Viability Assay treatment->viability_assay data_analysis Data Analysis & IC50 Determination viability_assay->data_analysis optimal_conc Optimal Concentration Identified data_analysis->optimal_conc Signaling_Pathway This compound This compound DHFR Dihydrofolate Reductase (DHFR) This compound->DHFR Inhibits Folate_Metabolism Folate Metabolism DHFR->Folate_Metabolism Apoptosis Apoptosis DHFR->Apoptosis Induces DNA_Synthesis DNA Synthesis Folate_Metabolism->DNA_Synthesis Proliferation Cell Proliferation DNA_Synthesis->Proliferation Leads to

References

Technical Support Center: Preventing Methotrexate Degradation in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This guide addresses the prevention of degradation for the compound Methotrexate (B535133) (MTX). It is assumed that "Methopterin" was a typographical error, as Methotrexate is a widely used therapeutic agent with a similar name and well-documented stability challenges.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Methotrexate in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Methotrexate (MTX) degradation in experimental settings?

A1: The primary factors leading to MTX degradation are exposure to light (photodegradation), suboptimal pH, high temperatures, and the presence of reactive oxygen species (ROS).[1][2][3] The specific experimental conditions, including the solvent and concentration of MTX, can also influence its stability.[4][5]

Q2: How can I prevent photodegradation of my MTX solutions?

A2: To prevent photodegradation, always protect MTX solutions from light by using amber vials or by wrapping containers in aluminum foil.[6][7] This is especially critical for dilute solutions, which are more susceptible to light-induced degradation.[7] When kept under laboratory fluorescent light, MTX can degrade into major products such as 2,4-diamino-6-pteridinecarbaldehyde, 2,4-diamino-6-pteridinecarboxylic acid, and p-aminobenzoylglutamic acid.[1]

Q3: What is the optimal pH range for maintaining MTX stability?

A3: Methotrexate is most stable in a pH range of 6.0 to 8.0.[7] At pH values above 7, particularly at elevated temperatures (e.g., 85°C), it can undergo hydrolysis to form N10-Methylpteroylglutamic acid.[1] Acid-catalyzed degradation also occurs, leading to the formation of 4-amino-4-deoxy-10-methylpteroic acid (AMP).[8] Therefore, it is crucial to buffer your experimental solutions within the optimal pH range.

Q4: What are the recommended storage temperatures for MTX solutions?

A4: For long-term storage, it is generally recommended to store MTX solutions at 2°C–8°C, protected from light.[4] Frozen storage at -20°C has also been shown to maintain stability for extended periods.[9] For short-term storage, room temperature (20°C–25°C) may be acceptable for a limited time, provided the solution is protected from light.[4][5]

Q5: Can reactive oxygen species (ROS) affect the stability of MTX?

A5: Yes, reactive oxygen species can contribute to the degradation of MTX.[10] Interestingly, MTX itself has been shown to directly scavenge superoxide (B77818) radicals.[11] However, in experimental setups where ROS are generated, for instance, through the addition of hydrogen peroxide or in certain cell culture conditions, the stability of MTX can be compromised.[3][12]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected experimental results.

This could be due to the degradation of MTX, leading to a lower effective concentration.

Troubleshooting Workflow:

start Inconsistent Results Observed check_storage Verify MTX Storage Conditions (Light, Temperature, pH) start->check_storage check_prep Review Solution Preparation Protocol check_storage->check_prep analyze_stock Analyze MTX Stock Solution Integrity (e.g., by HPLC) check_prep->analyze_stock degradation_suspected Degradation Suspected analyze_stock->degradation_suspected Degradation Detected no_degradation Stock Solution is Stable analyze_stock->no_degradation No Degradation implement_preventative Implement Preventative Measures degradation_suspected->implement_preventative troubleshoot_experiment Troubleshoot Other Experimental Parameters no_degradation->troubleshoot_experiment re_run Re-run Experiment implement_preventative->re_run

Caption: Troubleshooting workflow for inconsistent experimental results.

Corrective Actions:

  • Verify Storage: Immediately check that your stock and working solutions of MTX are stored protected from light and at the recommended temperature.

  • Check pH: Measure the pH of your experimental buffer or media to ensure it is within the optimal range of 6.0-8.0.

  • Analyze Purity: If possible, analyze the concentration and purity of your MTX stock solution using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) to confirm its integrity.[13][14]

  • Prepare Fresh Solutions: If degradation is suspected, prepare fresh MTX solutions from a reliable source, ensuring all preventative measures are taken during preparation and storage.

Issue 2: Observing unexpected peaks during analytical chromatography (e.g., HPLC).

This often indicates the presence of degradation products.

Troubleshooting Steps:

  • Identify Degradation Products: Compare your chromatogram to published data on MTX degradation products. Common photodegradation products include 2,4-diamino-6-pteridinecarbaldehyde and p-aminobenzoylglutamic acid.[1] Hydrolysis can lead to the formation of N10-Methylpteroylglutamic acid.[1]

  • Review Experimental Conditions:

    • Light Exposure: Were the samples exposed to light for an extended period during preparation or analysis?

    • Temperature: Were the samples maintained at an appropriate temperature?

    • pH: Was the pH of the mobile phase and sample appropriate?

  • Implement Control Samples: Run control samples of freshly prepared MTX alongside your experimental samples to differentiate between degradation that occurred during the experiment versus in the stock solution.

Data Presentation: Summary of Methotrexate Stability

Table 1: Stability of Methotrexate under Various Storage Conditions

ConcentrationDiluentStorage TemperatureLight ConditionsDuration of StabilityReference
25 mg/mL (in vial)-Room TemperatureWithout light protection56 days[4]
20 mg/mL0.9% NaCl or 5% Glucose2°C–8°CLight protected56 days[4]
0.1 mg/mL0.9% NaCl or 5% Glucose2°C–8°CLight protected56 days[4]
0.1 mg/mL0.9% NaCl or 5% GlucoseRoom TemperatureNormal room light2 days[4]
0.2 and 20 mg/mL0.9% NaCl25°CProtected from light28 days[5]
20 mg/mL5% Dextrose25°CProtected from light28 days[5]
0.2 mg/mL5% Dextrose25°CProtected from light3 days[5]
In whole blood-Room TemperatureNot specified2 days[15]
In whole blood-4°CNot specified6 days[15]
In plasma-Room Temperature or 4°CDark or lightAt least 6 days[15]

Table 2: Factors Influencing Methotrexate Degradation

FactorConditionPrimary Degradation PathwayKey Degradation ProductsReference
Light Laboratory fluorescent lightPhotolysis (free radical mechanism)2,4-diamino-6-pteridinecarbaldehyde, 2,4-diamino-6-pteridinecarboxylic acid, p-aminobenzoylglutamic acid[1]
pH > 7 (especially at 85°C)HydrolysisN10-Methylpteroylglutamic acid[1]
pH AcidicAcid-catalyzed hydrolysis4-amino-4-deoxy-10-methylpteroic acid (AMP)[8]
Reactive Oxygen Species Presence of H₂O₂OxidationVarious oxidized by-products[3]

Experimental Protocols

Protocol 1: Preparation and Storage of Methotrexate Stock Solution
  • Weighing: Accurately weigh the required amount of Methotrexate powder in a low-light environment.

  • Dissolution: Dissolve the MTX powder in a suitable solvent. For many applications, a dilute solution of sodium bicarbonate or sodium hydroxide (B78521) is used to aid dissolution, followed by pH adjustment. For cell culture, sterile, preservative-free 0.9% Sodium Chloride Injection can be used.[6]

  • pH Adjustment: Adjust the pH of the solution to between 7.0 and 7.4 for optimal stability.[16]

  • Sterilization (if applicable): For cell culture experiments, sterilize the solution by filtering it through a 0.22 µm filter.

  • Aliquoting and Storage: Aliquot the stock solution into amber, sterile, cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage or at 2°C–8°C for shorter-term use, always protected from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This is a general protocol outline. Specific parameters should be optimized for your instrument and application.

  • Instrumentation: An HPLC system with a UV-visible detector is commonly used.[13][14]

  • Column: A C18 reverse-phase column is frequently employed.

  • Mobile Phase: A common mobile phase consists of a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase should be controlled.

  • Detection: Methotrexate can be detected by UV absorbance, typically in the range of 302-372 nm.[13][17]

  • Sample Preparation: Dilute the MTX samples to be tested to a suitable concentration within the linear range of the assay using the mobile phase or an appropriate diluent.

  • Analysis: Inject the prepared samples and a series of known concentration standards onto the HPLC system.

  • Data Interpretation: Quantify the concentration of MTX by comparing the peak area of the sample to the standard curve. The appearance of new peaks or a decrease in the area of the MTX peak over time indicates degradation.

Mandatory Visualizations

Methotrexate Degradation Pathways

cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation MTX Methotrexate (MTX) PD1 2,4-diamino-6- pteridinecarbaldehyde MTX->PD1 Light PD2 p-aminobenzoylglutamic acid MTX->PD2 Light H1 N10-Methylpteroylglutamic acid (Alkaline pH) MTX->H1 High pH, Heat H2 4-amino-4-deoxy-10- methylpteroic acid (Acidic pH) MTX->H2 Low pH O1 Oxidized By-products MTX->O1 ROS

Caption: Major degradation pathways of Methotrexate.

Logical Workflow for Preventing MTX Degradation

start Start: MTX Experiment Planning source_mtx Source High-Quality MTX start->source_mtx prep_solution Prepare Solution in Low-Light source_mtx->prep_solution ph_adjust Adjust pH to 6.0-8.0 prep_solution->ph_adjust storage Store in Amber Vials at Recommended Temperature (2-8°C or -20°C) ph_adjust->storage handling Minimize Light Exposure During Experiment storage->handling analysis Analyze Results handling->analysis stable Results Consistent: MTX Stable analysis->stable Yes unstable Results Inconsistent: Suspect Degradation analysis->unstable No troubleshoot Go to Troubleshooting Guide unstable->troubleshoot

Caption: Workflow for minimizing Methotrexate degradation.

References

Technical Support Center: Overcoming Challenges in Methopterin Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methopterin delivery to target cells.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for this compound?

This compound, also known as Methotrexate (B535133), is an antifolate agent. Its primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[1][2] DHFR is crucial for the synthesis of tetrahydrofolate, a key component in the production of nucleotides necessary for DNA and RNA synthesis.[2] By blocking DHFR, this compound disrupts cellular replication, making it an effective agent against rapidly proliferating cells, such as cancer cells.[3] It also exhibits anti-inflammatory effects by promoting the release of adenosine.[3]

2. What are the main challenges associated with the delivery of this compound to target cells?

Researchers face several significant hurdles in effectively delivering this compound:

  • Poor Bioavailability and Pharmacokinetics: this compound has variable oral bioavailability and a short half-life in the bloodstream, which can limit its therapeutic efficacy.[3][4]

  • Drug Resistance: Target cells can develop resistance to this compound through various mechanisms, including:

    • Decreased drug uptake into the cell.[1][5]

    • Reduced intracellular retention due to deficient polyglutamylation.[1][6]

    • Increased levels or activity of the target enzyme, DHFR.[1][6]

    • Mutations in DHFR that reduce its binding affinity for this compound.[1]

  • Systemic Toxicity: The non-specific action of this compound can lead to adverse effects on healthy, rapidly dividing cells in the body.[7]

  • Low Aqueous Solubility: The poor solubility of this compound can make it challenging to formulate and encapsulate within certain drug delivery systems.[7]

3. What are the current strategies being explored to enhance this compound delivery?

Several innovative approaches are being investigated to overcome the challenges of this compound delivery:

  • Nanocarrier-based Delivery Systems: Encapsulating this compound in nanoparticles, such as liposomes and polymeric nanoparticles, can improve its solubility, prolong its circulation time, and enable targeted delivery.[4][8][9] This approach can also take advantage of the enhanced permeability and retention (EPR) effect in tumors.[4]

  • Prodrug Strategies: this compound can be chemically modified into a prodrug, an inactive form that is converted to the active drug at the target site.[2][7] This can improve solubility, increase drug loading in nanocarriers, and reduce systemic toxicity.[7]

  • Active Targeting: Nanocarriers can be decorated with targeting ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on the surface of target cells, thereby increasing cellular uptake and therapeutic efficacy.[10][11]

  • Stimuli-Responsive Systems: Smart drug delivery systems are being developed to release this compound in response to specific stimuli within the tumor microenvironment, such as lower pH or the presence of certain enzymes.[8][12]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low encapsulation efficiency of this compound in liposomes. Poor aqueous solubility of this compound.Convert this compound to a more soluble salt form before encapsulation. Alternatively, synthesize a lipid-based prodrug of this compound (e.g., DSPE-MTX) to improve its incorporation into the lipid bilayer.[7]
Suboptimal liposome (B1194612) preparation method.Experiment with different preparation techniques such as thin-film hydration, reverse-phase evaporation, or ethanol (B145695) injection.[13][14] Optimize parameters like lipid composition, drug-to-lipid ratio, and hydration buffer pH.
High polydispersity index (PDI) of prepared nanoparticles. Inefficient homogenization or sonication.Increase the duration or power of sonication/homogenization. Consider using an extruder to obtain nanoparticles with a more uniform size distribution.
Aggregation of nanoparticles.Optimize the concentration of surfactants or stabilizers in the formulation.[12] Ensure the zeta potential is sufficiently high (positive or negative) to prevent aggregation.
Low cellular uptake of this compound-loaded nanoparticles. "PEG dilemma" where the polyethylene (B3416737) glycol (PEG) coating on "stealth" nanoparticles sterically hinders interaction with target cells.[10]Incorporate active targeting ligands (e.g., transferrin, folate) onto the surface of the PEGylated nanoparticles to facilitate receptor-mediated endocytosis.[10]
Inefficient endocytosis pathway.Characterize the primary endocytosis pathway for your nanoparticles in the target cells (e.g., clathrin-mediated, caveolae-mediated).[15] Modify the nanoparticle surface properties (size, charge, ligand) to favor more efficient uptake routes.
Rapid clearance of nanoparticles from circulation. Uptake by the reticuloendothelial system (RES).Ensure sufficient PEGylation of the nanoparticle surface to create a "stealth" effect and reduce RES uptake.[10] Optimize particle size to be within the ideal range for prolonged circulation (typically 100-200 nm).
Observed drug resistance in target cells. Increased drug efflux or reduced intracellular retention.Co-deliver this compound with an inhibitor of efflux pumps (e.g., P-glycoprotein inhibitors). Utilize delivery systems that promote endosomal escape to deliver the drug directly to the cytoplasm.
Overexpression of DHFR.Consider combination therapy with an agent that downregulates DHFR expression.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound Nanoparticle Formulations

FormulationDrug Loading (%)Encapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)Reference
MTX-loaded PLGA-Lipoid S100 LPHNPsNot Reported70.34 - 91.95176 - 308Not Reported[9]
MTX-loaded Eudragit S100 NanoparticlesNot ReportedOptimized formulation showed high encapsulationOptimized formulation ~250Optimized formulation ~ -30[12]
MTX-Liposomes (DSPE-MTX Prodrug)~10 (theoretical)~80~150~ -25[7]
MTX-Liposomes (PEG-MTX Prodrug)~10 (theoretical)~80~150~ -25[7]

Table 2: In Vitro Drug Release and Cellular Uptake

FormulationRelease ProfileCellular Uptake EnhancementCell LineReference
MTX-loaded LPHNPsSustained release following Higuchi modelBetter internalization compared to plain drugNot specified[9]
pH-Responsive Eudragit S100 NanoparticlesEnhanced release at pH 7.4 (simulating colon)Not specifiedNot specified[12]
Liposomal Methotrexate>90% release at pH 5.4 after 24hHigher cytotoxic effect than free MTXBT-474[8]
MTX-loaded Maghemite NanoparticlesStable drug loadingSimilar cell-kill efficacy to free MTXNot specified[16]

Key Experimental Protocols

1. Preparation of this compound-Loaded Liposomes via Thin-Film Hydration

This protocol is a standard method for preparing liposomes.

  • Lipid Film Formation: Dissolve the desired lipids (e.g., DPPC, cholesterol) and the this compound prodrug (e.g., DSPE-MTX) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation above the lipid transition temperature. This will cause the lipids to self-assemble into multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with defined pore sizes.

  • Purification: Remove the unencapsulated drug by dialysis, size exclusion chromatography, or ultracentrifugation.

2. Synthesis of DSPE-MTX Prodrug

This protocol describes a method to synthesize a lipid-methopterin conjugate for improved liposomal loading.[7]

  • Activation of this compound: Incubate Methotrexate (MTX) with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) in Dimethyl sulfoxide (B87167) (DMSO) at room temperature to activate the carboxyl groups of MTX.

  • Conjugation: Add DSPE-NH2 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]) dissolved in DMSO to the activated MTX solution.

  • Reaction: Allow the reaction to proceed for several hours (e.g., 72 hours) with stirring, adding a catalytic amount of triethylamine (B128534) (TEA).

  • Purification: Wash the reaction mixture with a solvent in which the prodrug is insoluble (e.g., cold diethyl ether) to precipitate the product.

  • Lyophilization: Lyophilize the purified product and store it at -20°C.

Visualizations

Methopterin_Mechanism_of_Action cluster_cell Target Cell MTX_ext This compound (Extracellular) RFC1 Reduced Folate Carrier 1 (RFC1) MTX_ext->RFC1 Uptake MTX_int This compound (Intracellular) RFC1->MTX_int DHFR Dihydrofolate Reductase (DHFR) MTX_int->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF Cell_Proliferation Cell Proliferation Inhibited DHF Dihydrofolate (DHF) DHF->DHFR DNA_Synth DNA Synthesis THF->DNA_Synth Required for DNA_Synth->Cell_Proliferation Leads to

Caption: Mechanism of action of this compound in a target cell.

Nanoparticle_Delivery_Workflow cluster_formulation Formulation cluster_delivery Delivery & Targeting cluster_uptake Cellular Interaction MTX This compound Formulation Encapsulation MTX->Formulation Carrier Nanocarrier (e.g., Liposome) Carrier->Formulation NP_blood Nanoparticle in Bloodstream Formulation->NP_blood Targeting Active Targeting (Optional) NP_blood->Targeting EPR Passive Targeting (EPR Effect) NP_blood->EPR Tumor_Cell Tumor Cell Targeting->Tumor_Cell EPR->Tumor_Cell Endocytosis Endocytosis Tumor_Cell->Endocytosis Drug_Release Drug Release Endocytosis->Drug_Release

Caption: Experimental workflow for nanoparticle-based this compound delivery.

Drug_Resistance_Pathways cluster_resistance Mechanisms of Resistance MTX_Delivery This compound Delivery to Cell Decreased_Uptake Decreased Uptake (e.g., RFC1 mutation/downregulation) MTX_Delivery->Decreased_Uptake Increased_Efflux Increased Efflux (e.g., ABC transporters) MTX_Delivery->Increased_Efflux Decreased_Polyglutamylation Decreased Polyglutamylation (FPGS downregulation) MTX_Delivery->Decreased_Polyglutamylation DHFR_Overexpression DHFR Overexpression (Gene amplification) MTX_Delivery->DHFR_Overexpression DHFR_Mutation DHFR Mutation (Reduced MTX binding) MTX_Delivery->DHFR_Mutation Reduced_Efficacy Reduced Therapeutic Efficacy Decreased_Uptake->Reduced_Efficacy Increased_Efflux->Reduced_Efficacy Decreased_Polyglutamylation->Reduced_Efficacy DHFR_Overexpression->Reduced_Efficacy DHFR_Mutation->Reduced_Efficacy

Caption: Logical relationships in this compound drug resistance pathways.

References

improving the signal-to-noise ratio in Methopterin-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Methopterin (Methotrexate, MTX)-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of most Methotrexate (B535133) (MTX) assays?

A1: Methotrexate is a folate antagonist that functions by inhibiting the enzyme dihydrofolate reductase (DHFR).[1][2][3] This inhibition disrupts the synthesis of tetrahydrofolate, a key cofactor in the production of nucleotide precursors for DNA, thereby halting cell proliferation.[4] Most MTX assays, particularly enzyme inhibition assays, are based on this principle. They measure the extent of DHFR inhibition to determine the concentration of MTX in a sample.[4][5] Other common methods include immunoassays (like fluorescence polarization immunoassay - FPIA, and enzyme-multiplied immunoassay technique - EMIT) and chromatographic techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][6][7][8]

Q2: What are the most common sources of "noise" or high background in MTX assays?

A2: High background noise in MTX assays can originate from several sources:

  • Cross-reactivity with MTX metabolites: Metabolites such as 7-hydroxymethotrexate (7-OHMTX) and 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA) can cross-react with assay antibodies, leading to falsely elevated MTX readings, particularly in immunoassays.[4][6][8][9][10][11]

  • Sample handling and storage: Methotrexate is light-sensitive, and exposure to light can cause photodegradation, altering its structure and affecting assay results.[3][12][13][14][15] Improper storage temperatures can also lead to degradation.

  • Reagent issues: Contaminated or improperly stored reagents, such as buffers or enzyme preparations, can contribute to high background signals.[16]

  • Endogenous sample components: Components within the serum or plasma sample, such as endogenous biotin (B1667282) in certain assay formats, can cause non-specific signals.[17]

  • Instrumental noise: Fluctuations in the detector or light source of the plate reader or spectrophotometer can also contribute to background noise.

Q3: How can I minimize interference from MTX metabolites?

A3: Minimizing metabolite interference is crucial for accurate results.

  • Assay Selection: Chromatographic methods like HPLC or LC-MS/MS are generally more specific and less prone to interference from metabolites compared to immunoassays.[2][6][7]

  • Enzyme Inhibition Assays: The DHFR enzyme inhibition assay shows significantly less cross-reactivity with DAMPA (around 3.9%) and 7-OHMTX (around 1.7%) compared to some commercial immunoassays.[4]

  • Awareness of Co-administered Drugs: If a patient has been treated with glucarpidase (carboxypeptidase G2), which degrades MTX to DAMPA, immunoassays should be avoided as they can significantly overestimate MTX levels.[8][9][18]

Troubleshooting Guides

Issue 1: High Background Signal

High background can mask the true signal from your sample, leading to a poor signal-to-noise ratio.

Potential Cause Troubleshooting Step
Contaminated Reagents Use fresh, high-purity water and reagents. Ensure proper storage conditions for all assay components.[16] Prepare fresh buffers and solutions daily.
Photodegradation of MTX Protect all samples, calibrators, and controls from light by using amber tubes or wrapping tubes in foil.[3][12][13]
Non-specific Binding (Immunoassays) Increase the number of wash steps. Optimize blocking buffer concentration and incubation time.
High Enzyme Concentration (Enzyme Assays) Titrate the enzyme to the lowest concentration that still provides a robust signal. Excess enzyme can sometimes increase background.[19]
Reagent Interference Run a "no enzyme" or "no antibody" control with your sample to check for direct interference with the detection reagent.
Issue 2: Weak or No Signal

A weak signal can be difficult to distinguish from the background noise.

Potential Cause Troubleshooting Step
Degraded MTX or Reagents Verify the integrity of your MTX standards and reagents. Avoid repeated freeze-thaw cycles.[20] Store all components at their recommended temperatures.
Suboptimal Assay Conditions Optimize pH, temperature, and incubation times. The activity of DHFR and the binding kinetics in immunoassays are sensitive to these parameters.[5]
Incorrect Reagent Concentrations Double-check the concentrations of all assay components, including substrates (like DHF and NADPH for DHFR assays) and antibodies.[16][20]
Insufficient Incubation Time Ensure sufficient incubation time for the enzyme reaction or antibody-antigen binding to occur.
Instrument Settings Check the settings on your spectrophotometer or plate reader, such as wavelength and gain, to ensure they are optimal for your assay.
Issue 3: High Variability Between Replicates

Inconsistent results between replicate wells make data interpretation unreliable.

Potential Cause Troubleshooting Step
Pipetting Inaccuracy Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent and careful pipetting technique across the entire plate.
Incomplete Mixing Ensure thorough mixing of reagents in each well, especially after adding starting reagents.
Temperature Gradients Avoid "edge effects" on microplates by ensuring the plate is at a uniform temperature. Incubate plates in a temperature-controlled environment.
Inconsistent Incubation Times Be precise with the timing of reagent additions and reading steps, especially for kinetic assays.
Sample Preparation Inconsistency Ensure a standardized and consistent protocol for preparing all samples and standards.

Quantitative Data Summary

The performance of different MTX assays varies. The following tables summarize key quantitative parameters from various studies.

Table 1: Linearity and Detection Limits of Various MTX Assays

Assay TypeAnalytical Measuring Range (μM)Lower Limit of Detection (μM)Reference
Second-Generation Immunoassay0.03 - 1.30.0067[6][7]
ARK™ Methotrexate Assay0.04 - 1.20Not specified[21]
Abbott TDx/FLx (FPIA)0.02 - 1000 (µmol/L)0.02 (µmol/L)[1]
Siemens (Emit)0.3 - 2600 (µmol/L)0.3 (µmol/L)[1]
DHFR Enzyme Inhibition Assay0.01 - 0.1 (mmol/L)Not specified[4]
LC-MS/MS0.05 - 500.025[22]

Table 2: Interference from MTX Metabolites in Immunoassays

Interfering SubstanceAssay TypeObservationReference
DAMPA Second-Generation ImmunoassayNotable interference observed above 1 µM.[6][7]
7-OH Methotrexate Second-Generation ImmunoassayNo interference up to 5 µM.[6][7]
DAMPA FPIA Immunoassay (TDx)Significant cross-reactivity, overestimating MTX concentration.[8][9]
7-OH Methotrexate EMIT AssaySignificant influence on MTX measurement.[10]
Folates & Metabolites FPIA MethodConstant positive bias likely due to interference.[11]

Experimental Protocols

General Protocol: DHFR Enzyme Inhibition Assay

This protocol is a generalized guideline for measuring MTX via its inhibition of Dihydrofolate Reductase (DHFR), typically by monitoring the decrease in absorbance at 340 nm as NADPH is consumed.[4][16]

  • Reagent Preparation:

    • Prepare assay buffer at the optimal pH for the enzyme (e.g., HEPES buffer).[19]

    • Prepare fresh stock solutions of Dihydrofolic Acid (DHF) and NADPH. Keep on ice and protect from light.[20]

    • Prepare a stock solution of DHFR enzyme in a buffer containing glycerol (B35011) to prevent damage from freeze-thaw cycles.[16]

    • Prepare a serial dilution of MTX standards and your test samples.

  • Assay Plate Setup (96-well UV-transparent plate):

    • Blank Wells: Add assay buffer and DHF.

    • Control Wells (No Inhibitor): Add assay buffer, DHFR enzyme, and DHF.

    • Test Wells: Add assay buffer, DHFR enzyme, and your MTX standards or samples at various concentrations.

    • Optional Pre-incubation: Pre-incubate the enzyme with the inhibitor (MTX) for a set period before starting the reaction. This may increase the observed inhibition.[5]

  • Reaction Initiation:

    • Add NADPH to all wells to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader capable of kinetic measurements.

    • Measure the decrease in absorbance at 340 nm over a period of 10-20 minutes at a constant temperature.[20]

  • Data Analysis:

    • Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Subtract the rate of the blank from all other wells.

    • Calculate the percent inhibition for each MTX concentration: % Inhibition = (1 - (Rate of Test Well / Rate of Control Well)) * 100.

    • Plot the percent inhibition versus the MTX concentration to generate a standard curve and determine the concentration in your unknown samples.

Visualizations

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Precursors Purine & Thymidylate Synthesis (DNA Precursors) THF->DNA_Precursors Required for NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Catalyzes Reduction DHFR->NADP MTX Methotrexate (MTX) MTX->DHFR Inhibits

DHFR signaling pathway and its inhibition by Methotrexate.

Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_read 3. Data Acquisition cluster_analysis 4. Analysis prep_reagents Prepare Buffers, Substrates, Enzyme plate_setup Pipette Reagents & Samples into 96-Well Plate prep_reagents->plate_setup prep_samples Prepare MTX Standards & Unknown Samples prep_samples->plate_setup incubation Incubate at Controlled Temperature plate_setup->incubation reaction_start Initiate Reaction (e.g., add NADPH) incubation->reaction_start read_plate Measure Signal (e.g., Absorbance at 340nm) reaction_start->read_plate calc_rates Calculate Reaction Rates read_plate->calc_rates std_curve Generate Standard Curve calc_rates->std_curve det_conc Determine Unknown Concentrations std_curve->det_conc

A generalized experimental workflow for an MTX enzyme inhibition assay.

A logical troubleshooting workflow for improving signal-to-noise ratio.

References

minimizing off-target effects of Methopterin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Terminology: The name "Methopterin" is an older term for the drug now universally known as Methotrexate (B535133) (MTX) . This guide will use the current name, Methotrexate or the abbreviation MTX.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Methotrexate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Methotrexate?

A1: Methotrexate is a folate antagonist. Its primary mechanism is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[1][2] DHFR is essential for converting dihydrofolate into its active form, tetrahydrofolate (THF), a key cofactor for the synthesis of purine (B94841) nucleotides and thymidylate, which are the building blocks of DNA and RNA.[3][4] By blocking this pathway, MTX depletes these precursors, which halts DNA synthesis and arrests cell proliferation, particularly in rapidly dividing cells.[1][5]

Q2: Beyond DHFR inhibition, what are other mechanisms of MTX?

A2: MTX has several other important mechanisms:

  • Adenosine (B11128) Signaling: At the lower doses often used for inflammatory conditions, MTX promotes the extracellular release of adenosine, a molecule with potent anti-inflammatory properties.[2][5][6] This is considered a major contributor to its anti-inflammatory effects.[6]

  • Inhibition of Other Enzymes: Inside the cell, MTX is converted to methotrexate polyglutamates (MTX-PGs), which are more potent inhibitors of not only DHFR but also other enzymes in the folate pathway, such as thymidylate synthase (TS) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase (ATIC).[3][7][8] Inhibition of ATIC further contributes to adenosine accumulation.[3]

  • JAK/STAT Pathway Inhibition: Some evidence suggests that MTX can inhibit the JAK/STAT signaling pathway, which is central to many inflammatory processes.[9][10][11]

Q3: What are the common off-target effects of MTX in vitro?

A3: Off-target effects in a laboratory setting typically manifest as unintended cytotoxicity in control or non-target cell lines, or unexpected changes in cellular processes unrelated to the primary experimental goal. These effects stem from MTX's fundamental mechanism of disrupting folate metabolism, which can impact any rapidly dividing cell, not just the intended target cells.[12][13] Common issues include reduced viability of sensitive non-target cells, cell cycle arrest in S-phase, and induction of apoptosis.[13][14]

Q4: What is "Leucovorin Rescue" and how does it work?

A4: Leucovorin rescue is the most common strategy to mitigate MTX toxicity.[15] Leucovorin is the brand name for folinic acid (5-formyltetrahydrofolate), a reduced form of folic acid.[15] Unlike folic acid, Leucovorin does not require the DHFR enzyme to be converted into active folates.[15] Therefore, it can be administered after MTX treatment to replenish the tetrahydrofolate pool in cells, allowing DNA and RNA synthesis to resume and thus "rescuing" healthy, non-target cells from MTX-induced cytotoxicity.[13][16]

Troubleshooting Guide

Q1: My non-target or control cells are showing high levels of cytotoxicity after MTX treatment. How can I protect them?

A1: This is a classic sign of off-target toxicity due to folate depletion. The primary solution is to implement a rescue strategy.

  • Solution 1: Folate Supplementation. Introduce a rescue agent following MTX exposure. Studies have shown that folinic acid (Leucovorin) or 5-methyltetrahydrofolate (MTHF) are significantly more effective at rescuing cells than standard folic acid.[17][18] You will need to optimize the concentration and timing of the rescue agent for your specific cell line and MTX dose.

  • Solution 2: Dose Optimization. You may be using a concentration of MTX that is too high. In sensitive cell lines, low doses of MTX (e.g., 1-5 µM) can produce the same primary inhibitory effect as high doses (e.g., 40 µM) but with less toxicity.[13][19] Perform a dose-response curve to find the minimum effective concentration for your target cells.

Table 1: Comparison of Folate Rescue Agents in vitro
Folate TypeChemical NameRescue EfficacyExperimental Finding
Folic Acid (FA) Pteroylglutamic acidIneffective / Not OptimalIn a study on MTX-treated trophoblast cells, FA showed no rescuing effect on cell viability or apoptosis.[17][18]
Folinic Acid (FTHF) 5-FormyltetrahydrofolateEffective Significantly rescued cell viability and reduced apoptosis in MTX-treated cells.[17][18] Considered an optimal choice.[18]
MTHF 5-MethyltetrahydrofolateEffective Showed a significant rescuing effect on cell viability and reduced apoptosis in MTX-treated cells.[17][18]

Q2: I am observing unexpected changes in gene expression or signaling pathways unrelated to my primary research question. What could be the cause?

A2: MTX's influence extends beyond just DHFR inhibition and can have wide-ranging effects on cellular signaling.

  • Cause 1: Adenosine Signaling. MTX-induced accumulation of adenosine can activate adenosine receptors, which can modulate numerous downstream pathways, including those involved in inflammation and fibrosis.[6]

  • Cause 2: JAK/STAT and NF-κB Pathways. MTX has been shown to suppress the pro-inflammatory JAK/STAT and NF-κB signaling pathways.[9][10] If your experiment involves these pathways, you may be observing a direct off-target effect of the drug.

  • Solution: To determine if these effects are confounding your results, consider using a rescue agent like Leucovorin to see if the unexpected changes are reversed. If they persist, you may need to consider an alternative inhibitor for your primary target that does not have these pleiotropic effects.

Q3: The efficacy of MTX seems to vary between experiments, even with the same cell line. Why is this happening?

A3: Inconsistent MTX efficacy can be linked to intracellular drug metabolism.

  • Cause: Variable Polyglutamation. The efficacy and intracellular retention of MTX are highly dependent on its conversion to MTX polyglutamates (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS).[8][12] The activity of this enzyme can vary based on cell state, passage number, and culture conditions, leading to inconsistent intracellular concentrations of the active drug forms.

  • Solution: Monitor Intracellular MTX-PGs. While complex, direct measurement of MTX-PG levels using methods like liquid chromatography-tandem mass spectrometry is the most accurate way to ensure consistent intracellular drug exposure.[20] Higher levels of long-chain MTX-PGs (MTX-PG3-5) are associated with both efficacy and certain toxicities.[20][21]

Table 2: Association of MTX Polyglutamate (PG3-5) Levels with Adverse Effects

(Data derived from a clinical trial and may serve as a reference for potential in vitro toxicities)

Adverse EffectAssociation with Higher MTX-PG3-5 LevelsHazard Ratio (Quartile 4 vs. Quartile 1)
Anemia Increased Risk1.27
Liver Abnormalities Increased Risk (at levels >134 nmol/l)1.36
Thrombocytopenia Decreased Risk0.52
Source: Data from the Cardiovascular Inflammation Reduction Trial (CIRT).[20]

Key Experimental Protocols & Visualizations

MTX Signaling and Rescue Pathways

The diagram below illustrates the core mechanisms of Methotrexate, its downstream effects that can lead to off-target issues, and the bypass mechanism provided by Leucovorin rescue.

troubleshooting_flowchart decision decision solution solution start Start: Unexpected Cytotoxicity Observed q1 Is cytotoxicity seen in non-target/control cells? start->q1 q2 Are cells known to be highly proliferative? q1->q2 Yes sol_other Solution: Investigate other causes. The issue may be specific to the target cells or an experimental artifact. q1->sol_other No q3 Have you tried a 'rescue' experiment? q2->q3 Yes q2->q3 Likely sol_rescue Solution: Perform Leucovorin Rescue Assay. This is likely a direct off-target effect on folate metabolism. q3->sol_rescue No q4 Did Leucovorin rescue the non-target cells? q3->q4 Yes sol_optimize Solution: Optimize Leucovorin dose/timing. The cause is folate-dependent toxicity. q4->sol_optimize Yes sol_alt_mech Solution: Investigate other mechanisms. The toxicity may be independent of DHFR inhibition (e.g., oxidative stress). q4->sol_alt_mech No

References

Technical Support Center: Refining Methopterin (Methotrexate) Treatment Duration for Optimal Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methopterin, also commonly known as Methotrexate (B535133) (MTX). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (Methotrexate)?

A1: this compound is a folate antagonist that competitively inhibits dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway.[1][2] This inhibition leads to a depletion of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis.[3] Consequently, this disrupts cellular replication, particularly in rapidly dividing cells like cancer cells.[2]

Q2: How does treatment duration generally affect the efficacy of this compound in cell culture experiments?

A2: The duration of exposure to this compound is a critical factor influencing its cytotoxic effects. Studies have shown that a longer exposure time can lead to a significant increase in cytotoxicity, sometimes even more so than increasing the drug concentration.[4][5] For instance, one study demonstrated that a 1-log increase in exposure duration resulted in an almost 2-log increase in cytotoxicity.[4] Therefore, optimizing the treatment duration is crucial for achieving the desired experimental outcome.

Q3: What are the common mechanisms of acquired resistance to this compound in cell lines?

A3: Acquired resistance to this compound in vitro can arise through several mechanisms, including:

  • Reduced drug uptake: Decreased expression or mutations in the reduced folate carrier (RFC), the primary transporter of this compound into cells.[6]

  • DHFR gene amplification: Increased copies of the DHFR gene, leading to higher levels of the target enzyme and requiring more drug to achieve inhibition.

  • Mutations in DHFR: Alterations in the DHFR gene that reduce the binding affinity of this compound to the enzyme.[6]

  • Increased drug efflux: Overexpression of multidrug resistance proteins (e.g., MRPs) that actively pump this compound out of the cell.[6][7]

  • Decreased polyglutamylation: Reduced activity of folylpolyglutamate synthetase (FPGS), an enzyme that adds glutamate (B1630785) residues to intracellular this compound, trapping it within the cell and increasing its inhibitory activity.[6]

Troubleshooting Guide

Q1: I am observing precipitation of this compound in my cell culture medium. What should I do?

A1: this compound is known to be poorly soluble in water and can precipitate in culture media, especially at high concentrations or in certain pH conditions.[1]

  • Preparation: Prepare a stock solution of this compound in a small amount of 1 M NaOH and then dilute it with sterile saline or your culture medium.[1]

  • pH: Ensure the final pH of your medium is within the physiological range, as this compound is more soluble in slightly alkaline solutions.

  • Concentration: If precipitation persists, consider preparing fresh dilutions from your stock for each experiment and avoid storing diluted solutions for extended periods.

  • Filtration: Filter-sterilize the final working solution before adding it to your cells.

Q2: My MTT assay results for this compound-treated cells are inconsistent. What could be the cause?

A2: Inconsistent results in MTT assays with this compound can stem from several factors:

  • Salvage pathways: Some cell lines can bypass the effects of this compound by utilizing salvage pathways, taking up thymidine (B127349) and hypoxanthine (B114508) from the culture medium.[8] This can lead to an underestimation of cytotoxicity. Consider using a medium depleted of these metabolites.[8]

  • Cell density: The number of cells seeded per well is critical. Too high a density can lead to nutrient depletion and contact inhibition, while too low a density can result in poor growth, both affecting the MTT readout. It is essential to determine the optimal seeding density for your specific cell line within the linear range of the assay.

  • Incubation time: Ensure that the incubation time with the MTT reagent is sufficient for formazan (B1609692) crystal formation, which can vary between cell lines. Also, ensure complete solubilization of the formazan crystals before reading the absorbance.[9]

  • Reagent quality: Use high-quality, fresh MTT reagent and ensure it is protected from light.[10]

Q3: I have been treating my cells with this compound for an extended period, and they seem to have become resistant. How can I confirm and characterize this resistance?

A3: Developing resistance is a common observation with prolonged antifolate treatment.[11][12]

  • IC50 determination: Perform a dose-response experiment and calculate the IC50 value of your treated cell line. A significant increase in the IC50 compared to the parental cell line will confirm resistance.

  • Establishment of resistant cell lines: To formally establish a resistant cell line, you can culture the parental cells in the presence of gradually increasing concentrations of this compound over several weeks to months.[13][14][15]

  • Mechanism investigation: Once resistance is confirmed, you can investigate the underlying mechanisms. This could involve quantitative PCR (qPCR) to check for DHFR gene amplification, sequencing to look for mutations in DHFR, or transport assays to assess drug uptake and efflux.[6][13]

Data Presentation

Table 1: IC50 Values of Methotrexate in Various Cancer Cell Lines

This table provides a summary of reported half-maximal inhibitory concentration (IC50) values for Methotrexate across different human cancer cell lines, highlighting the variability in sensitivity.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
DaoyMedulloblastoma144 (6 days)0.095[16]
Saos-2Osteosarcoma144 (6 days)0.035[16]
Saos-2 cdsIMPDH2Osteosarcoma (IMPDH2-overexpressing)Not Specified14-fold higher than WT[17]
HCT-116Colorectal Cancer122300[18][19]
HCT-116Colorectal Cancer24370[18][19]
HCT-116Colorectal Cancer48150[18][19]
A-549Lung Carcinoma48100[18][19]

Table 2: Effect of Methotrexate Concentration and Exposure Duration on L5178Y Murine Leukemia Cell Viability

This table illustrates the relationship between Methotrexate concentration, duration of exposure, and the resulting cytotoxicity in L5178Y cells.

Concentration (µM)Exposure Duration (h)Log Viability (relative to control)
0.1 - 1003 - 6Linear relationship between dose and cytotoxicity
1 - 1006 - 42Strong correlation between duration and cytotoxicity
Data derived from a study by Eichholtz H, et al. (1980), which established a mathematical model for cytotoxicity kinetics. A 1-log increase in duration resulted in an almost 2-log increase in cytotoxicity, while a 1-log increase in dose resulted in only a 0.3-log increase in cytotoxicity.[4][20]

Experimental Protocols

Protocol: Determining Cell Viability using MTT Assay

This protocol outlines the steps for assessing the effect of Methotrexate on the viability of adherent cancer cells.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • Methotrexate (this compound)

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Include wells with medium only to serve as blanks.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Methotrexate Treatment:

    • Prepare serial dilutions of Methotrexate in complete medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the appropriate Methotrexate dilution or vehicle control (medium with the same solvent concentration as the drug) to each well.

    • Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • After the treatment period, carefully remove the medium containing Methotrexate.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the log of the Methotrexate concentration to determine the IC50 value.

Mandatory Visualization

DHFR_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space MTX_ext Methotrexate RFC Reduced Folate Carrier (RFC) MTX_ext->RFC Uptake MTX_int Methotrexate RFC->MTX_int DHFR Dihydrofolate Reductase (DHFR) MTX_int->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Product Block Inhibition DHF Dihydrofolate (DHF) DHF->DHFR Substrate Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis Required Cofactor DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis Block->Nucleotide_Synthesis

Caption: Methotrexate's mechanism of action via DHFR inhibition.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate 24h (Attachment) seed_cells->incubate_24h_1 treat_mtx Treat with Methotrexate (Various Concentrations & Durations) incubate_24h_1->treat_mtx incubate_treatment Incubate for Treatment Period treat_mtx->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (% Viability, IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing Methotrexate cytotoxicity.

Troubleshooting_Logic issue Inconsistent Results? check_precipitation Check for Drug Precipitation issue->check_precipitation Yes check_resistance Suspect Drug Resistance? issue->check_resistance No check_media Consider Media Composition (Salvage Pathway) check_precipitation->check_media No Precipitation solution_precipitation Adjust Stock Preparation/pH check_precipitation->solution_precipitation Precipitation Observed optimize_seeding Optimize Cell Seeding Density check_media->optimize_seeding solution_media Use Depleted Media check_media->solution_media verify_mtt_protocol Verify MTT Protocol Steps optimize_seeding->verify_mtt_protocol solution_seeding Perform Cell Titration optimize_seeding->solution_seeding solution_mtt Review Incubation Times & Reagent Quality verify_mtt_protocol->solution_mtt determine_ic50 Determine IC50 of Treated Cells check_resistance->determine_ic50 Yes investigate_mechanism Investigate Resistance Mechanism determine_ic50->investigate_mechanism

Caption: Troubleshooting logic for Methotrexate experiments.

References

Methotrexate Technical Support Center: Addressing Experimental Data Inconsistencies

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This guide addresses common experimental issues related to Methotrexate (B535133) (MTX) , a widely used antifolate agent. "Methopterin" is often a misspelling of Athis compound, the original name for Methotrexate. All information herein pertains to Methotrexate.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals address inconsistencies in Methotrexate experimental data.

Frequently Asked Questions (FAQs)

Q1: Why do I observe significant variability in Methotrexate's cytotoxic effect (IC50 values) across different experiments with the same cell line?

A1: Several factors can contribute to this variability:

  • Cell Culture Medium Composition: Standard media like RPMI-1640 contain metabolites such as thymidine (B127349) and hypoxanthine (B114508). These allow cells to bypass the metabolic block induced by Methotrexate, masking its true cytotoxic effect.[1][2] This is one of the most common causes of inconsistent data.

  • Cell Health and Passage Number: The metabolic state and health of your cells can influence their sensitivity. Using cells at a consistent passage number and ensuring they are in the logarithmic growth phase is critical.

  • Folic Acid Concentration: The concentration of folic acid and its derivatives in the cell culture medium can directly compete with Methotrexate, altering its efficacy.

  • Drug Stability: Methotrexate is sensitive to light.[3][4] Prolonged exposure of stock solutions or treatment media to light can cause degradation and reduce its potency.

Q2: My quantified Methotrexate concentrations from biological samples (plasma, serum) are inconsistent. What could be the cause?

A2: Inconsistencies in analytical quantification often stem from:

  • Sample Handling and Storage: Methotrexate is light-sensitive. Samples must be protected from light during collection, processing, and storage.[3][4][5] Multiple freeze-thaw cycles should also be avoided as they can degrade the analyte.[6]

  • Analytical Method: Different analytical techniques (e.g., HPLC, enzyme immunoassay) have varying levels of sensitivity, specificity, and susceptibility to interference.[7][8] For instance, the metabolite 4-[[2,4 – diamino-6-(pteridinyl) methyl] – methylamino] – benzoic acid (DAMPA) can cross-react in some immunoassays, leading to falsely elevated readings.[4]

  • Drug-Drug Interactions: Co-administration of other drugs, such as NSAIDs or proton pump inhibitors, can affect the renal clearance of Methotrexate, leading to unexpected concentrations in in vivo studies.[9]

Q3: Can the type of specimen anticoagulant affect Methotrexate level measurements?

A3: For immunoassays, acceptable anticoagulants typically include heparin, EDTA, and oxalate.[3] However, it is crucial to use the same specimen matrix (e.g., serum or a specific type of plasma) consistently for all samples within a study, including calibrators and controls, to ensure reliable results.[10]

Troubleshooting Guides

Guide 1: Inconsistent or Low Cytotoxicity in MTT Assays

Problem: You observe minimal or highly variable dose-dependent cytotoxicity when treating cancer cells with Methotrexate, particularly in patient-derived or xenograft cells.[8][11]

Root Cause: The salvage pathway. Methotrexate blocks the de novo synthesis of purines and pyrimidines by inhibiting dihydrofolate reductase (DHFR).[10][12] However, cells can salvage essential metabolites like thymidine and hypoxanthine directly from the culture medium, bypassing the MTX-induced block and surviving.[1][2]

Solution: Perform the assay in a medium depleted of these salvage pathway metabolites.

Troubleshooting Workflow for Inconsistent Cytotoxicity Data

A Inconsistent / Low MTX Cytotoxicity Observed B Check Cell Culture Medium Composition A->B C Does medium contain Thymidine / Hypoxanthine? (e.g., standard RPMI) B->C D Yes C->D E No (e.g., Folate-Free DMEM) C->E   F Prepare enzymatically depleted medium or use custom formulation D->F H Check other factors: - Cell health & passage - MTX solution stability (light exposure) - Assay protocol (incubation times) E->H G Re-run experiment with modified medium F->G I Problem Resolved G->I J Problem Persists H->J

Caption: Workflow for diagnosing inconsistent Methotrexate cytotoxicity.

Guide 2: Troubleshooting Inconsistent HPLC Quantification

Problem: You are experiencing issues like shifting retention times, poor peak shape (tailing, fronting), or a noisy baseline when quantifying Methotrexate using HPLC.

Common Causes & Solutions:

ProblemPotential CauseRecommended Solution
Shifting Retention Times Inconsistent mobile phase composition or pH.[1] Fluctuations in column temperature.Prepare fresh mobile phase daily. Ensure accurate pH measurement. Use a column oven for stable temperature control.
Peak Tailing Interaction of MTX's carboxyl groups with active sites (residual silanols) on the column.[6] Column overload.Reduce the mobile phase pH to suppress silanol (B1196071) activity. Use a high-purity silica (B1680970) column. Reduce sample concentration or injection volume.[13]
High Backpressure Particulate matter from samples or mobile phase blocking the column frit.[2][13] Buffer precipitation.Filter all samples and mobile phases through a 0.2 µm filter. Use a guard column to protect the analytical column.[6] Ensure buffer salts are fully dissolved in the mobile phase.
Noisy Baseline Air bubbles in the pump or detector.[1] Contaminated mobile phase.Degas the mobile phase thoroughly using sonication or vacuum degassing. Use high-purity (HPLC-grade) solvents.

Quantitative Data Summary

Table 1: Reported Methotrexate IC50 Values in Various Cell Lines

The IC50 of Methotrexate can vary significantly based on the cell line, incubation time, and assay conditions (e.g., media composition).

Cell LineCancer TypeIncubation TimeIC50 Value (µM)Reference
Daoy Medulloblastoma6 days0.095[14]
Saos-2 Osteosarcoma6 days0.035[14]
HTC-116 Colorectal Cancer48 hours0.15[7][15]
A-549 Lung Carcinoma48 hours0.10[7][15]
MCF-7 Breast Cancer48 hours>50 (free MTX)[16]
HeLa Cervical Cancer48 hours>50 (free MTX)[16]
T24 Bladder Cancer72 hours0.0167[5]
AU-565 Breast Cancer72 hours0.0526[5]

Note: The higher IC50 values reported for HeLa and MCF-7 cells in one study highlight the significant impact of experimental conditions on observed cytotoxicity.[16]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay with Salvage Pathway Depletion

This protocol is adapted for Methotrexate to prevent inconsistencies caused by salvage metabolites.[8][11]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Medium Preparation (Crucial Step):

    • Use a base medium with low/no folic acid and no thymidine or hypoxanthine (e.g., Folate-Free DMEM).

    • Alternatively, enzymatically deplete standard medium: Incubate supplemented RPMI-1640 with xanthine (B1682287) oxidase (to degrade hypoxanthine) and thymidine phosphorylase (to degrade thymidine) for a set period before sterile filtering and use.[8]

  • Drug Treatment: Prepare serial dilutions of Methotrexate in the prepared treatment medium. Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) in a humidified incubator (37°C, 5% CO2).

  • MTT Addition: Add 10-20 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[17]

  • Formazan (B1609692) Formation: Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[17] Allow the plate to stand overnight in the incubator or shake for 5-15 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 570-590 nm, with a reference wavelength of ~630 nm to reduce background. The intensity of the purple color is proportional to the number of viable cells.

Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This protocol provides a general framework for evaluating Methotrexate in an in vivo setting.[18]

  • Animal Model: Use immunocompromised mice (e.g., NOD-SCID or BALB/c nude), typically 6-8 weeks old.[18]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel) into the flank of each mouse.[18]

  • Tumor Growth Monitoring:

    • Allow tumors to become palpable.

    • Measure tumor dimensions with a caliper every 2-3 days and calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[19]

  • Randomization and Treatment:

    • When average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize mice into a vehicle control group and one or more Methotrexate treatment groups.[19]

    • Vehicle: Sterile phosphate-buffered saline (PBS) or saline.[18]

    • Dosage: The dose can vary significantly depending on the model. A starting point for high-dose therapy could be 120 mg/kg, while anti-inflammatory studies might use 2-20 mg/kg.[18] Administer via a clinically relevant route (e.g., intraperitoneal, subcutaneous).

  • Monitoring Endpoints:

    • Tumor Volume: Continue to measure tumor volume throughout the study.

    • Body Weight: Monitor body weight as a key indicator of drug toxicity.[18]

    • Survival: Record the survival of mice in each group.

    • Post-Mortem Analysis: At the end of the study, excise tumors for weight measurement, histopathology, and molecular analysis.

Signaling Pathways and Resistance Mechanisms

Methotrexate's Core Mechanism of Action

Methotrexate primarily acts by inhibiting Dihydrofolate Reductase (DHFR), a key enzyme in the folate pathway. This depletes the intracellular pool of tetrahydrofolate (THF), a crucial cofactor for the synthesis of thymidine and purines, which are essential for DNA and RNA synthesis. This leads to cell cycle arrest and apoptosis in rapidly dividing cells.[12][20]

cluster_0 Drug Action cluster_1 Folate Pathway cluster_2 Nucleotide Synthesis MTX Methotrexate DHFR DHFR MTX->DHFR inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF reduction Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA

Caption: Methotrexate (MTX) inhibits DHFR, blocking the folate pathway.

Common Mechanisms of Methotrexate Resistance

Cells can develop resistance to Methotrexate through various mechanisms, leading to treatment failure and inconsistent experimental results.

cluster_cell Cancer Cell MTX_ext Extracellular Methotrexate RFC RFC Transporter MTX_ext->RFC Uptake MTX_int Intracellular Methotrexate DHFR DHFR Target MTX_int->DHFR inhibits FPGS FPGS MTX_int->FPGS MTX_PG MTX-Polyglutamates (Active Form) FPGS->MTX_PG converts Efflux Efflux Pumps (e.g., MDR, MRP) Efflux->MTX_ext efflux RFC->MTX_int Res1 Impaired Uptake (RFC mutation/downregulation) Res1->RFC Res2 Increased Efflux Res2->Efflux Res3 Target Amplification/Mutation (DHFR overexpression) Res3->DHFR Res4 Defective Polyglutamation (FPGS downregulation) Res4->FPGS

Caption: Key mechanisms of cellular resistance to Methotrexate.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methopterin, also commonly known as Methotrexate (MTX). All information is presented in a question-and-answer format to directly address specific issues encountered during in vitro cytotoxicity experiments.

Troubleshooting Guides

Issue 1: No or Low Cytotoxicity Observed

Question: I treated my cancer cell line with Methotrexate, but I'm not observing the expected level of cytotoxicity in my MTT assay. What could be the reason?

Answer: Several factors can contribute to lower-than-expected cytotoxicity. Here are some common causes and troubleshooting steps:

  • Culture Medium Composition: Standard cell culture media, such as RPMI-1640, often contain thymidine (B127349) and hypoxanthine (B114508). These molecules can be utilized by cells through salvage pathways, bypassing the inhibitory effect of Methotrexate on de novo nucleotide synthesis. This can mask the cytotoxic effects of the drug.[1]

    • Solution: Use a thymidine- and hypoxanthine-free medium for your cytotoxicity assays. Alternatively, you can enzymatically deplete these components from your standard medium using xanthine (B1682287) oxidase and thymidine phosphorylase.[1]

  • Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to Methotrexate.

    • Solution: Review the literature for the known sensitivity of your cell line to Methotrexate. Consider using a positive control cell line known to be sensitive to the drug. If resistance is suspected, you may need to investigate the underlying mechanisms.

  • Incorrect Drug Concentration or Incubation Time: The concentration of Methotrexate may be too low, or the incubation time may be too short to induce a significant cytotoxic effect.

    • Solution: Perform a dose-response experiment with a wide range of Methotrexate concentrations and multiple time points (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line.

  • Cell Seeding Density: The initial number of cells plated can influence the outcome of the assay.

    • Solution: Optimize the cell seeding density to ensure that cells are in the logarithmic growth phase during the experiment and that the assay readout is within the linear range.

Potential Cause Recommended Solution
Presence of thymidine and hypoxanthine in mediaUse thymidine/hypoxanthine-free media or enzymatic depletion.
Cell line resistanceVerify cell line sensitivity; use a positive control cell line.
Suboptimal drug concentration/incubation timePerform a dose-response and time-course experiment.
Inappropriate cell seeding densityOptimize initial cell number for logarithmic growth.
Issue 2: High Variability Between Replicates

Question: My cytotoxicity assay results for Methotrexate show high variability between replicate wells. How can I improve the consistency of my experiment?

Answer: High variability can obscure the true effect of the drug. Here are some common sources of variability and how to address them:

  • Inconsistent Cell Seeding: Uneven distribution of cells across the wells of a microplate is a common source of variability.

    • Solution: Ensure your cell suspension is homogenous before and during plating. Mix the cell suspension gently but thoroughly between pipetting into each well.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, drug solutions, or assay reagents can lead to significant errors.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette for adding reagents to minimize well-to-well variation.

  • Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate solutes and affect cell growth and drug efficacy.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain a humidified environment across the plate.

  • Contamination: Microbial contamination can affect cell health and interfere with assay readouts.

    • Solution: Maintain strict aseptic techniques throughout the experiment. Regularly check your cell cultures for any signs of contamination.

Source of Variability Mitigation Strategy
Uneven cell distributionEnsure homogenous cell suspension during plating.
Inaccurate pipettingUse calibrated pipettes and proper technique.
Edge effects on microplatesAvoid using outer wells for experimental samples.
Microbial contaminationMaintain strict aseptic technique.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Methotrexate?

A1: Methotrexate is a folate antimetabolite that competitively inhibits the enzyme dihydrofolate reductase (DHFR). DHFR is crucial for converting dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis. By inhibiting DHFR, Methotrexate depletes the intracellular pool of reduced folates, leading to the inhibition of cell proliferation and induction of apoptosis.

Q2: What are the common mechanisms of resistance to Methotrexate?

A2: Cancer cells can develop resistance to Methotrexate through several mechanisms:

  • Impaired drug uptake: Reduced expression or function of the reduced folate carrier (RFC), the primary transporter for Methotrexate into cells.[2]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters that actively pump Methotrexate out of the cell.[2]

  • Altered DHFR: Amplification of the DHFR gene, leading to overexpression of the target enzyme, or mutations in DHFR that reduce its affinity for Methotrexate.[2][3]

  • Decreased polyglutamylation: Methotrexate is retained within cells by the addition of glutamate (B1630785) residues, a process called polyglutamylation. Reduced activity of the enzyme folylpolyglutamate synthetase (FPGS) or increased activity of gamma-glutamyl hydrolase (GGH), which removes the polyglutamates, can lead to decreased intracellular drug concentrations.[2][4]

Q3: Are there any known off-target effects of Methotrexate that could influence my experimental results?

A3: Yes, beyond its primary effect on DHFR, Methotrexate can influence other cellular pathways. For instance, it has been shown to affect the JAK/STAT signaling pathway, which is involved in inflammation and immunity.[5] Methotrexate can also modulate the NF-κB and MAPK signaling pathways.[2][6][7] These off-target effects can contribute to its overall cellular impact and should be considered when interpreting experimental data, especially in studies not directly focused on nucleotide synthesis.

Q4: Which cytotoxicity assay is most suitable for evaluating Methotrexate's effects?

A4: The choice of assay depends on the specific research question.

  • MTT or similar tetrazolium-based assays (MTS, WST-8): These colorimetric assays measure metabolic activity and are widely used for assessing cell viability and proliferation. They are relatively simple and high-throughput. However, as mentioned in Troubleshooting Issue 1, the presence of thymidine and hypoxanthine in the medium can interfere with the results.[1]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is excellent for distinguishing between live, apoptotic, and necrotic cells. It provides more detailed information about the mode of cell death induced by Methotrexate.

  • Caspase Activity Assays: These assays measure the activity of caspases, which are key executioner enzymes in apoptosis. They can confirm that the observed cytotoxicity is due to apoptosis.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete culture medium (consider using thymidine/hypoxanthine-free medium)

  • Methotrexate stock solution

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of Methotrexate in culture medium at 2X the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the Methotrexate dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix gently by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

Annexin V/PI Apoptosis Assay

This flow cytometry-based protocol helps to quantify apoptotic and necrotic cells following Methotrexate treatment.

Materials:

  • Cells of interest

  • Complete culture medium

  • Methotrexate stock solution

  • 6-well plates or culture flasks

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density.

    • After 24 hours, treat the cells with the desired concentrations of Methotrexate and a vehicle control.

    • Incubate for the desired treatment period.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • FITC (Annexin V) is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • Set up appropriate compensation and gates using unstained, single-stained (Annexin V only and PI only), and vehicle-treated controls.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Signaling Pathway and Workflow Diagrams

Methotrexate_Mechanism_of_Action MTX Methotrexate RFC Reduced Folate Carrier (RFC) MTX->RFC Uptake DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibition RFC->MTX THF Tetrahydrofolate (THF) DHFR->THF Proliferation Cell Proliferation DHF Dihydrofolate (DHF) DHF->DHFR Nucleotide Purine & Thymidylate Synthesis THF->Nucleotide Cofactor DNA_RNA DNA & RNA Synthesis Nucleotide->DNA_RNA DNA_RNA->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to

Caption: Mechanism of action of Methotrexate.

Troubleshooting_Workflow Start Start: Unexpected Cytotoxicity Result CheckMedia Check Culture Medium: - Thymidine/Hypoxanthine free? - Freshly prepared? Start->CheckMedia CheckCells Evaluate Cell Line: - Known sensitivity? - Passage number? - Contamination? CheckMedia->CheckCells [Media OK] OptimizeMedia Use appropriate medium CheckMedia->OptimizeMedia [Media Issue] CheckProtocol Review Experimental Protocol: - Drug concentration range? - Incubation time? - Seeding density? CheckCells->CheckProtocol [Cells OK] ValidateCells Use positive control cell line Check for contamination CheckCells->ValidateCells [Cell Issue] OptimizeProtocol Perform dose-response and time-course study CheckProtocol->OptimizeProtocol [Protocol Issue] ReRun Re-run Experiment CheckProtocol->ReRun [Protocol OK] OptimizeMedia->ReRun ValidateCells->ReRun OptimizeProtocol->ReRun Analyze Analyze Results ReRun->Analyze

Caption: Troubleshooting workflow for unexpected cytotoxicity results.

Methotrexate_Resistance_Pathways cluster_resistance Mechanisms of Resistance MTX_ext Extracellular Methotrexate RFC Reduced Folate Carrier (RFC) MTX_ext->RFC Uptake MTX_int Intracellular Methotrexate ABC ABC Transporters MTX_int->ABC Efflux DHFR DHFR MTX_int->DHFR Inhibition FPGS FPGS MTX_int->FPGS RFC->MTX_int Uptake MTX_PG Methotrexate Polyglutamates FPGS->MTX_PG GGH GGH MTX_PG->GGH GGH->MTX_int Resistance Resistance Mechanisms Res1 Decreased RFC expression Res2 Increased ABC expression Res3 DHFR gene amplification or mutation Res4 Decreased FPGS activity or Increased GGH activity

References

Validation & Comparative

A Comparative Analysis of Methopterin and Methotrexate on Bone Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the effects of Methopterin (B1676400) and Methotrexate (B535133) on bone cells, supported by experimental data and detailed methodologies. This analysis delves into the impact of these antifolate agents on the primary cells responsible for bone remodeling: osteoclasts and osteoblasts.

While both this compound and its derivative, Methotrexate, are known for their roles as dihydrofolate reductase inhibitors, their specific impacts on bone cell biology present distinct profiles. This guide synthesizes available research to illuminate these differences, offering valuable insights for studies in rheumatology, oncology, and bone metabolism.

Quantitative Effects on Bone Cells: A Comparative Summary

Table 1: Effects of this compound on Murine Osteoclasts

ParameterConcentration RangeObserved EffectCitation
Proliferation0.1 - 10 µmol/LInhibition[1]
Activation & Bone Resorption0.1 - 10 µmol/LInhibition[1]
Apoptosis0.1 - 10 µmol/LInduction[1]
RANK mRNA Expression0.01 - 10 µmol/LDecreased[1]
MMP-9 mRNA Expression1 - 10 µmol/LDecreased[1]
MMP-9 Secretion0.1 - 10 µmol/LInhibition[1]

Table 2: Effects of Methotrexate on Osteoblasts

Cell TypeParameterConcentration RangeObserved EffectCitation
Human Trabecular Bone-derived Osteoblast-like CellsProliferationStarting from 30 nM (half maximal response)Strong dose-dependent inhibition[2]
Growing MC3T3-E1 (mouse osteogenic cell line)Alkaline Phosphatase (ALP) ActivityDose-dependentSuppression[3]
Growing MC3T3-E1ProliferationHigh concentrationsInhibition[3]
Mature MC3T3-E1Alkaline Phosphatase (ALP) Activity10⁻⁸ M and 10⁻⁷ MInhibition[3]
Mouse Bone Marrow Stromal CellsALP Activity & Calcified Nodule Formation10⁻¹⁰ M - 10⁻⁷ MSignificant suppression[3]

Table 3: Effects of Methotrexate on Osteoclasts and Osteoclastogenesis

SystemParameterObserved EffectCitation
RANKL-induced OsteoclastogenesisOsteoclast formation and expression of osteoclastic genes (NFATc1, DC-STAMP)Significant inhibition[1]
RANKL-induced Calcium Influx in Osteoclast ProgenitorsCalcium (Ca²⁺) influxSignificant inhibition[1]
In vivo and in vitro (Rheumatoid Arthritis model)RANKL/RANK/OPG systemDirectly affects, inhibits osteoclast formation[4]
Glucocorticoid-induced OsteoclastogenesisOsteoclastogenesisInhibition[5]

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies to assess the effects of this compound and Methotrexate on bone cells.

This compound Effects on Murine Osteoclasts[1]
  • Cell Culture: Murine osteoclasts were obtained by inducing bone marrow cells and were purified to a purity of 70%-80%.

  • Proliferation Assay: The effect of this compound on the proliferation of osteoclasts was determined using the MTT method.

  • Apoptosis Assay: Flow cytometric analysis was used to determine the effect of this compound on the apoptosis of osteoclasts.

  • Activation and Function Assays: TRAP (tartrate-resistant acid phosphatase) stain, bone resorption lacuna stain, and measurement of lacuna area were executed to determine the effects of this compound on the activation and function of osteoclasts.

  • MMP-9 Secretion Assay: ELISA method was used to determine the effect of this compound on the MMP-9 secretion from osteoclasts.

  • Gene Expression Analysis: RT-PCR method was used to determine the effect of this compound on the mRNA expression of RANK and MMP-9 in osteoclasts.

Methotrexate Effects on Human Osteoblasts[2]
  • Cell Culture: Human trabecular bone-derived osteoblast-like cells were cultured.

  • Proliferation and Differentiation Analysis: The effects of Methotrexate were assessed by analyzing markers of proliferation and differentiation in the presence or absence of 1,25-dihydroxyvitamin D3 (1,25[OH]₂D₃).

Methotrexate Effects on Osteoblastic Differentiation[3]
  • Cell Lines: The study utilized a mouse osteogenic cell line (MC3T3-E1), a human osteoblastic osteosarcoma cell line (SaOS-2), and mouse bone marrow stromal cells.

  • Functional Assessment: Osteoblast function was assessed by measuring the cellular activity of alkaline phosphatase (ALP) and the mineralization capacity of the cultures.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known and proposed signaling pathways through which this compound and Methotrexate exert their effects on bone cells.

Methopterin_Osteoclast_Signaling This compound This compound Osteoclast Osteoclast This compound->Osteoclast RANK_mRNA RANK mRNA Osteoclast->RANK_mRNA Down-regulation MMP9_mRNA MMP-9 mRNA Osteoclast->MMP9_mRNA Down-regulation Proliferation Proliferation Osteoclast->Proliferation Inhibition Activation Activation & Bone Resorption Osteoclast->Activation Inhibition Apoptosis Apoptosis Osteoclast->Apoptosis Induction

Caption: Proposed mechanism of this compound on osteoclasts.

Methotrexate_RANKL_Signaling cluster_osteoblast Osteoblast/Stromal Cell cluster_osteoclast Osteoclast Precursor MTX_OB Methotrexate RANKL_expression RANKL Expression MTX_OB->RANKL_expression Inhibition RANKL_ligand RANKL RANKL_expression->RANKL_ligand MTX_OC Methotrexate Ca_influx Ca²⁺ Influx MTX_OC->Ca_influx Inhibition RANK RANK Receptor RANK->Ca_influx Osteoclastogenesis Osteoclastogenesis Ca_influx->Osteoclastogenesis RANKL_ligand->RANK

Caption: Methotrexate's impact on the RANKL signaling axis.

Methotrexate_Wnt_Signaling MTX Methotrexate Notch2 Notch2 Signaling MTX->Notch2 Induction Wnt_pathway Wnt/β-catenin Signaling Notch2->Wnt_pathway Inhibition Osteoblast_diff Osteoblastic Differentiation Wnt_pathway->Osteoblast_diff Promotion

Caption: Methotrexate's interference with Wnt signaling.

Methotrexate_Adenosine_Signaling MTX Methotrexate Adenosine (B11128) Extracellular Adenosine MTX->Adenosine Increase A2AR Adenosine A2A Receptor Adenosine->A2AR Activation Osteoclast_inhibition Inhibition of Osteoclastogenesis A2AR->Osteoclast_inhibition Inflammatory_osteolysis Inflammatory Osteolysis Osteoclast_inhibition->Inflammatory_osteolysis Prevention

Caption: Methotrexate's anti-inflammatory effect via adenosine.

Discussion and Conclusion

The available evidence suggests that both this compound and Methotrexate can significantly modulate bone cell activity, albeit through potentially different primary mechanisms and with varying potencies on different cell types.

This compound has demonstrated a clear inhibitory effect on osteoclasts, the cells responsible for bone resorption. By inhibiting their proliferation, activation, and bone-resorbing function, and by inducing apoptosis, this compound shows potential as a direct modulator of osteoclast activity.[1] Its ability to downregulate RANK and MMP-9 mRNA further supports its role in interfering with key signaling pathways essential for osteoclastogenesis and function.[1]

Methotrexate , on the other hand, exhibits a more complex and perhaps dual role in bone metabolism. It is a potent inhibitor of osteoblast proliferation and differentiation, which are the bone-forming cells.[2][3] This action could contribute to the bone loss and osteoporosis sometimes observed with high-dose or long-term Methotrexate therapy.[6] Conversely, Methotrexate also inhibits osteoclastogenesis.[1][4] This effect is mediated, at least in part, by its interference with the RANKL signaling pathway, a critical regulator of osteoclast formation and activity.[1][4] Furthermore, Methotrexate's anti-inflammatory effects, mediated through adenosine signaling, can indirectly protect against inflammatory bone loss by inhibiting osteoclast activity.[7][8]

Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and specific molecular mechanisms of this compound and Methotrexate on both osteoblasts and osteoclasts. Such research would be invaluable for the development of more targeted therapies for bone disorders associated with inflammatory diseases and cancer.

References

A Comparative Guide to Cross-Validating the Mechanism of Action of Methotrexate (Methopterin)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The name "Methopterin" is not commonly used in current literature. It is likely a reference to Methotrexate (B535133) , which was formerly known as Athis compound.[1] This guide will proceed under the assumption that the topic of interest is Methotrexate, a widely studied antifolate drug.

This guide provides an objective comparison of experimental methodologies for cross-validating the mechanism of action of Methotrexate. It is intended for researchers, scientists, and drug development professionals seeking to confirm on-target effects and understand the broader cellular impact of this cornerstone therapeutic agent.

Primary Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

Methotrexate's principal mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR).[1][2] DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) into tetrahydrofolate (THF).[3][4] THF is an essential one-carbon donor required for the de novo synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA.[1][5] By blocking DHFR, Methotrexate depletes the cellular pool of THF, thereby arresting DNA synthesis, inhibiting cell proliferation, and inducing apoptosis in rapidly dividing cells.[2][4]

While DHFR inhibition is central, particularly in oncology, Methotrexate's efficacy in autoimmune diseases like rheumatoid arthritis is thought to involve additional mechanisms, such as the promotion of adenosine (B11128) release, which has anti-inflammatory effects.[6][7] This highlights the importance of using orthogonal methods to validate its primary mechanism and explore secondary effects.

cluster_folate_pathway Folate Metabolism Pathway Folic Acid Folic Acid DHF Dihydrofolate (DHF) Folic Acid->DHF THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Nucleotides Purine & Thymidylate Synthesis THF->Nucleotides DHFR DHFR (Dihydrofolate Reductase) DHFR->DHF MTX Methotrexate MTX->DHFR Inhibition DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA

Caption: The inhibitory action of Methotrexate on the DHFR pathway.

Cross-Validation Methodologies for Target Engagement

To rigorously confirm that Methotrexate's cellular effects are mediated by its interaction with DHFR, multiple independent experimental approaches should be employed. Below are three distinct methods for validating this drug-target interaction.

Method 1: In Vitro DHFR Enzyme Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified DHFR. It is a fundamental first step in confirming the primary mechanism of action.

Experimental Protocol: The DHFR activity is quantified by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of DHF to THF.[8]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.5.

    • DHFR Enzyme: Reconstitute purified human DHFR enzyme in cold assay buffer to a working concentration (e.g., 200 nM).

    • Substrate (DHF): Prepare a 10 mM stock solution of Dihydrofolate in assay buffer.

    • Cofactor (NADPH): Prepare a 10 mM stock solution of NADPH in assay buffer.

    • Inhibitor: Prepare a serial dilution of Methotrexate in the appropriate solvent (e.g., DMSO), followed by a final dilution in assay buffer.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add assay buffer, inhibitor (Methotrexate dilutions), and DHFR enzyme. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

    • Incubate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.[8]

    • Initiate the reaction by adding the DHF substrate and NADPH cofactor.

  • Data Acquisition:

    • Immediately measure the kinetic change in absorbance at 340 nm over 10-20 minutes using a microplate reader.[9]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each Methotrexate concentration relative to the vehicle control.

    • Plot percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Comparative Data:

CompoundTarget EnzymeIC50 (nM)
Methotrexate DHFR~1 - 10
Pemetrexed DHFR~7 - 20
Aminopterin DHFR~0.5 - 5

Note: IC50 values are approximate and can vary based on assay conditions.

cluster_workflow DHFR Inhibition Assay Workflow A 1. Prepare Reagents (Enzyme, Substrate, Cofactor, Inhibitor) B 2. Add Enzyme & Inhibitor to 96-well plate A->B C 3. Pre-incubate (15 min, RT) B->C D 4. Initiate Reaction (Add Substrate & Cofactor) C->D E 5. Kinetic Read (Absorbance at 340 nm) D->E F 6. Calculate IC50 E->F

Caption: Workflow for an in vitro DHFR biochemical inhibition assay.
Method 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that confirms direct drug-target engagement within intact cells.[10] The principle is that a protein becomes more thermally stable when bound to a ligand, thus resisting heat-induced denaturation and aggregation.[11][12]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., K562 leukemia cells) to 80-90% confluency.

    • Treat cells with Methotrexate at the desired concentration or a vehicle control (DMSO) for 1 hour at 37°C to allow for drug uptake.[13]

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[13]

  • Cell Lysis and Fractionation:

    • Lyse the cells via freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath).

    • Centrifuge the lysate at high speed (e.g., 20,000 x g for 20 minutes) to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[13]

  • Protein Detection and Analysis:

    • Collect the supernatant and quantify total protein concentration (e.g., via BCA assay).

    • Analyze equal amounts of soluble protein by SDS-PAGE and Western Blotting using a primary antibody specific for DHFR.

    • Quantify the band intensity for DHFR at each temperature point for both treated and untreated samples.

  • Data Analysis:

    • Plot the percentage of soluble DHFR remaining relative to the non-heated control against the temperature for both conditions.

    • The resulting "melting curves" will show a rightward shift for the Methotrexate-treated sample, indicating thermal stabilization and target engagement. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm).

Comparative Data:

ConditionTarget ProteinApparent Tm (°C)ΔTm (°C)
Vehicle (DMSO) DHFR~48°C-
Methotrexate (10 µM) DHFR~56°C+8°C

Note: Tm values are illustrative and cell line-dependent.

cluster_workflow CETSA Workflow A 1. Treat Cells (Drug vs. Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Collect Supernatant (Soluble Proteins) D->E F 6. Western Blot (Detect Target Protein) E->F G 7. Plot Melting Curve F->G cluster_workflow Metabolomics Workflow A 1. Cell Culture & Drug Treatment B 2. Quench Metabolism & Extract Metabolites A->B C 3. LC-MS Analysis B->C D 4. Data Processing & Metabolite ID C->D E 5. Statistical & Pathway Analysis D->E

References

Independent Verification of Methotrexate's Anti-inflammatory Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of Methotrexate (B535133) against two common alternatives, Dexamethasone and Ibuprofen (B1674241). The information is supported by experimental data and detailed methodologies to aid in independent verification and further research.

Methotrexate, a cornerstone in the treatment of chronic inflammatory diseases like rheumatoid arthritis, exerts its anti-inflammatory effects through a multifaceted mechanism primarily involving the release of adenosine, a potent endogenous anti-inflammatory agent. This guide delves into the molecular underpinnings of Methotrexate's action and contrasts it with the glucocorticoid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, focusing on their impact on key inflammatory mediators: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and the transcription factor Nuclear Factor-kappa B (NF-κB).

Comparative Analysis of Anti-inflammatory Activity

The following tables summarize quantitative data from various in vitro and in vivo studies, offering a comparative look at the efficacy of Methotrexate, Dexamethasone, and Ibuprofen in modulating key inflammatory markers. It is important to note that the experimental conditions, such as cell types, drug concentrations, and stimulus used, vary across studies, which may influence the observed effects.

Table 1: Methotrexate's Effect on Inflammatory Markers

Inflammatory MarkerCell Type/ModelMethotrexate ConcentrationObserved EffectCitation
TNF-αRheumatoid Arthritis Patient T-cellsLow doseReduction in TNF positive CD4 T cells.[1]
IL-6Rheumatoid Arthritis Patient Synoviocytes1 µg/mlSuppression of spontaneous and induced IL-6 production.[2]
NF-κBJurkat T-cells0.1 µMReduced TNF-α-dependent activation of NF-κB.[3]
IL-6 & IL-1βHuman MacrophagesNot specifiedDiminished production in LPS, LTA, TNFα, or RASF-challenged macrophages.[4]

Table 2: Dexamethasone's Effect on Inflammatory Markers

Inflammatory MarkerCell Type/ModelDexamethasone ConcentrationObserved EffectCitation
TNF-α & IL-1βHuman AdipocytesNot specifiedInhibited TNF-α-induced mRNA expression of TNF-α and IL-1β.[5]
IL-6Posterior Vertebral Stabilization Patients10 mg (intravenous)Lower serum IL-6 levels post-surgery compared to ibuprofen alone.[5]
NF-κBRotator Cuff Tenocytes1 µMPromoted nuclear localization of p65, p50, and p52.[6]
IL-6 & IL-8Human Chondrocyte Cell LineNot specifiedSignificantly decreased TNF-α induced expression.[7]

Table 3: Ibuprofen's Effect on Inflammatory Markers

Inflammatory MarkerCell Type/ModelIbuprofen ConcentrationObserved EffectCitation
TNF-α & IL-6Healthy Volunteers (endotoxin-induced)Not specifiedAugmented circulating levels of TNF-α and IL-6.[8]
IL-6Posterior Vertebral Stabilization Patients800 mg (intravenous)Higher serum IL-6 levels post-surgery compared to Dexamethasone combination.[5]
NF-κBCystic Fibrosis Respiratory Epithelial Cells480 µMModest suppression of NF-κB transcriptional activity.[9]
IL-6 & IL-8Human Chondrocyte Cell LineNot specifiedSignificantly decreased TNF-α induced expression.[7]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of these three compounds are mediated by distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Methotrexate_Pathway Methotrexate Methotrexate DHFR Dihydrofolate Reductase (DHFR) Methotrexate->DHFR inhibits AICART AICAR Transformylase Methotrexate->AICART inhibits Adenosine_release Increased Extracellular Adenosine AICART->Adenosine_release leads to A2A_Receptor Adenosine A2A Receptor Adenosine_release->A2A_Receptor activates AC Adenylate Cyclase A2A_Receptor->AC cAMP Increased cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA NFkB_inhibition Inhibition of NF-κB Activation PKA->NFkB_inhibition Cytokine_reduction Decreased Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_inhibition->Cytokine_reduction

Methotrexate's Anti-inflammatory Signaling Pathway.

Dexamethasone_Pathway Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR binds to GR_complex Dexamethasone-GR Complex GR->GR_complex GRE Glucocorticoid Response Elements GR_complex->GRE binds to NFkB NF-κB GR_complex->NFkB inhibits translocation IkB IκBα GR_complex->IkB upregulates Annexin_A1 Increased Annexin A1 (Lipocortin-1) GRE->Annexin_A1 upregulates PLA2 Phospholipase A2 Annexin_A1->PLA2 inhibits Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes Arachidonic_Acid->Prostaglandins_Leukotrienes Cytokine_genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6) NFkB->Cytokine_genes activates Cytokine_production Decreased Cytokine Production NFkB->Cytokine_production IkB->NFkB sequesters Cytokine_genes->Cytokine_production

Dexamethasone's Anti-inflammatory Signaling Pathway.

Ibuprofen_Pathway Ibuprofen Ibuprofen COX1_COX2 COX-1 & COX-2 Enzymes Ibuprofen->COX1_COX2 inhibits Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1_COX2 Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Ibuprofen's Primary Anti-inflammatory Mechanism.

Experimental Protocols

For the independent verification of the anti-inflammatory effects discussed, the following are generalized protocols for key experiments.

Measurement of TNF-α and IL-6 Production by ELISA

This protocol outlines the enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of TNF-α and IL-6 in cell culture supernatants.

ELISA_Workflow start Start cell_culture 1. Cell Culture & Treatment (e.g., Macrophages, Synoviocytes) - Seed cells in 96-well plates. - Pre-treat with Methotrexate, Dexamethasone, Ibuprofen, or vehicle control. - Stimulate with an inflammatory agent (e.g., LPS). start->cell_culture supernatant_collection 2. Supernatant Collection - Centrifuge plates to pellet cells. - Collect the supernatant containing secreted cytokines. cell_culture->supernatant_collection elisa 3. ELISA Procedure - Coat plate with capture antibody. - Add standards and samples (supernatants). - Add detection antibody. - Add enzyme conjugate (e.g., HRP-streptavidin). - Add substrate and stop solution. supernatant_collection->elisa read_plate 4. Data Acquisition - Read absorbance at 450 nm using a microplate reader. elisa->read_plate analysis 5. Data Analysis - Generate a standard curve. - Calculate cytokine concentrations in samples. - Compare treated vs. control groups. read_plate->analysis end End analysis->end

General Experimental Workflow for Cytokine Measurement.

Detailed Steps:

  • Cell Culture and Treatment:

    • Seed appropriate cells (e.g., RAW 264.7 macrophages, primary synoviocytes) in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Pre-incubate the cells with varying concentrations of Methotrexate, Dexamethasone, Ibuprofen, or a vehicle control for 1-2 hours.

    • Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS; 1 µg/mL), to induce cytokine production and incubate for an appropriate time (e.g., 18-24 hours).

  • Supernatant Collection:

    • Following incubation, centrifuge the 96-well plates to pellet the cells.

    • Carefully collect the cell culture supernatant, which contains the secreted cytokines.

  • ELISA Procedure:

    • Follow the manufacturer's instructions for the specific TNF-α or IL-6 ELISA kit.

    • Typically, this involves coating a 96-well plate with a capture antibody, followed by blocking non-specific binding sites.

    • Add prepared standards and the collected cell supernatants to the wells and incubate.

    • After washing, add a biotinylated detection antibody, followed by an enzyme conjugate (e.g., streptavidin-horseradish peroxidase).

    • A final wash is performed before adding a substrate solution, which develops a color in proportion to the amount of cytokine present. The reaction is stopped with a stop solution.

  • Data Acquisition and Analysis:

    • Measure the optical density of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of TNF-α or IL-6 in the experimental samples by interpolating their absorbance values on the standard curve.

    • Compare the cytokine concentrations in the drug-treated groups to the vehicle-treated control group to determine the inhibitory effect.

NF-κB Activity Assay

This protocol describes a common method to measure the activation of the NF-κB p65 subunit, which involves its translocation to the nucleus.

NFkB_Assay_Workflow start Start cell_treatment 1. Cell Culture & Treatment - Culture cells and treat with compounds and inflammatory stimulus as in the ELISA protocol. start->cell_treatment nuclear_extraction 2. Nuclear Protein Extraction - Lyse the cells and separate the nuclear fraction from the cytoplasmic fraction. cell_treatment->nuclear_extraction protein_quantification 3. Protein Quantification - Determine the protein concentration of the nuclear extracts (e.g., using a BCA assay). nuclear_extraction->protein_quantification nfkb_elisa 4. NF-κB Transcription Factor Assay (ELISA-based) - Add nuclear extracts to a 96-well plate coated with an NF-κB consensus sequence oligonucleotide. - Add a primary antibody specific for the p65 subunit. - Add an HRP-conjugated secondary antibody. - Add substrate and stop solution. protein_quantification->nfkb_elisa read_plate 5. Data Acquisition - Read absorbance at 450 nm. nfkb_elisa->read_plate analysis 6. Data Analysis - Compare the absorbance values of treated samples to the control to determine the level of NF-κB activation. read_plate->analysis end End analysis->end

Workflow for NF-κB Activity Assay.

Detailed Steps:

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment procedure as described for the cytokine measurement assay.

  • Nuclear Protein Extraction:

    • After treatment, harvest the cells and perform nuclear protein extraction using a commercially available kit. This process involves sequential lysis of the cell and nuclear membranes to separate the cytoplasmic and nuclear fractions.

  • Protein Quantification:

    • Measure the protein concentration of the nuclear extracts using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading in the subsequent steps.

  • NF-κB Transcription Factor Assay:

    • Use a commercially available NF-κB p65 transcription factor assay kit.

    • Add equal amounts of nuclear extract protein to the wells of a 96-well plate that are pre-coated with an oligonucleotide containing the NF-κB consensus binding site.

    • Incubate to allow the active NF-κB in the extracts to bind to the oligonucleotide.

    • After washing, add a primary antibody specific for the p65 subunit of NF-κB, followed by an HRP-conjugated secondary antibody.

    • Add a substrate and stop solution to develop and then terminate the colorimetric reaction.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm.

    • The absorbance is directly proportional to the amount of activated p65 bound to the plate. Compare the values from the drug-treated groups to the control group to assess the inhibition of NF-κB activation.

Logical Comparison of Anti-inflammatory Drugs

The choice of an anti-inflammatory agent depends on the specific inflammatory condition, the desired mechanism of action, and the potential side effects. The following diagram illustrates the logical relationship and key distinguishing features of Methotrexate, Dexamethasone, and Ibuprofen.

Drug_Comparison cluster_drugs Anti-inflammatory Drugs cluster_mechanisms Primary Mechanism of Action cluster_targets Key Molecular Targets Methotrexate Methotrexate (DMARD) Adenosine Increases Adenosine Release Methotrexate->Adenosine Dexamethasone Dexamethasone (Corticosteroid) Glucocorticoid Glucocorticoid Receptor Agonist Dexamethasone->Glucocorticoid Ibuprofen Ibuprofen (NSAID) COX COX Enzyme Inhibition Ibuprofen->COX NFkB_Cytokines NF-κB & Pro-inflammatory Cytokines (TNF-α, IL-6) Adenosine->NFkB_Cytokines indirectly inhibits Glucocorticoid->NFkB_Cytokines directly inhibits Prostaglandins Prostaglandins COX->Prostaglandins inhibits synthesis of

Comparative Logic of Anti-inflammatory Drug Action.

This guide provides a foundational comparison of the anti-inflammatory effects of Methotrexate, Dexamethasone, and Ibuprofen. Researchers are encouraged to consult the cited literature for more detailed information and to adapt the provided protocols to their specific experimental needs. The complexity of inflammatory responses necessitates a thorough understanding of the distinct mechanisms of these widely used therapeutic agents.

References

A Comparative Guide to the In Vitro Efficacy of Methotrexate and Other Dihydrofolate Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vitro performance of Methotrexate (also known as Amethopterin) with other prominent dihydrofolate reductase (DHFR) inhibitors, including Aminopterin, Pemetrexed (B1662193), and Pralatrexate (B1268). Dihydrofolate reductase is a crucial enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and certain amino acids. Its inhibition disrupts DNA synthesis and cell proliferation, making it a key target for anticancer therapies. This document summarizes key quantitative data, details experimental methodologies for inhibitor evaluation, and visualizes relevant biological and experimental workflows to aid researchers, scientists, and drug development professionals.

Quantitative Performance Analysis

The therapeutic efficacy of a DHFR inhibitor is primarily determined by its potency against the target enzyme and its selectivity. The following tables summarize the inhibitory activities (IC50 and Ki values) of Methotrexate and other well-established DHFR inhibitors against various cancer cell lines and DHFR enzymes. A lower value indicates greater potency.

Table 1: Comparison of IC50 Values of DHFR Inhibitors in Pediatric Leukemia and Lymphoma Cell Lines [1]

CompoundMedian IC50 (nM)
Talotrexin (B219711)7
Aminopterin17
Methotrexate 78
Pemetrexed155

IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[2]

Table 2: Inhibitory Activity (Ki) Against Human DHFR

InhibitorTarget EnzymeInhibition Constant (Ki)
AminopterinHuman recombinant DHFR3.7 pM[2][3]
Methotrexate Human DHFR26 nM - 45 nM[4]
PralatrexateDHFR45 nM[4]
Pemetrexed (pentaglutamate)DHFR7.2 nM[5]

Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.

Table 3: Comparative In Vitro Cytotoxicity of Pemetrexed in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
NCI-H1666Bronchioloalveolar Carcinoma0.08[6]
NCI-H3255Adenocarcinoma0.05[6]
NCI-H441Adenocarcinoma5.93[6]
SNU-601Gastric Cancer0.017 - 0.036[7]
SNU-5Gastric Cancer10.7[7]
SNU-620Gastric Cancer> 50[7]

Experimental Protocols

Determination of In Vitro Inhibitory Potency (IC50) against DHFR

Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against dihydrofolate reductase (DHFR).

Materials:

  • Purified recombinant human or bacterial DHFR enzyme

  • Dihydrofolate (DHF) substrate

  • NADPH cofactor

  • DHFR assay buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4)

  • Test inhibitor (e.g., Methotrexate) and reference inhibitors

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the assay buffer.

  • Assay Setup: In the wells of the microplate, add the assay buffer, NADPH, and the DHFR enzyme.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor or reference inhibitor to the respective wells. Include control wells with no inhibitor.

  • Initiation of Reaction: Start the enzymatic reaction by adding the DHF substrate to all wells.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP+.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Growth Inhibition Assay (MTT Assay)

Objective: To assess the cytotoxic effects of a compound on cancer cell lines.

Procedure:

  • Cell Seeding: Seed a predetermined number of cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).[7]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]

  • Data Analysis: Express cytotoxicity as the percentage of surviving cells relative to untreated control cultures. Calculate the IC50 value, the concentration required to inhibit cell growth by 50%.[7]

Signaling Pathways and Experimental Workflows

DHFR_Inhibition_Pathway cluster_folate_pathway Folate Metabolism Pathway cluster_inhibition Mechanism of DHFR Inhibitors Folate Folate DHF Dihydrofolate (DHF) Folate->DHF Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleotide_Synthesis Nucleotide Precursors THF->Nucleotide_Synthesis One-carbon transfer DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis Nucleotide_Synthesis->Amino_Acid_Synthesis Methotrexate Methotrexate & other DHFR Inhibitors DHFR DHFR Methotrexate->DHFR Inhibition IC50_Determination_Workflow cluster_workflow IC50 Determination Workflow start Start reagent_prep Prepare Reagents (Enzyme, Substrate, Inhibitor) start->reagent_prep assay_setup Set up Assay in Microplate reagent_prep->assay_setup add_inhibitor Add Serial Dilutions of Inhibitor assay_setup->add_inhibitor start_reaction Initiate Reaction with Substrate add_inhibitor->start_reaction measure_absorbance Measure Kinetic Absorbance Change start_reaction->measure_absorbance data_analysis Calculate % Inhibition measure_absorbance->data_analysis dose_response Plot Dose-Response Curve data_analysis->dose_response calculate_ic50 Determine IC50 Value dose_response->calculate_ic50 end End calculate_ic50->end

References

A Comparative Study of Methotrexate's Effects Across Different Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Methotrexate (B535133), a folate analog, across various species. The information is intended to support research and drug development efforts by providing key experimental data and methodologies. As "Methopterin" is a historical synonym for Methotrexate (formerly athis compound), this guide will focus on the extensive data available for Methotrexate and its close analog, Aminopterin.

Executive Summary

Methotrexate is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism, which is essential for DNA synthesis and cellular replication.[1] While its primary mechanism of action is consistent across species, its pharmacokinetic profile and toxicological effects can vary significantly. These differences are crucial for the preclinical evaluation and clinical application of Methotrexate and related antifolate compounds. This guide summarizes key quantitative data on toxicity and pharmacokinetics, details common experimental protocols, and visualizes the core signaling pathway and a representative experimental workflow.

Mechanism of Action: Dihydrofolate Reductase Inhibition

Methotrexate, Aminopterin, and related compounds are structural analogs of folic acid that competitively inhibit dihydrofolate reductase (DHFR).[2][3] This inhibition blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[4] The resulting depletion of nucleotide precursors leads to the inhibition of DNA synthesis, repair, and cellular replication, particularly affecting rapidly dividing cells such as cancer cells and immune cells.[1][4]

DHFR_Inhibition_Pathway cluster_folate_metabolism Folate Metabolism cluster_inhibition Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purine_Thymidylate Purine & Thymidylate Synthesis THF->Purine_Thymidylate DNA_RNA DNA & RNA Synthesis Purine_Thymidylate->DNA_RNA Methotrexate Methotrexate Methotrexate->DHF Competitive Inhibition

Diagram 1: Dihydrofolate Reductase (DHFR) Inhibition Pathway by Methotrexate.

Comparative Toxicity

The toxicity of Methotrexate varies significantly across species. These differences can be attributed to variations in metabolism, excretion, and target organ sensitivity.

Quantitative Toxicity Data
SpeciesRoute of AdministrationLD50 / MTDKey Toxic EffectsReference
Mouse Intraperitoneal (i.p.)LD50: 59 mg/kg (5-week-old), 284 mg/kg (16-week-old)Hematopoietic and gastrointestinal damage, nephrotoxicity, hepatotoxicity.[5][6][5][6]
Rat OralLDLo: 2.5 mg/kg (Aminopterin)Hematopoietic depression, gastrointestinal lesions, hepatotoxicity.[7][8][7][8]
Rat Intravenous (i.v.)MTD: 3-5 g/kgSudden reductions in heart rate and blood pressure at high doses.[9]
Rabbit Intraperitoneal (i.p.)-Hepatotoxicity, but resistance to nephrotoxicity.[2][2]
Dog Subcutaneous (s.c.)-Lethality observed with 0.041 mg/kg/day x 6 days (Aminopterin).[8]

LD50: Lethal Dose, 50%; MTD: Maximum Tolerated Dose; LDLo: Lowest Published Lethal Dose.

Comparative Pharmacokinetics

Species-specific differences in the absorption, distribution, metabolism, and excretion (ADME) of Methotrexate are well-documented. A key metabolic pathway is the hydroxylation of Methotrexate to 7-hydroxymethotrexate by aldehyde oxidase (AOX), an enzyme with markedly different activity levels across species.[1][10]

Pharmacokinetic Parameters
SpeciesBioavailability (Oral)Key Metabolic PathwayPlasma Half-lifePrimary Excretion RouteReference
Mouse -----
Rat Low (10% at 0.5 mg/kg)[11]Low AOX activity.[11]Dose-dependent.Bile and Urine.[11][11][12]
Monkey Low (5% at 0.5 mg/kg)[11]High AOX activity (extensive first-pass effect).[11]-Urine.[11][11]
Rabbit -Very high AOX activity.[1][10]--[1][10]
Human -Low AOX activity.[7]3–10 hours (low doses), 8–15 hours (high doses).Urine (80–100%).[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of studies. Below are summaries of common experimental protocols for assessing Methotrexate's effects.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR.

Principle: The activity of DHFR is determined by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • Purified DHFR enzyme

  • DHFR substrate (Dihydrofolic acid)

  • NADPH

  • Assay Buffer (e.g., Tris-HCl buffer with appropriate pH and cofactors)

  • Methotrexate (as a positive control inhibitor)

  • 96-well microplate and reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme.

  • Add the test compound (or Methotrexate) at various concentrations to the wells of a microplate.

  • Initiate the reaction by adding the DHF substrate.

  • Immediately measure the absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes) at a controlled temperature.

  • The rate of decrease in absorbance is proportional to the DHFR activity. Calculate the percentage of inhibition by comparing the rate in the presence of the inhibitor to the rate in its absence.[5][13][14]

Methotrexate-Induced Nephrotoxicity in Mice

This in vivo model is used to study the kidney damage caused by Methotrexate and to evaluate potential protective agents.

Animals: Male BALB/c mice are commonly used.

Procedure:

  • Acclimatize the animals for a week before the experiment.

  • Divide the mice into control and treatment groups.

  • Induce nephrotoxicity by administering a single intraperitoneal (i.p.) injection of Methotrexate (e.g., 20 mg/kg).[15]

  • The control group receives a saline injection.

  • After a specific period (e.g., 5-10 days), collect blood samples for biochemical analysis of renal function markers (e.g., creatinine, BUN).

  • Euthanize the animals and collect kidney tissues for histopathological examination and analysis of oxidative stress and inflammatory markers.[15][16]

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (e.g., 1 week) Grouping Random Grouping (Control & Treatment) Acclimatization->Grouping MTX_Injection Methotrexate Injection (e.g., 20 mg/kg i.p.) Grouping->MTX_Injection Saline_Injection Saline Injection (Control) Grouping->Saline_Injection Blood_Collection Blood Collection (Biochemical Analysis) MTX_Injection->Blood_Collection After set period (e.g., 5-10 days) Saline_Injection->Blood_Collection After set period (e.g., 5-10 days) Tissue_Harvesting Kidney Tissue Harvesting Blood_Collection->Tissue_Harvesting Histopathology Histopathological Examination Tissue_Harvesting->Histopathology Biomarker_Analysis Oxidative Stress & Inflammatory Markers Tissue_Harvesting->Biomarker_Analysis

Diagram 2: Workflow for a Methotrexate-Induced Nephrotoxicity Study in Mice.

Conclusion

The comparative data presented in this guide highlight the significant interspecies variations in the effects of Methotrexate. These differences underscore the importance of careful species selection and dose extrapolation in preclinical studies. A thorough understanding of the species-specific pharmacokinetics and toxicology of Methotrexate is essential for the successful development of new antifolate therapies and for the refinement of existing treatment regimens. Further research into the molecular mechanisms underlying these species differences will continue to enhance the predictive value of animal models in drug development.

References

A Side-by-Side Comparison of Methopterin and Aminopterin for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Methopterin and Aminopterin (B17811), two potent folate antagonists. This document summarizes their mechanisms of action, chemical structures, and available in vitro efficacy data.

Introduction

This compound and Aminopterin are both antifolate agents that function as competitive inhibitors of dihydrofolate reductase (DHFR).[1] By targeting this crucial enzyme, they disrupt the folic acid metabolic pathway, which is essential for the synthesis of nucleotides and ultimately inhibits DNA replication and cell division.[2] This mechanism of action has made them subjects of interest in cancer chemotherapy. Aminopterin, a 4-amino analog of folic acid, was one of the first chemotherapy drugs to induce remission in childhood leukemia.[3] this compound, or N-methylfolic acid, is another derivative of folic acid. While historically Aminopterin has been more widely studied, this guide aims to provide a comparative overview of both compounds based on available scientific literature.

Chemical Structure and Mechanism of Action

The primary structural difference between this compound and Aminopterin lies in the pteridine (B1203161) ring and the substitution on the p-aminobenzoyl group. Aminopterin possesses an amino group at the C4 position of the pteridine ring, a feature that contributes to its high affinity for DHFR. In contrast, this compound has an oxo- group at this position and a methyl group on the nitrogen linking the pteridine ring to the benzoyl moiety.

Both molecules exert their cytotoxic effects by competitively binding to the active site of DHFR, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a vital cofactor in the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. The inhibition of DHFR leads to a depletion of the intracellular THF pool, resulting in the cessation of DNA synthesis and cell death.[2]

Quantitative Data Summary

Direct side-by-side experimental data comparing the efficacy of this compound and Aminopterin is limited in publicly available literature. However, data for the closely related and clinically established antifolate, Methotrexate (B535133), can provide valuable context for Aminopterin's potency. Methotrexate is structurally similar to this compound, with the key difference being an amino group instead of an oxo group at the C4 position of the pteridine ring.

The following table summarizes the 50% inhibitory concentration (IC50) values for Aminopterin and Methotrexate against various cancer cell lines. Lower IC50 values indicate greater potency.

Cell LineDrugIC50 (nM)
Pediatric Leukemia/LymphomaAminopterin17 (median)
Pediatric Leukemia/LymphomaMethotrexate78 (median)
L1210 (Murine Leukemia)Aminopterin2
L1210 (Murine Leukemia)Methotrexate2
L1210/R81 (MTX-resistant)Aminopterin Analogue (APA-Orn)More potent than Aminopterin
L1210/R81 (MTX-resistant)Methotrexate Analogue (mAPA-Orn)More potent than Methotrexate

Data compiled from multiple sources.[3][4] Note that the IC50 values can vary depending on the experimental conditions.

The data indicates that Aminopterin generally exhibits a lower IC50 and is therefore more potent in vitro than Methotrexate in pediatric leukemia and lymphoma cell lines.[3]

Signaling Pathway and Experimental Workflow

The primary signaling pathway affected by both this compound and Aminopterin is the folate metabolism pathway, leading to the inhibition of DNA synthesis.

Folate_Metabolism_Inhibition Mechanism of Action of Folate Antagonists cluster_0 Folate Metabolism cluster_1 Cellular Processes Folate (Vitamin B9) Folate (Vitamin B9) DHFR DHFR Folate (Vitamin B9)->DHFR (reduction) Dihydrofolate (DHF) Dihydrofolate (DHF) Dihydrofolate (DHF)->DHFR (reduction) Tetrahydrofolate (THF) Tetrahydrofolate (THF) DNA Synthesis DNA Synthesis Tetrahydrofolate (THF)->DNA Synthesis (cofactor) DHFR->Tetrahydrofolate (THF) Cell Proliferation Cell Proliferation DNA Synthesis->Cell Proliferation This compound This compound This compound->DHFR Inhibits Aminopterin Aminopterin Aminopterin->DHFR Inhibits Experimental_Workflow In Vitro Efficacy Comparison Workflow cluster_0 Cell Culture cluster_1 Drug Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Seed cancer cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat cells with serial dilutions of this compound and Aminopterin incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add solubilization solution incubation3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

References

Safety Operating Guide

Proper Disposal of Methopterin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Methopterin (B1676400), a historical synonym for the widely used chemotherapy agent and immune-system suppressant methotrexate (B535133), requires stringent disposal procedures due to its cytotoxic and hazardous nature.[1][2] As a potent antimetabolite, this compound, like methotrexate and the structurally similar aminopterin (B17811), is classified as a hazardous drug, necessitating specialized handling and disposal to ensure personnel safety and environmental protection.[1][3] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound waste, aligning with established protocols for cytotoxic and antineoplastic agents.

Immediate Safety Protocols and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE) to prevent exposure. Personnel handling this compound waste must be trained in handling hazardous drugs.[4]

Required PPE includes:

  • Gloves: Two pairs of chemotherapy-tested gloves (double-gloving) are recommended.[5]

  • Gown: A disposable gown made of a material tested for use with chemotherapy agents.[5]

  • Eye and Face Protection: Safety glasses or goggles and a face shield to protect against splashes.

  • Respiratory Protection: A respirator (e.g., N95) should be used when there is a risk of aerosolization.[4]

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound and associated waste is incineration at a licensed hazardous waste facility.[6][7]

Step 1: Waste Segregation

Proper segregation of this compound waste at the point of generation is critical. Waste should be categorized as either "trace" or "bulk" contaminated.

  • Trace Contaminated Waste: This category includes items with minimal residual drug, such as empty vials, syringes, needles (sharps), tubing, and contaminated PPE (gloves, gowns).[8] Empty containers are generally considered to have less than 3% of the original quantity remaining.[8]

  • Bulk Contaminated Waste: This includes unused or partially used vials of this compound, solutions, and materials heavily contaminated from a spill.

Step 2: Containerization

Use designated, properly labeled, and leak-proof containers for each waste stream.

  • Trace Sharps Waste: Place all contaminated sharps directly into a yellow, puncture-resistant sharps container labeled "Chemo Sharps" or "Trace Chemotherapy Waste."[8][9] Do not recap, bend, or break needles.[5]

  • Trace Non-Sharps Waste: Contaminated PPE, empty IV bags, and other soft materials should be placed in a designated yellow bag or container clearly marked as "Trace Chemotherapy Waste."[9] These bags should be sealed to prevent leakage.[4]

  • Bulk Waste: All bulk this compound waste, including unused or partially used vials and spill cleanup materials, must be collected in a black hazardous waste container.[10] This container must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound/Methotrexate), and the associated hazards (e.g., "Toxic," "Cytotoxic").

Step 3: Spill Management

In the event of a this compound spill, immediate action is required to contain and clean the area.

  • Alert Personnel: Immediately notify others in the area of the spill.

  • Don PPE: If not already wearing it, don the full required PPE.

  • Contain the Spill: Use a chemotherapy spill kit to absorb the spill. For liquid spills, cover with absorbent pads. For solid spills, gently cover to avoid raising dust.

  • Clean the Area: Decontaminate the spill area according to your institution's established protocols, typically involving a three-step cleaning process with appropriate detergents and deactivating agents.

  • Dispose of Cleanup Materials: All materials used for spill cleanup are considered bulk hazardous waste and must be placed in the designated black hazardous waste container.[6]

Step 4: Storage and Collection

Store sealed waste containers in a designated, secure area away from general traffic until they are collected by a licensed hazardous waste disposal service. Ensure compliance with all local, state, and federal regulations regarding hazardous waste storage times.[5]

Quantitative Disposal Parameters

For optimal destruction of this compound, specific incineration conditions are recommended.

ParameterRecommended Specification
Disposal Method Incineration in an approved/permitted hazardous waste facility
Incineration Temperature 1000°C or higher

Table 1: Key quantitative parameters for the disposal of this compound waste.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

MethopterinDisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Containerization cluster_2 Final Disposal Start This compound Waste Generated IsSharps Is the waste a sharp? Start->IsSharps IsBulk Is it bulk contamination? IsSharps->IsBulk No YellowSharps Place in Yellow 'Chemo Sharps' Container IsSharps->YellowSharps Yes TraceSoft Trace Contaminated (Soft Waste/PPE) IsBulk->TraceSoft No (Trace) BlackContainer Place in Black 'Hazardous Waste' Container IsBulk->BlackContainer Yes YellowBag Place in Yellow 'Trace Chemo' Bag/Container TraceSoft->YellowBag SecureStorage Secure Storage for Pickup YellowSharps->SecureStorage YellowBag->SecureStorage BlackContainer->SecureStorage Incineration Incineration at Licensed Facility SecureStorage->Incineration

Caption: Workflow for the proper segregation and disposal of this compound waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, minimizing risk to themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the relevant local, state, and federal regulations.

References

Essential Safety and Operational Guide for Handling Methopterin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for Methopterin, also commonly known as Methotrexate. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

Consistent adherence to PPE guidelines is the first line of defense against accidental exposure. The required equipment varies based on the specific handling procedures and the risk of aerosol generation.

PPE CategoryStandard HandlingLarge Spills or Aerosol Generation
Gloves Nitrile or latex gloves are required. Double gloving is recommended.[1]Double gloves (neoprene) are recommended.[1]
Eye Protection Safety glasses with side shields or goggles are mandatory.[1][2][3]Tightly fitting safety goggles or a full-face respirator.[2]
Body Protection A closed-front lab coat with cuffs is required.[1] For larger quantities, a disposable gown is recommended.[4]Chemical-protective coveralls and boots.[1]
Respiratory Protection Generally not required for normal use in a well-ventilated area or biological safety cabinet.[1]A half-mask air-purifying respirator with HEPA (P100) cartridges or a self-contained breathing apparatus (SCBA).[1]

Operational Plan: Handling and Storage

Engineering Controls:

  • Ventilation: All handling of this compound that may produce dust or aerosols should be conducted in a Class II Type B biological safety cabinet or a well-ventilated area.[1]

  • Restricted Access: Areas where this compound is stored and handled should be clearly marked and access should be restricted.

Safe Handling Practices:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.

  • Avoidance of Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[1] Wash hands thoroughly after handling.[1]

  • Aerosol Prevention: Avoid actions that could generate dust or aerosols. If aerosolization is possible, use appropriate respiratory protection and engineering controls.[1]

Storage:

  • Store this compound at 15-30°C, protected from light.[1]

  • Keep containers tightly closed in a dry place.[5]

  • Store in a locked-up and secure location.[2][5]

Spill Management Protocol

Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination.

  • Evacuation: For large spills, evacuate non-essential personnel from the affected area.[6][7]

  • Ventilation: Increase ventilation in the area of the spill to disperse any potential aerosols.[1]

  • Containment: Contain the spill using absorbent materials.[1][6][7]

  • Personal Protective Equipment: Don the appropriate PPE for spill cleanup, which may include respiratory protection for large spills.[1]

  • Cleanup:

    • Small Spills: Absorb the this compound solution with absorbent materials.[1]

    • Large Spills: Use absorbent materials to collect the spilled substance.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water.[8]

  • Disposal: Place all contaminated materials, including absorbent pads and cleaning supplies, into a sealed, labeled hazardous waste container for incineration.[1][8]

Disposal Plan

All materials that have come into contact with this compound must be treated as hazardous waste.

  • Segregation: Segregate all contaminated items, including needles, syringes, vials, gloves, and gowns.[1][8]

  • Containment: Place all waste in sealed, clearly labeled plastic bags or containers marked as hazardous waste.[8]

  • Disposal Method: The primary recommended method of disposal is incineration in an approved and permitted facility.[1][8]

  • Regulatory Compliance: All disposal must adhere to federal, state, and local regulations.[1] Drain disposal is not recommended.[1]

Diagrams of Procedural Workflows

Below are diagrams illustrating the key procedural workflows for handling this compound safely.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Handling Area (e.g., BSC) prep_ppe->prep_area handle_drug Handle this compound prep_area->handle_drug decontaminate Decontaminate Work Surfaces handle_drug->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Standard Operating Procedure for Handling this compound.

cluster_spill Spill Response cluster_disposal Disposal spill_detected Spill Detected evacuate Evacuate Area (if large spill) spill_detected->evacuate don_ppe Don Spill-Appropriate PPE spill_detected->don_ppe contain Contain Spill with Absorbents don_ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate_area Decontaminate Spill Area cleanup->decontaminate_area collect_waste Collect Contaminated Materials decontaminate_area->collect_waste seal_waste Seal in Labeled Hazardous Waste Container collect_waste->seal_waste incinerate Dispose via Incineration seal_waste->incinerate

Caption: Workflow for this compound Spill Cleanup and Disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.